1-Phenyl-1H-indole-2-carboxylic acid
Description
Structure
3D Structure
Properties
IUPAC Name |
1-phenylindole-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11NO2/c17-15(18)14-10-11-6-4-5-9-13(11)16(14)12-7-2-1-3-8-12/h1-10H,(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WMHIWHPGXRRKJM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C3=CC=CC=C3C=C2C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70349418 | |
| Record name | 1-Phenyl-1H-indole-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70349418 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
237.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
58386-33-7 | |
| Record name | 1-Phenyl-1H-indole-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70349418 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Synthesis of 1-Phenyl-1H-indole-2-carboxylic acid from Indole-2-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the synthetic strategies for the N-phenylation of indole-2-carboxylic acid, a critical transformation in the development of pharmacologically active molecules. We will delve into the mechanistic underpinnings of prevalent catalytic systems, offer detailed experimental protocols, and provide insights into optimizing reaction conditions to achieve high yields and purity.
Strategic Overview: The Challenge of N-Arylation
The synthesis of 1-Phenyl-1H-indole-2-carboxylic acid presents a unique chemical challenge. The target molecule is a key scaffold in numerous areas of medicinal chemistry, including the development of antiviral and antipsychotic agents.[1][2][3] The core transformation involves the formation of a carbon-nitrogen bond between the indole nitrogen and a phenyl group.
The primary difficulty arises from the dual reactivity of the starting material, indole-2-carboxylic acid. The indole N-H bond is nucleophilic and can participate in coupling reactions. However, the presence of the carboxylic acid group introduces complications:
-
Acidity: The carboxylic acid proton is significantly more acidic than the N-H proton. The choice of base is therefore critical to ensure selective deprotonation of the indole nitrogen without forming an unreactive carboxylate salt that could inhibit the catalyst.[4]
-
Coordinating Effects: The carboxylate group can coordinate to the metal catalyst, potentially deactivating it and preventing the desired catalytic cycle from proceeding.[4]
-
Decarboxylation: Under harsh reaction conditions, particularly high temperatures, the indole-2-carboxylic acid can undergo decarboxylation, leading to undesired byproducts.
Several powerful cross-coupling methodologies have been adapted to address these challenges, primarily centered around copper and palladium catalysis. The choice between these methods depends on factors such as substrate scope, functional group tolerance, cost, and desired reaction conditions.
Copper-Catalyzed N-Arylation: The Ullmann Condensation
The Ullmann condensation is a classical and cost-effective method for forming C-N bonds.[1][4] Modern iterations of this reaction utilize ligands to facilitate the coupling at milder temperatures than traditionally required.[4]
Mechanistic Rationale
The copper-catalyzed N-arylation of indoles, a variant of the Ullmann reaction, is a robust method for this transformation. The catalytic cycle, while complex and subject to ongoing research, is generally understood to proceed through the following key steps:
-
Base-Mediated Deprotonation: An appropriate base deprotonates the indole N-H, forming the more nucleophilic indolide anion.
-
Ligand Exchange/Salt Formation: The indolide anion displaces a ligand or counter-ion on the copper(I) catalyst to form a copper indolide species.
-
Oxidative Addition: The aryl halide (e.g., bromobenzene or iodobenzene) adds to the copper(I) center, forming a transient copper(III) intermediate.
-
Reductive Elimination: The N-aryl bond is formed as the final product is eliminated from the copper(III) center, regenerating the active copper(I) catalyst.
The choice of ligand is crucial. Chelating diamine ligands, such as trans-1,2-cyclohexanediamine or N,N'-dimethylethylenediamine, have been shown to be highly effective in accelerating the reaction and allowing for lower reaction temperatures.[4]
Caption: Simplified catalytic cycle for the Copper-Catalyzed Ullmann N-Arylation.
Experimental Protocol: Ullmann-Type Synthesis
The following is a representative protocol adapted from established methodologies.[4]
Materials:
-
Indole-2-carboxylic acid
-
Bromobenzene (or Iodobenzene)
-
Copper(I) Iodide (CuI)
-
trans-N,N'-Dimethyl-1,2-cyclohexanediamine (Ligand)
-
Potassium Phosphate (K₃PO₄)
-
Toluene (Anhydrous)
-
Ethyl Acetate
-
Hydrochloric Acid (1M)
-
Brine
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
Reaction Setup: To an oven-dried Schlenk tube, add indole-2-carboxylic acid (1.0 mmol), potassium phosphate (2.0 mmol), and copper(I) iodide (0.1 mmol, 10 mol%).
-
Inert Atmosphere: Seal the tube with a septum, and purge with argon or nitrogen for 10-15 minutes.
-
Reagent Addition: Add anhydrous toluene (2 mL), bromobenzene (1.2 mmol), and trans-N,N'-dimethyl-1,2-cyclohexanediamine (0.2 mmol, 20 mol%) via syringe.
-
Reaction: Place the sealed tube in a preheated oil bath at 110 °C and stir for 24 hours.
-
Workup: Cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and water (20 mL). Acidify the aqueous layer to pH 2-3 with 1M HCl.
-
Extraction: Separate the layers. Extract the aqueous layer with ethyl acetate (2 x 20 mL).
-
Washing: Combine the organic layers and wash with brine (20 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to yield this compound.
Palladium-Catalyzed N-Arylation: Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a highly versatile and widely used method for C-N bond formation.[1][2] It often offers milder reaction conditions and a broader substrate scope compared to traditional Ullmann couplings.[3][4]
Mechanistic Rationale
The efficacy of this reaction hinges on the use of a palladium catalyst, typically in its Pd(0) oxidation state, and a bulky, electron-rich phosphine ligand. These ligands are critical for promoting both the oxidative addition and reductive elimination steps of the catalytic cycle.
-
Catalyst Activation: A Pd(0) species is generated in situ from a palladium precatalyst like Pd₂(dba)₃.
-
Oxidative Addition: The aryl halide adds to the Pd(0) center to form a Pd(II) complex.
-
Deprotonation and Coordination: The indole N-H is deprotonated by a strong base (e.g., NaOt-Bu), and the resulting anion coordinates to the Pd(II) center, displacing a halide.
-
Reductive Elimination: The final C-N bond is formed as the N-arylindole product is eliminated, regenerating the Pd(0) catalyst.
The choice of a strong, non-nucleophilic base like sodium tert-butoxide is often necessary to achieve efficient deprotonation of the indole.[3]
Caption: Simplified catalytic cycle for Palladium-Catalyzed Buchwald-Hartwig Amination.
Experimental Protocol: Buchwald-Hartwig Synthesis
This protocol is a general representation based on literature procedures for N-arylation of indoles.[3]
Materials:
-
Indole-2-carboxylic acid
-
Aryl bromide or chloride (e.g., Chlorobenzene)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
A suitable phosphine ligand (e.g., XPhos, SPhos)
-
Sodium tert-butoxide (NaOt-Bu)
-
Toluene or Dioxane (Anhydrous)
-
Ethyl Acetate
-
Hydrochloric Acid (1M)
-
Brine
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: In a glovebox, add Pd₂(dba)₃ (0.01 mmol, 1 mol% Pd), the phosphine ligand (0.024 mmol, 2.4 mol%), and sodium tert-butoxide (1.4 mmol) to an oven-dried Schlenk tube.
-
Reagent Addition: Add indole-2-carboxylic acid (1.0 mmol) and the aryl halide (1.2 mmol).
-
Solvent and Sealing: Add anhydrous toluene (2 mL), seal the tube, and remove it from the glovebox.
-
Reaction: Heat the reaction mixture at 100 °C for 12-24 hours.
-
Workup: After cooling to room temperature, quench the reaction with saturated aqueous NH₄Cl. Dilute with water and ethyl acetate.
-
Acidification & Extraction: Carefully acidify the aqueous phase with 1M HCl to a pH of ~3 to protonate the product. Extract with ethyl acetate (3 x 25 mL).
-
Washing and Drying: Wash the combined organic layers with brine, dry over Na₂SO₄, and filter.
-
Purification: Concentrate the filtrate and purify the residue by flash chromatography to obtain the desired product.
Comparative Analysis
The choice between copper and palladium catalysis involves a trade-off between cost, reaction conditions, and substrate scope.
| Feature | Ullmann Condensation (Copper-Catalyzed) | Buchwald-Hartwig Amination (Palladium-Catalyzed) |
| Catalyst Cost | Lower | Higher |
| Typical Ligands | Diamines (e.g., DMCDA), L-proline[1] | Bulky, electron-rich phosphines (e.g., XPhos)[3] |
| Typical Bases | K₃PO₄, K₂CO₃, Cs₂CO₃ | NaOt-Bu, K₃PO₄, LiHMDS |
| Reaction Temp. | Generally higher (110-160 °C)[4][5] | Generally milder (80-110 °C)[3] |
| Aryl Halide | Prefers Iodides and Bromides[4] | Effective with Chlorides, Bromides, Iodides, and Triflates[3] |
| Advantages | Inexpensive catalyst, robust for many substrates.[4] | Broader substrate scope, milder conditions, high functional group tolerance.[3] |
| Limitations | Often requires higher temperatures; carboxylate can inhibit the catalyst.[4] | Catalyst and ligand cost; sensitivity to air and moisture. |
Alternative Strategy: Decarboxylative N-Arylation
A novel and efficient alternative bypasses the challenges associated with the carboxylic acid group by utilizing it as a leaving group. In a copper-catalyzed decarboxylative N-arylation, indole-2-carboxylic acid reacts with an aryl halide to form the N-aryl indole directly, with concurrent loss of CO₂.[5]
This one-pot method simplifies the reaction landscape, as the problematic functional group is removed during the course of the reaction. The process is typically catalyzed by a simple copper source like Cu₂O in a high-boiling polar aprotic solvent such as N-methylpyrrolidone (NMP) at elevated temperatures (e.g., 160 °C).[5] This approach is particularly attractive for producing N-aryl indoles that do not require the C2-carboxyl moiety.
Conclusion
The synthesis of this compound from indole-2-carboxylic acid is a well-explored yet challenging transformation. Modern catalytic methods, particularly copper-catalyzed Ullmann-type couplings and palladium-catalyzed Buchwald-Hartwig aminations, provide reliable pathways to this important molecular scaffold. The choice of methodology is a strategic decision based on the specific requirements of the synthesis, including cost, scale, and the functional group tolerance needed. Understanding the mechanistic principles behind each method allows the researcher to make informed choices regarding catalysts, ligands, bases, and solvents, ultimately leading to a successful and optimized synthesis.
References
-
Old, D. W., et al. (2002). The Copper-Catalyzed N-Arylation of Indoles. Journal of the American Chemical Society. Available at: [Link]
-
Vaněk, T., et al. (2021). Recent Progress Concerning the N-Arylation of Indoles. Molecules. Available at: [Link]
-
MDPI. (2021). Recent Progress Concerning the N-Arylation of Indoles. Available at: [Link]
-
Old, D. W., Harris, M. C., & Buchwald, S. L. (2000). Efficient Palladium-Catalyzed N-Arylation of Indoles. Organic Letters, 2(10), 1403–1406. Available at: [Link]
-
ResearchGate. (n.d.). Synthesis of novel 1-phenyl-1H-indole-2-carboxylic acids. II. Preparation of 3-dialkylamino, 3-alkylthio, 3-alkylsulfinyl, and 3-alkylsulfonyl derivatives. Available at: [Link]
-
ACS Publications. (n.d.). Discovery and Early Optimization of 1H-Indole-2-carboxamides with Anti-Trypanosoma cruzi Activity. Journal of Medicinal Chemistry. Available at: [Link]
-
NIH. (n.d.). Discovery and Early Optimization of 1H-Indole-2-carboxamides with Anti-Trypanosoma cruzi Activity. Available at: [Link]
-
Sci-Hub. (n.d.). Copper-Catalyzed Decarboxylative N-Arylation of Indole-2-carboxylic Acids. Available at: [Link]
-
Longdom Publishing. (2012). Separation and Quantification of Octahydro-1h-Indole-2-Carboxilic Acid and Its Three Isomers by HPLC using Refractive Index Dete. Available at: [Link]
-
Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Available at: [Link]
-
ACS Publications. (2018). “On Water” Promoted Ullmann-Type C–N Bond-Forming Reactions: Application to Carbazole Alkaloids by Selective N-Arylation of Aminophenols. The Journal of Organic Chemistry. Available at: [Link]
-
ResearchGate. (n.d.). On Water'' Promoted Ullmann-Type C–N Bond-Forming Reactions: Application to Carbazole Alkaloids by Selective N-Arylation of Aminophenols. Available at: [Link]
-
Synthesis. (2019). Copper-Catalyzed Decarboxylative N-Arylation of Indole-2-carboxylic Acids. Available at: [Link]
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An In-depth Technical Guide to the Physicochemical Characterization of 1-Phenyl-1H-indole-2-carboxylic acid
Prepared by: Gemini, Senior Application Scientist
Introduction
1-Phenyl-1H-indole-2-carboxylic acid is a heterocyclic organic compound built upon the privileged indole scaffold. The indole nucleus is a cornerstone in medicinal chemistry, appearing in a vast array of natural products and synthetic drugs.[1] This particular derivative, featuring a phenyl group at the N1 position and a carboxylic acid at the C2 position, represents a key pharmacophore for engaging with various biological targets. Research into related indole-2-carboxamide series has highlighted their potential in developing treatments for diseases like Chagas disease, though often revealing challenges with physicochemical properties such as solubility.[2] This guide provides a comprehensive overview of the core physicochemical properties of this compound, offers expert insights into its expected characteristics, and details robust experimental protocols for its empirical characterization. This document is intended for researchers in drug discovery and development who may be synthesizing or evaluating this and related molecules.
Core Physicochemical Properties
A precise understanding of a compound's physicochemical profile is fundamental to any drug development campaign. These properties govern a molecule's solubility, absorption, distribution, metabolism, and excretion (ADME) profile. While specific experimental data for this compound is sparse in publicly available literature, we can consolidate known identifiers and provide expert estimations based on its structure and data from closely related analogs.
Identity and Known Properties
| Property | Value | Source |
| IUPAC Name | This compound | - |
| CAS Number | 58386-33-7 | [1] |
| Molecular Formula | C₁₅H₁₁NO₂ | [1] |
| Molecular Weight | 237.26 g/mol | [1] |
| Appearance | Reported as a white solid | [1] |
Estimated Physicochemical Parameters
The following parameters are estimations derived from the compound's structure and data from analogous compounds. They serve as a baseline for empirical verification.
-
Melting Point (MP): Expected to be high, likely in the range of 180-220 °C . The rigid, planar, and aromatic nature of the molecule allows for strong crystal lattice packing. For comparison, the related compound 1-Methyl-1H-indole-2-carboxylic acid has a melting point of 212 °C (decomposes).[3] High melting points for indole derivatives often correlate with high crystal lattice energies, which can be a primary driver of poor solubility.[2]
-
Aqueous Solubility: Expected to be very low . The large, hydrophobic surface area contributed by the indole and N-phenyl rings significantly outweighs the solubilizing effect of the single carboxylic acid group. Studies on similar indole-based series frequently report kinetic solubility at physiological pH (7.4) to be less than 10 µg/mL.[2]
-
Acidity Constant (pKa): The pKa of the carboxylic acid is estimated to be in the range of 3.5 - 4.5 . The parent compound, Indole-2-carboxylic acid, has a predicted pKa of approximately 3.6.[4] The N-phenyl group is weakly electron-withdrawing, which may slightly increase the acidity (lower the pKa) compared to the unsubstituted indole. This value is critical, as the compound will be predominantly in its deprotonated, anionic (carboxylate) form at physiological pH, which typically enhances aqueous solubility.
-
LogP (Octanol-Water Partition Coefficient): The calculated LogP (cLogP) is expected to be in the range of 3.0 - 4.0 , indicating significant lipophilicity. This high lipophilicity, while often beneficial for membrane permeability, contributes to the poor aqueous solubility.[2]
Molecular Structure and Inter-Property Relationships
The interplay between a molecule's structure and its bulk properties is critical. The diagram below illustrates the molecular structure of this compound and the conceptual links between its key physicochemical characteristics.
Predicted Spectroscopic Profile
Spectroscopic analysis is essential for confirming the identity and purity of a synthesized compound. Based on the structure, the following spectral features are predicted.
-
¹H NMR (Proton NMR):
-
Carboxylic Acid Proton (-COOH): A very broad singlet is expected far downfield, typically between 10-13 ppm . This signal will disappear upon shaking the sample with D₂O.[5]
-
Aromatic Protons (Indole and Phenyl Rings): A complex series of multiplets will appear in the aromatic region, approximately 7.0-8.0 ppm . The specific chemical shifts and coupling patterns will depend on the electronic environment of each proton. The proton at the C3 position of the indole ring is expected to be a singlet around 7.0-7.5 ppm.
-
-
¹³C NMR (Carbon NMR):
-
Carbonyl Carbon (-COOH): The carboxylic acid carbon is expected to resonate in the 165-185 ppm region.[5]
-
Aromatic Carbons: A set of signals corresponding to the 13 unique aromatic carbons of the indole and phenyl rings will be present, typically between 110-140 ppm .
-
-
FT-IR (Infrared) Spectroscopy:
-
O-H Stretch: A very broad and strong absorption band from 2500-3300 cm⁻¹ , characteristic of the hydrogen-bonded carboxylic acid dimer.[6]
-
C=O Stretch: An intense, sharp absorption band between 1680-1720 cm⁻¹ for the carbonyl group of the carboxylic acid.[6]
-
C-O Stretch: A medium to strong band in the 1210-1320 cm⁻¹ region.[6]
-
Aromatic C-H Bending: Multiple sharp bands will be present below 900 cm⁻¹, which can be diagnostic of the substitution patterns on the aromatic rings.
-
Experimental Protocols for Characterization
To move beyond estimation, direct measurement of physicochemical properties is required. The following section provides standardized protocols for key analytical procedures.
Protocol: Determination of Thermodynamic Aqueous Solubility (Shake-Flask Method)
This method is considered the gold standard for determining equilibrium solubility.[2]
Objective: To determine the concentration of this compound in a saturated aqueous solution at a specific temperature.
Methodology:
-
Preparation: Add an excess amount of the solid compound (e.g., 5-10 mg) to a clear glass vial containing a known volume of the desired aqueous buffer (e.g., 2 mL of phosphate-buffered saline, pH 7.4). Ensure enough solid is present that it does not fully dissolve.
-
Equilibration: Seal the vial tightly. Place it in a shaker or orbital incubator set to a constant temperature (e.g., 25 °C or 37 °C). Agitate the vial for at least 24 hours to ensure equilibrium is reached. It is advisable to take measurements at multiple time points (e.g., 24h, 48h) to confirm that the concentration has plateaued.
-
Phase Separation: After equilibration, allow the vial to stand at the same constant temperature to let the undissolved solid settle. Centrifuge the vial at high speed (e.g., >10,000 x g) for 15-20 minutes to pellet all suspended solid.
-
Sampling: Carefully withdraw a known volume of the clear supernatant without disturbing the solid pellet.
-
Quantification: Dilute the supernatant with a suitable solvent (e.g., acetonitrile or methanol). Quantify the concentration of the compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection, against a standard curve of known concentrations.
-
Calculation: The solubility is reported as the mean concentration from at least three replicate experiments, typically in units of µg/mL or µM.
Protocol: Determination of Acidity Constant (pKa) by Potentiometric Titration
Objective: To measure the pKa of the carboxylic acid group by monitoring pH changes during titration with a strong base.
Methodology:
-
Sample Preparation: Accurately weigh a sample of the compound (e.g., 10-20 mg) and dissolve it in a suitable co-solvent mixture if necessary (e.g., 50% v/v methanol/water) to ensure complete dissolution at the start of the experiment. Record the total volume.
-
Titration Setup: Place the solution in a jacketed beaker to maintain a constant temperature (e.g., 25 °C). Use a calibrated pH meter with a suitable electrode to monitor the pH.
-
Titration: Begin stirring the solution gently. Add a standardized solution of a strong base (e.g., 0.1 M NaOH) in small, precise increments using a calibrated burette.
-
Data Collection: Record the pH of the solution after each addition of the titrant, allowing the reading to stabilize before proceeding. Collect data points through the equivalence point, where a sharp inflection in the pH curve occurs.
-
Data Analysis: Plot the pH (y-axis) versus the volume of NaOH added (x-axis). The equivalence point is the midpoint of the steepest part of the curve. The pKa is determined from the Henderson-Hasselbalch equation, where the pKa is equal to the pH at the half-equivalence point (the point where half of the volume of NaOH required to reach the equivalence point has been added).
References
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- de Souza, M. C., et al. (2025). Discovery and Early Optimization of 1H-Indole-2-carboxamides with Anti-Trypanosoma cruzi Activity. Journal of Medicinal Chemistry.
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PhytoBank. (2015). Showing 1H-indole-2-carboxylic acid (PHY0039523). Retrieved January 22, 2026, from [Link]
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NIST. (n.d.). 1H-Indole-2-carboxylic acid, 1-methyl-. NIST Chemistry WebBook. Retrieved January 22, 2026, from [Link]
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Chemistry LibreTexts. (2025). 20.8: Spectroscopy of Carboxylic Acids and Nitriles. Retrieved January 22, 2026, from [Link]
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International Journal of Advanced Biotechnology and Research. (n.d.). synthesis, characterization and pharmacological screening of 2-methyl-1h-indole-3-carboxylic acid. Retrieved January 22, 2026, from [Link]
- Baran, J., et al. (2003). Structures and vibrational spectra of indole carboxylic acids. Part I. Indole-2-carboxylic acid.
-
ResearchGate. (n.d.). synthesis, characterization and pharmacological screening of 2-methyl-1h-indole-3-carboxylic acid [2-(2- substituted-phenyl)-4-oxo-thiazolidin-3-yl]-amides derivatives. Retrieved January 22, 2026, from [Link]
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MDPI. (n.d.). The Discovery of Indole-2-carboxylic Acid Derivatives as Novel HIV-1 Integrase Strand Transfer Inhibitors. Retrieved January 22, 2026, from [Link]
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NIH. (n.d.). Discovery and Early Optimization of 1H-Indole-2-carboxamides with Anti-Trypanosoma cruzi Activity. Retrieved January 22, 2026, from [Link]
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UNT Digital Library. (2025). Water-enhanced solubility of carboxylic acids in organic solvents and its applications to extraction processes. Retrieved January 22, 2026, from [Link]
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- Supporting Information. (n.d.). Metallogel-Mediated Phenylation of Indole with Phenyl Boronic Acid.
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RSC Publishing. (2024). Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors. Retrieved January 22, 2026, from [Link]
-
Spectroscopy Online. (2018). The C=O Bond, Part III: Carboxylic Acids. Retrieved January 22, 2026, from [Link]
-
MDPI. (n.d.). Discovery of a New Polymorph of 5-Methoxy-1H-Indole-2-Carboxylic Acid: Characterization by X-ray Diffraction, Infrared Spectroscopy, and DFT Calculations. Retrieved January 22, 2026, from [Link]
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RSC Publishing. (n.d.). Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors. Retrieved January 22, 2026, from [Link]
-
MDPI. (n.d.). 1H and 13C-NMR Data of the Simplest Plumeran Indole Alkaloids Isolated from Aspidosperma Species. Retrieved January 22, 2026, from [Link]
-
University of Calgary. (n.d.). IR: carboxylic acids. Retrieved January 22, 2026, from [Link]
-
YouTube. (2025). H-NMR and C-13 NMR Spectral Analysis of Indole Derivatives: Structural Insights and Interpretation. Retrieved January 22, 2026, from [Link]
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PubChem. (n.d.). N-Phenyl-1H-indole-2-carboxamide. Retrieved January 22, 2026, from [Link]
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A Spectroscopic Guide to 1-Phenyl-1H-indole-2-carboxylic acid: Unveiling Molecular Structure and Purity
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive analysis of the spectroscopic data for 1-Phenyl-1H-indole-2-carboxylic acid, a molecule of significant interest in medicinal chemistry and materials science. As a Senior Application Scientist, this document is structured to offer not just raw data, but a deeper understanding of the causality behind experimental choices and the logic of spectral interpretation, ensuring scientific integrity and empowering researchers in their own analytical endeavors.
Introduction
This compound belongs to the indole class of heterocyclic compounds, which are prevalent in many natural products and pharmacologically active molecules. The presence of a phenyl group at the 1-position and a carboxylic acid at the 2-position of the indole scaffold imparts unique electronic and steric properties, making its unequivocal structural confirmation paramount for any research or development application. This guide will walk you through the key spectroscopic techniques used for its characterization: Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR), and Ultraviolet-Visible (UV-Vis) spectroscopy.
I. Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidating the Carbon-Hydrogen Framework
NMR spectroscopy is the cornerstone of organic structure elucidation, providing detailed information about the chemical environment of individual protons (¹H NMR) and carbon atoms (¹³C NMR).
A. ¹H NMR Spectroscopy: Mapping the Proton Landscape
Experimental Protocol: ¹H NMR of this compound
-
Sample Preparation: Accurately weigh approximately 5-10 mg of high-purity this compound.
-
Solvent Selection: Dissolve the sample in 0.5-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). The choice of DMSO-d₆ is critical for carboxylic acids as it is a polar aprotic solvent that can solubilize the compound and, importantly, allows for the observation of the exchangeable carboxylic acid proton, which might be lost in protic solvents like D₂O.[1]
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).
-
Data Acquisition: Acquire the ¹H NMR spectrum on a 400 MHz or higher field spectrometer. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.
Data Presentation: ¹H NMR of a Representative 1-Phenyl-1H-indole Derivative with a Carboxylic Acid Group
| Proton Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| Carboxylic Acid (-COOH) | ~11.33 | Broad Singlet | - |
| H-3 (Indole) | ~7.0-7.2 | Singlet | - |
| H-4, H-5, H-6, H-7 (Indole) | ~7.1-7.8 | Multiplets | ~7-8 |
| Phenyl Protons | ~7.3-8.4 | Multiplets | ~7-8 |
Interpretation and Causality:
The broad singlet observed at a downfield chemical shift of approximately 11.33 ppm is highly characteristic of a carboxylic acid proton.[1] Its broadness is a result of hydrogen bonding and chemical exchange. The protons on the indole and phenyl rings resonate in the aromatic region (approximately 7.0-8.4 ppm). The specific chemical shifts and coupling patterns are influenced by the electronic effects of the phenyl and carboxylic acid substituents on the indole ring. The singlet for the H-3 proton is a key indicator of substitution at the 2-position.
Caption: Molecular structure of this compound with proton numbering.
B. ¹³C NMR Spectroscopy: Probing the Carbon Skeleton
Experimental Protocol: ¹³C NMR of this compound
The sample prepared for ¹H NMR can be directly used for ¹³C NMR analysis. A proton-decoupled ¹³C NMR spectrum should be acquired to simplify the spectrum to single lines for each unique carbon atom.
Data Presentation: ¹³C NMR of a Representative 1-Phenyl-1H-indole Derivative with a Carboxylic Acid Group
Similar to the ¹H NMR data, the following table is based on a close analogue and established chemical shift ranges.
| Carbon Assignment | Expected Chemical Shift (δ, ppm) |
| Carboxylic Acid (C=O) | ~169.01 |
| C-2 (Indole) | ~129-135 |
| C-3 (Indole) | ~102-108 |
| C-3a, C-7a (Indole Bridgehead) | ~126-138 |
| C-4, C-5, C-6, C-7 (Indole) | ~120-130 |
| Phenyl Carbons | ~121-143 |
Interpretation and Causality:
The carbonyl carbon of the carboxylic acid is characteristically deshielded and appears at a low field, around 169 ppm.[2] The carbons of the indole and phenyl rings resonate in the downfield region typical for aromatic and heterocyclic systems. The chemical shift of C-3 is notably upfield compared to the other indole carbons, a characteristic feature of the indole ring system.
II. Fourier-Transform Infrared (FT-IR) Spectroscopy: Identifying Functional Groups
FT-IR spectroscopy is a powerful and rapid technique for identifying the presence of specific functional groups within a molecule by detecting their characteristic vibrational frequencies.
Experimental Protocol: FT-IR of this compound
-
Sample Preparation: For a solid sample, the KBr pellet method is recommended for high-quality spectra.[3]
-
Grind a small amount of the sample (1-2 mg) with anhydrous potassium bromide (KBr, ~100 mg).
-
Press the mixture into a thin, transparent pellet using a hydraulic press.
-
-
Data Acquisition: Record the FT-IR spectrum over the range of 4000-400 cm⁻¹. A background spectrum of the KBr pellet should be taken and subtracted from the sample spectrum.
Data Presentation: FT-IR of a Representative 1-Phenyl-1H-indole Derivative with a Carboxylic Acid Group
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |
| O-H Stretch (Carboxylic Acid) | 3300-2500 | Broad, Strong |
| C-H Stretch (Aromatic) | 3100-3000 | Medium |
| C=O Stretch (Carboxylic Acid) | ~1702 | Strong |
| C=C Stretch (Aromatic) | 1600-1450 | Medium to Strong |
| C-N Stretch | ~1318 | Medium |
Interpretation and Causality:
The FT-IR spectrum of this compound is dominated by the characteristic absorptions of the carboxylic acid group. A very broad and strong absorption band in the 3300-2500 cm⁻¹ region is indicative of the O-H stretching vibration, broadened due to extensive hydrogen bonding between the carboxylic acid molecules.[1] The intense, sharp peak around 1702 cm⁻¹ is assigned to the C=O stretching of the carboxylic acid. The presence of aromatic rings is confirmed by the C-H stretching vibrations above 3000 cm⁻¹ and the C=C stretching bands in the 1600-1450 cm⁻¹ region.
Caption: Experimental workflow for FT-IR analysis.
III. Ultraviolet-Visible (UV-Vis) Spectroscopy: Probing the Conjugated System
UV-Vis spectroscopy provides information about the electronic transitions within a molecule, particularly in conjugated systems.
Experimental Protocol: UV-Vis of this compound
-
Sample Preparation: Prepare a dilute solution of the compound in a suitable UV-transparent solvent, such as ethanol or methanol. The concentration should be adjusted to yield an absorbance in the range of 0.2-1.0.
-
Data Acquisition: Record the UV-Vis spectrum over a range of approximately 200-400 nm, using the pure solvent as a blank.
Data Presentation: Expected UV-Vis Absorption Maxima
| Transition | Expected λmax (nm) |
| π → π* | ~220-300 |
Interpretation and Causality:
This compound possesses an extended conjugated system encompassing the indole ring, the phenyl group, and the carboxylic acid. This conjugation leads to π → π* electronic transitions that absorb in the UV region. The exact position and intensity of the absorption maxima (λmax) are sensitive to the solvent polarity and the specific nature of the chromophore. One would expect multiple absorption bands corresponding to the different electronic transitions within this conjugated system.
Conclusion
The combination of NMR, FT-IR, and UV-Vis spectroscopy provides a powerful and comprehensive toolkit for the structural elucidation and purity assessment of this compound. Each technique offers a unique and complementary piece of the structural puzzle, from the detailed carbon-hydrogen framework revealed by NMR to the characteristic functional group vibrations identified by FT-IR and the electronic transitions observed with UV-Vis. This guide serves as a foundational resource for researchers, enabling confident and accurate characterization of this important indole derivative.
References
-
Thaker, T., Panchani, D., & Bhuva, V. (2023). One Pot Synthesis of 1-(phenyl)-1H Indoles, their Biological Screening and ADME Studies. International Journal of Drug Delivery Technology, 13(3), 961-965. [Link]
- Hay, M. B., & Myneni, S. C. B. (2007). Structural environments of carboxyl groups in natural organic molecules from terrestrial systems. Part 2: 2D NMR spectroscopy. Geochimica et Cosmochimica Acta, 71(13), 3349-3361.
- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.
-
Chemistry LibreTexts. (2023, October 30). Spectroscopy of Carboxylic Acids. Retrieved from [Link]
- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
Sources
A Technical Guide to the Quantum Chemical Analysis of 1-Phenyl-1H-indole-2-carboxylic Acid: From First Principles to Drug Discovery Insights
Prepared by: Gemini, Senior Application Scientist
Executive Summary
This technical guide provides a comprehensive framework for the quantum chemical analysis of 1-Phenyl-1H-indole-2-carboxylic acid, a molecule belonging to the therapeutically significant indole class of compounds. For researchers, medicinal chemists, and drug development professionals, this document outlines the theoretical underpinnings and practical application of computational chemistry to elucidate the electronic and structural properties that govern molecular interactions. By employing Density Functional Theory (DFT), we explore the molecule's optimized geometry, vibrational frequencies, frontier molecular orbitals (HOMO-LUMO), and molecular electrostatic potential (MEP). The insights derived from these calculations are directly correlated to key aspects of drug design, including chemical reactivity, metabolic stability, and the prediction of non-covalent interactions with biological targets. This guide serves as both a methodological protocol and an interpretive manual for leveraging in silico techniques to accelerate the rational design of novel indole-based therapeutics.
Introduction: The Significance of the Indole Scaffold in Drug Discovery
The indole ring system is a quintessential example of a "privileged scaffold" in medicinal chemistry, celebrated for its remarkable biological ubiquity and therapeutic versatility.[1] Found in essential endogenous molecules like serotonin and melatonin, the indole nucleus is fundamental to neurochemical signaling and metabolic regulation.[1] Its unique chemical properties, including a planar, 10 π-electron aromatic system, allow it to engage in various non-covalent interactions such as hydrogen bonding and π-π stacking, which are critical for binding to biological targets.[1]
Synthetic indole derivatives have demonstrated extensive therapeutic potential across numerous disease areas, including oncology, infectious diseases, and neurodegenerative disorders.[2] Specifically, derivatives of indole-2-carboxylic acid have been identified as promising scaffolds for developing novel inhibitors of targets like HIV-1 integrase, where the indole core and carboxylic acid group can chelate essential metal ions in the enzyme's active site.[3][4] The addition of a phenyl group at the N1 position, as in this compound, significantly modulates the molecule's lipophilicity and steric profile, potentially influencing its pharmacokinetic and pharmacodynamic properties. Understanding the precise electronic and structural consequences of this substitution is paramount for rational drug design, and this is where quantum chemical calculations provide indispensable insights.[5]
Theoretical Foundations: The Role of Quantum Chemistry in Rational Drug Design
Quantum chemical calculations, particularly Density Functional Theory (DFT), serve as a powerful computational microscope to predict molecular properties based on the fundamental principles of quantum mechanics.[6] In the context of drug design, this approach allows us to move beyond simple 2D structures and understand a molecule's three-dimensional conformation, electronic distribution, and reactivity profile before it is even synthesized.[7]
This in silico analysis helps to:
-
Predict Stability and Conformation: Determine the most stable three-dimensional shape of the molecule.
-
Identify Reactive Sites: Pinpoint regions of a molecule that are likely to engage in chemical reactions or form intermolecular bonds.
-
Elucidate Spectroscopic Properties: Predict vibrational (FT-IR) and electronic (UV-Vis) spectra to aid in experimental characterization.
-
Guide Structure-Activity Relationship (SAR) Studies: Provide a quantitative basis for understanding how modifying a chemical structure will impact its biological activity.[7]
The relationship between key quantum chemical descriptors and their application in drug discovery is a cornerstone of this guide.
Caption: Relationship between quantum calculations and drug design.
Methodology: A Validated Computational Protocol
The following protocol outlines a robust and reproducible workflow for the quantum chemical analysis of this compound. The choice of methodology is grounded in established practices for organic molecules of similar size and complexity, balancing computational accuracy with efficiency.[8][9]
Sources
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- 2. Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors - RSC Advances (RSC Publishing) DOI:10.1039/D3RA08320A [pubs.rsc.org]
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- 8. researchgate.net [researchgate.net]
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Mechanism of Action of 1-Phenyl-1H-indole-2-carboxylic acid as a Selective COX-2 Inhibitor
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
The selective inhibition of cyclooxygenase-2 (COX-2) remains a cornerstone of modern anti-inflammatory therapy, offering potent efficacy with a reduced gastrointestinal risk profile compared to non-selective nonsteroidal anti-inflammatory drugs (NSAIDs).[1][2] The indole scaffold has emerged as a privileged structure in the design of such selective agents. This technical guide provides a comprehensive analysis of the mechanism of action for 1-Phenyl-1H-indole-2-carboxylic acid, a representative indole-based compound, as a selective COX-2 inhibitor. We will dissect the structural basis for its selectivity, delineate its binding mode through computational insights, provide validated experimental protocols for its characterization, and discuss the structure-activity relationships that govern its function.
The Rationale for COX-2 Selectivity: A Structural Perspective
The therapeutic action of NSAIDs stems from their ability to block the cyclooxygenase enzymes, COX-1 and COX-2, which catalyze the conversion of arachidonic acid into pro-inflammatory prostaglandins.[3][4] While both isoforms share over 60% sequence identity and a similar catalytic mechanism, their physiological roles diverge significantly.[5]
-
COX-1: Is a constitutively expressed "housekeeping" enzyme responsible for producing prostaglandins that regulate gastric mucosal protection and platelet aggregation.[2][4] Its inhibition is linked to the common gastrointestinal side effects of traditional NSAIDs.[1]
-
COX-2: Is an inducible enzyme, with expression levels increasing dramatically (10- to 80-fold) in response to inflammatory stimuli.[1][6] It is the primary mediator of prostaglandins involved in pain and inflammation.[2]
The structural basis for designing selective COX-2 inhibitors lies in a critical difference within the enzyme's active site. The substitution of a bulky isoleucine residue (Ile523) in COX-1 with a smaller valine (Val523) in COX-2 creates an additional, accessible hydrophobic side pocket.[1] This structural nuance allows larger, specifically designed molecules to bind to COX-2 with high affinity while being sterically hindered from effectively binding to the more constricted COX-1 active site. This compound is designed to exploit this very feature.
Proposed Mechanism of Action and Binding Mode
Based on extensive molecular docking studies of various indole derivatives, the binding of this compound within the COX-2 active site is a multi-point interaction event, crucial for its stability and selectivity.[7][8][9]
Key Interactions:
-
Anchoring via Carboxylate: The carboxylate group of the inhibitor is the primary anchoring point. It forms a critical salt bridge with the positively charged guanidinium group of Arginine 120 (Arg120) at the mouth of the active site channel. This interaction is often stabilized by a hydrogen bond to Tyrosine 355 (Tyr355) .[7][10] This dual interaction firmly positions the inhibitor for subsequent engagements deeper within the channel.
-
Hydrophobic Channel Occupancy: The planar indole ring system fits snugly within the main hydrophobic channel of the enzyme, establishing van der Waals interactions with surrounding nonpolar residues.
-
Exploitation of the Selectivity Pocket: The key to COX-2 selectivity is the 1-phenyl substituent. This group is oriented to project directly into the aforementioned hydrophobic side pocket created by the Val523 residue. This interaction, which is not possible in the Ile523-containing COX-1, significantly enhances the binding affinity and residence time of the inhibitor in COX-2, forming the molecular basis of its selectivity.[1]
The following diagram illustrates the proposed binding hypothesis.
Caption: Proposed binding of the inhibitor in the COX-2 active site.
Experimental Validation: Protocols and Methodologies
The theoretical mechanism must be validated through rigorous experimentation. The following protocols represent the industry standard for characterizing novel COX-2 inhibitors.
In Vitro COX-2 Enzyme Inhibition Assay (Fluorometric)
This assay provides quantitative data (IC50) on the inhibitor's potency. The principle is based on the fluorometric detection of Prostaglandin G2, an intermediate product generated by COX-2 activity.[11]
Step-by-Step Protocol:
-
Reagent Preparation:
-
Reconstitute human recombinant COX-2 enzyme in purified water and store on ice.[11]
-
Prepare a 10X working solution of the test inhibitor (this compound) and a positive control (e.g., Celecoxib) in COX Assay Buffer. The solvent (e.g., DMSO) concentration should be kept constant across all wells.[11]
-
Prepare a reaction mixture containing COX Assay Buffer, COX Probe, and COX Cofactor.[11]
-
-
Assay Plate Setup (96-well format):
-
Enzyme Control (EC) Wells: Add 10 µL of COX Assay Buffer.
-
Inhibitor Control (IC) Wells: Add 10 µL of the positive control (Celecoxib).
-
Sample (S) Wells: Add 10 µL of the diluted test inhibitor across a range of concentrations.
-
-
Enzyme Addition: Add 10 µL of the COX-2 enzyme solution to all wells.
-
Pre-incubation: Incubate the plate at room temperature (~25°C) for 10-15 minutes to allow the inhibitor to bind to the enzyme.
-
Reaction Initiation: Add 70 µL of the reaction mixture (Buffer, Probe, Cofactor) to each well. Immediately follow by adding 10 µL of the substrate, Arachidonic Acid, to initiate the reaction.[11]
-
Kinetic Measurement: Immediately begin measuring the fluorescence intensity (Ex/Em = 535/587 nm) in kinetic mode for 10-20 minutes at 37°C.
-
Data Analysis:
-
Calculate the slope of the linear portion of the kinetic curve for each well (Relative Fluorescence Units/min).
-
Determine the percent inhibition for each inhibitor concentration relative to the Enzyme Control.
-
Plot percent inhibition versus inhibitor concentration and fit the data to a four-parameter logistic curve to determine the IC50 value.
-
Caption: Workflow for the in vitro COX-2 fluorometric inhibition assay.
Molecular Docking Workflow
Computational docking provides a structural hypothesis for the observed inhibitory activity and selectivity.
Step-by-Step Protocol:
-
Target Preparation:
-
Download the X-ray crystal structure of human COX-2 from the Protein Data Bank (PDB; e.g., PDB ID: 3LN1 or 5KIR).[5][6]
-
Prepare the protein using a molecular modeling suite (e.g., Maestro, MOE): remove water molecules and co-crystallized ligands, add hydrogen atoms, and perform energy minimization to relax the structure.
-
Define the binding site based on the location of the co-crystallized ligand or known active site residues (e.g., Arg120, Tyr355, Ser530).
-
-
Ligand Preparation:
-
Draw the 2D structure of this compound.
-
Convert the 2D structure to 3D and generate possible low-energy conformers. Assign correct protonation states and partial charges.
-
-
Docking Simulation:
-
Run the docking algorithm (e.g., Glide, AutoDock) to place the ligand conformers into the defined binding site of the protein.
-
The software will score the resulting poses based on a scoring function that estimates the binding free energy.
-
-
Analysis of Results:
-
Analyze the top-scoring poses to identify the most plausible binding mode.
-
Visualize the protein-ligand complex and identify key interactions (hydrogen bonds, hydrophobic contacts, etc.). Compare these interactions with known binding modes of other selective COX-2 inhibitors.[8]
-
Repeat the docking process with the COX-1 structure to predict the structural basis for selectivity.
-
Quantitative Data and Structure-Activity Relationship (SAR)
While data for the specific parent compound this compound is not widely published, analysis of closely related derivatives provides critical SAR insights. The table below presents illustrative data for indole-based analogs.
| Compound ID | Modification from Parent Scaffold | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (SI = IC50 COX-1/IC50 COX-2) | Reference |
| Celecoxib | Reference Drug | >150 | 0.03 - 0.30 | >303 | [6][12] |
| Indomethacin | Non-selective Reference | ~0.1 | 0.026 | ~3.8 | [6] |
| Analog A | Indolin-2-one derivative (4e) | >50 | 3.34 | >14.9 | [6] |
| Analog B | Indole-N-acylhydrazone (3b) | >100 | 18.5 | >5.4 | [9] |
| Analog C | 2,3-Diaryl-indole (III) | 5.58 | 0.52 | 10.73 | [5] |
Key SAR Insights:
-
Carboxylic Acid is Essential: The acidic moiety at position 2 is critical for anchoring to Arg120 and is a common feature in many NSAIDs.
-
Substituents on the Phenyl Ring: Adding electron-withdrawing groups (e.g., sulfonamide, as in Celecoxib) to the phenyl ring often enhances potency and selectivity by forming additional interactions within the side pocket.
-
Modifications to the Indole Core: The indole nitrogen and other positions on the ring system can be modified to fine-tune potency and pharmacokinetic properties.[7][13]
Conclusion
The mechanism of action of this compound as a selective COX-2 inhibitor is a well-defined process rooted in the specific structural differences between the COX isoenzymes. Its efficacy is driven by a multi-point binding interaction, where the carboxylate group anchors the molecule, and the 1-phenyl substituent exploits the unique hydrophobic side pocket of COX-2 to achieve selectivity. This mechanism can be reliably validated through a combination of in vitro enzymatic assays and in silico molecular docking studies. The indole scaffold, exemplified by this compound, continues to be a highly valuable template for the rational design of next-generation anti-inflammatory agents with improved potency and safety profiles.
References
-
Design, Synthesis, and Evaluation of the COX-2 Inhibitory Activities of New 1,3-Dihydro-2H-indolin-2-one Derivatives. (2023). MDPI. [Link]
-
Indole Derivatives as Cyclooxygenase Inhibitors: Synthesis, Biological Evaluation and Docking Studies. (n.d.). PMC - NIH. [Link]
-
Indole derivatives having COX-2 inhibitory activity. (n.d.). ResearchGate. [Link]
-
Design and Development of COX-II Inhibitors: Current Scenario and Future Perspective. (2023). ACS Omega. [Link]
-
Synthesis, in vitro COX-1/COX-2 inhibition testing and molecular docking study of novel 1,4-benzoxazine derivatives. (n.d.). New Journal of Chemistry (RSC Publishing). [Link]
-
In silico design, synthesis, & testing of Cyclooxygenase (COX) inhibitors. (2022). YouTube. [Link]
-
Synthesis, in-vitro inhibition of cyclooxygenases and in silico studies of new isoxazole derivatives. (2023). PubMed Central. [Link]
-
Structure–activity relationships for the synthesis of selective cyclooxygenase 2 inhibitors: an overview (2009–2016). (n.d.). PMC - PubMed Central. [Link]
-
Synthesis, in vitro and in vivo biological evaluation, COX-1/2 inhibition and molecular docking study of indole-N-acylhydrazone derivatives. (2018). PubMed. [Link]
-
Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships. (n.d.). PMC. [Link]
-
Design, Synthesis and biological evaluation of some novel indole derivatives as selective COX-2 inhibitors. (2025). ResearchGate. [Link]
-
(PDF) Indole Derivatives as Cyclooxygenase Inhibitors: Synthesis, Biological Evaluation and Docking Studies. (2025). ResearchGate. [Link]
-
(PDF) Crystallography, Molecular Modeling, and COX-2 Inhibition Studies on Indolizine Derivatives. (2025). ResearchGate. [Link]
-
Cyclooxygenase-2 inhibitor. (n.d.). Wikipedia. [Link]
-
COX Inhibitors. (n.d.). StatPearls - NCBI Bookshelf. [Link]
-
COX-2 Inhibitors: What They Are, Uses & Side Effects. (2022). Cleveland Clinic. [Link]
-
Cyclooxygenase-1 & Cyclooxygenase-2 (COX 1, COX 2) - All You Need To Know. (2019). YouTube. [Link]
-
Structural basis for selective inhibition of cyclooxygenase-2 by anti-inflammatory agents. (2025). Nature. [Link]
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Biological Screening of Novel 1-Phenyl-1H-indole-2-carboxylic Acid Derivatives: A Methodological Whitepaper
An In-Depth Technical Guide
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
The 1-Phenyl-1H-indole-2-carboxylic acid scaffold represents a privileged structure in medicinal chemistry, forming the core of numerous compounds with significant therapeutic potential. Derivatives of this class have demonstrated a wide spectrum of biological activities, most notably as anti-inflammatory, analgesic, and anticancer agents. This guide provides a comprehensive, technically-grounded framework for the systematic biological screening of novel analogues. Moving beyond a simple recitation of methods, this document elucidates the strategic rationale behind designing a screening cascade, offers detailed, field-tested protocols for key assays, and emphasizes the principles of data integrity and mechanistic validation. We will explore primary cytotoxicity and enzyme inhibition assays, delve into secondary mechanistic studies such as cell cycle analysis, and culminate with a standard in vivo model for assessing anti-inflammatory efficacy. The objective is to equip researchers with the necessary knowledge to not only execute these screens but also to interpret the results with a high degree of scientific rigor.
The this compound Scaffold: A Profile of Therapeutic Potential
The indole nucleus is a cornerstone of numerous biologically active natural products and synthetic pharmaceuticals. The specific addition of a phenyl group at the N-1 position and a carboxylic acid at the C-2 position creates the this compound moiety. This structural arrangement is not arbitrary; it confers a specific three-dimensional geometry that allows for effective interaction with various biological targets. The carboxylic acid group, in particular, often acts as a critical binding motif, capable of forming hydrogen bonds or ionic interactions with amino acid residues in enzyme active sites or receptors.
Historically, research has shown that derivatives of this scaffold exhibit potent anti-inflammatory properties, frequently attributed to the inhibition of cyclooxygenase (COX) enzymes, which are pivotal in the prostaglandin synthesis pathway. More recent investigations have expanded the scope of their activity to include anticancer properties, where the mechanisms may involve the induction of apoptosis, cell cycle arrest, or inhibition of other key signaling proteins. This dual activity makes the scaffold a highly attractive starting point for the development of novel therapeutic agents.
Strategic Design of a Biological Screening Cascade
A successful screening campaign is not a random collection of assays but a logical, tiered progression from broad, high-throughput methods to highly specific, lower-throughput mechanistic and in vivo studies. This "funnel" approach, depicted below, ensures that resources are allocated efficiently, focusing only on the most promising candidates at each successive stage.
Caption: A tiered screening cascade for prioritizing lead compounds.
The causality behind this structure is resource management. Primary assays are designed to be rapid and cost-effective, allowing for the screening of a large number of derivatives. Compounds that show activity (the "hits") are then subjected to more complex and resource-intensive secondary assays to confirm their potency, determine their mechanism of action, and assess their selectivity. Only the most promising candidates from this stage advance to preclinical in vivo models.
Primary In Vitro Screening Protocols
These initial assays are designed to rapidly identify biologically active compounds within a library of newly synthesized derivatives.
Anticancer Activity: MTT Cell Viability Assay
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to purple formazan crystals. The concentration of these crystals, which is dissolved and measured spectrophotometrically, is directly proportional to the number of viable cells.
Step-by-Step Protocol:
-
Cell Culture: Plate human cancer cells (e.g., A549 - lung, MCF-7 - breast) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of appropriate culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere to allow for cell attachment.
-
Compound Preparation: Prepare a stock solution of each test derivative (e.g., 10 mM in DMSO). Create serial dilutions in culture medium to achieve final concentrations ranging from 0.1 µM to 100 µM. Ensure the final DMSO concentration in the wells is non-toxic (typically <0.5%).
-
Treatment: Remove the old medium from the wells and add 100 µL of the medium containing the various concentrations of the test compounds. Include a "vehicle control" (medium with DMSO) and a "blank control" (medium only).
-
Incubation: Incubate the plate for 48-72 hours at 37°C with 5% CO₂. The duration is dependent on the cell line's doubling time.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline, PBS) to each well and incubate for an additional 3-4 hours. During this time, viable cells will form purple formazan crystals.
-
Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or an acidic isopropanol solution) to each well to dissolve the formazan crystals. Gently agitate the plate for 15 minutes.
-
Measurement: Read the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot viability versus log concentration and determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited) using non-linear regression analysis.
Anti-inflammatory Activity: COX-2 Enzyme Inhibition Assay
Principle: This assay quantifies the ability of a compound to inhibit the peroxidase activity of the COX-2 enzyme. The peroxidase component catalyzes the oxidation of a chromogenic substrate (like N,N,N',N'-tetramethyl-p-phenylenediamine, TMPD) in the presence of arachidonic acid. Inhibition of the enzyme results in a reduced rate of color development, which can be monitored spectrophotometrically.
Step-by-Step Protocol:
-
Reagent Preparation: Prepare a reaction buffer (e.g., 100 mM Tris-HCl, pH 8.0). Prepare solutions of human recombinant COX-2 enzyme, arachidonic acid (substrate), and TMPD (probe).
-
Assay Plate Setup: In a 96-well plate, add 150 µL of the reaction buffer to each well.
-
Compound Addition: Add 10 µL of the test compound dilutions (prepared in DMSO and diluted in buffer) to the wells. Include a known COX-2 inhibitor (e.g., Celecoxib) as a positive control and a vehicle control (DMSO).
-
Enzyme Addition: Add 10 µL of the COX-2 enzyme solution to each well and incubate for 15 minutes at room temperature to allow for compound-enzyme interaction.
-
Reaction Initiation: Initiate the reaction by adding 20 µL of a solution containing both arachidonic acid and TMPD.
-
Kinetic Measurement: Immediately place the plate in a microplate reader pre-set to 37°C. Measure the absorbance at 590 nm every minute for 10 minutes.
-
Data Analysis: Calculate the rate of reaction (V₀) for each well by determining the slope of the linear portion of the absorbance vs. time curve. Calculate the percentage of inhibition for each compound concentration relative to the vehicle control. Determine the IC₅₀ value as described previously.
Secondary Mechanistic Assays: Elucidating the "How"
Once a compound shows potent activity in a primary screen, the next logical step is to understand its mechanism of action.
Anticancer Mechanism: Cell Cycle Analysis by Flow Cytometry
Principle: This protocol determines the phase of the cell cycle (G0/G1, S, or G2/M) in which cells are arrested following treatment with a test compound. It uses a fluorescent dye, Propidium Iodide (PI), which stoichiometrically binds to DNA. The amount of fluorescence emitted by a stained cell is therefore directly proportional to its DNA content. Cells in the G2/M phase (with twice the DNA content) will fluoresce twice as brightly as cells in the G0/G1 phase.
Caption: The four main phases of the eukaryotic cell cycle.
Step-by-Step Protocol:
-
Cell Treatment: Plate cells (e.g., A549) in 6-well plates and allow them to attach. Treat the cells with the test compound at its IC₅₀ and 2x IC₅₀ concentrations for 24 or 48 hours. Include a vehicle-treated control.
-
Cell Harvesting: Harvest the cells, including both adherent and floating populations (to capture apoptotic cells). Adherent cells are detached using trypsin, and the reaction is stopped with complete medium. Combine all cells and centrifuge to form a pellet.
-
Fixation: Wash the cell pellet with ice-cold PBS. Resuspend the cells in 1 mL of ice-cold 70% ethanol, added dropwise while vortexing gently to prevent clumping. This step fixes the cells and permeabilizes the membrane for dye entry. Incubate for at least 2 hours at 4°C (or overnight).
-
Staining: Centrifuge the fixed cells and wash with PBS to remove the ethanol. Resuspend the cell pellet in 500 µL of a staining solution containing Propidium Iodide (50 µg/mL) and RNase A (100 µg/mL) in PBS. The RNase is crucial to degrade RNA, ensuring that PI only stains DNA.
-
Incubation: Incubate in the dark at 37°C for 30 minutes.
-
Flow Cytometry: Analyze the samples on a flow cytometer. Excite the PI with a 488 nm laser and collect the emission fluorescence in the appropriate channel (e.g., FL2, ~617 nm). Collect data for at least 10,000 events (cells) per sample.
-
Data Analysis: Use specialized software (e.g., FlowJo, FCS Express) to generate a histogram of cell count versus fluorescence intensity. Gate the populations to quantify the percentage of cells in the G0/G1, S, and G2/M phases. Compare the cell cycle distribution of treated samples to the control to identify any cell cycle arrest.
In Vivo Efficacy Evaluation
Promising candidates with well-defined in vitro activity and mechanism must be tested in a living system to assess their real-world potential.
Anti-inflammatory Efficacy: Carrageenan-Induced Paw Edema Model
Principle: This is a standard and highly reproducible model of acute inflammation. Subplantar injection of carrageenan, a phlogistic agent, into a rodent's paw induces a localized inflammatory response characterized by edema (swelling). The ability of a pre-administered test compound to reduce this swelling compared to a control group is a measure of its in vivo anti-inflammatory activity.
Step-by-Step Protocol:
-
Animal Acclimatization: Use male Wistar rats or Swiss albino mice (150-200g). Acclimatize the animals for at least one week under standard laboratory conditions (12h light/dark cycle, controlled temperature, free access to food and water). All procedures must be approved by an institutional animal ethics committee.
-
Grouping: Divide animals into groups (n=6 per group):
-
Group 1: Normal Control (no treatment).
-
Group 2: Negative Control (vehicle + carrageenan).
-
Group 3: Positive Control (standard drug like Indomethacin, 10 mg/kg + carrageenan).
-
Group 4+: Test Groups (various doses of the test compound + carrageenan).
-
-
Compound Administration: Administer the test compounds and control drugs orally (p.o.) or intraperitoneally (i.p.) one hour before the carrageenan injection. The vehicle is typically a 0.5% carboxymethyl cellulose (CMC) solution.
-
Edema Induction: Measure the initial paw volume of the right hind paw of each animal using a plethysmometer. Inject 0.1 mL of a 1% w/v carrageenan solution (in normal saline) into the subplantar region of the same paw.
-
Measurement of Edema: Measure the paw volume again at 1, 2, 3, and 4 hours post-carrageenan injection.
-
Data Analysis: Calculate the percentage of edema inhibition for each treated group at each time point using the following formula:
-
% Inhibition = [ (C - T) / C ] * 100
-
Where C = Average increase in paw volume in the negative control group, and T = Average increase in paw volume in the treated group.
-
Analyze the data using statistical methods like one-way ANOVA followed by a post-hoc test (e.g., Dunnett's test) to determine statistical significance (p < 0.05).
-
Data Presentation and Interpretation
Table 1: Sample Cytotoxicity and COX-2 Inhibition Data for Novel Derivatives
| Compound ID | Structure Modification | Cytotoxicity IC₅₀ (µM) vs. A549 Cells | COX-2 Inhibition IC₅₀ (µM) |
| Lead-001 | -H | 15.2 ± 1.8 | 5.1 ± 0.6 |
| Lead-002 | -Cl (para) | 8.7 ± 0.9 | 2.3 ± 0.3 |
| Lead-003 | -OCH₃ (para) | 22.5 ± 2.1 | 10.8 ± 1.2 |
| Celecoxib | (Reference) | >100 | 0.05 ± 0.01 |
Data are presented as mean ± standard deviation from three independent experiments (n=3).
This structured presentation allows for immediate, at-a-glance comparison of the structure-activity relationship (SAR). For example, the data above suggests that adding an electron-withdrawing chloro group at the para position of the N-1 phenyl ring (Lead-002) enhances both anticancer and anti-inflammatory activity compared to the unsubstituted parent compound (Lead-001).
Conclusion
The biological screening of novel this compound derivatives is a systematic process that requires a blend of well-established protocols and strategic scientific reasoning. By employing a tiered cascade that begins with broad primary screens and progresses through detailed mechanistic and in vivo studies, researchers can efficiently identify and validate promising therapeutic candidates. The protocols detailed in this guide provide a robust foundation for this endeavor, emphasizing reproducibility and clear, interpretable data. The ultimate success of any drug discovery program hinges not just on the synthesis of novel molecules, but on the rigor and insight with which they are biologically evaluated.
References
-
Nadeem, M., & Amir, M. (2018). SYNTHESIS, CHARACTERIZATION AND BIOLOGICAL EVALUATION OF SOME NEW this compound DERIVATIVES AS POTENTIAL ANTI-INFLAMMATORY AND ANALGESIC AGENTS. International Journal of Pharmacy and Pharmaceutical Sciences, 10(1), 109. [Link]
-
Amir, M., & Kumar, S. (2005). Synthesis and anti-inflammatory, analgesic, ulcerogenic and lipid peroxidation activities of some new 2-[(2,6-dichloroanilino) phenyl]acetic acid derivatives. European journal of medicinal chemistry, 40(9), 862–874. [Link]
-
Kumar, A., Sharma, G., & Sharma, R. (2020). Indole-A Privileged Scaffold for Anticancer Drug Development. Letters in Drug Design & Discovery, 17(11), 1367-1384. [Link]
-
Song, H., Li, Y., & Peng, Z. (2022). Indole: A privileged scaffold for the design of anticancer agents. European Journal of Medicinal Chemistry, 239, 114539. [Link]
-
Winter, C. A., Risley, E. A., & Nuss, G. W. (1962). Carrageenin-induced edema in hind paw of the rat as an assay for anti-inflammatory drugs. Experimental Biology and Medicine, 111(3), 544-547. [Link]
A Senior Application Scientist's Guide to the Discovery and Synthesis of Substituted N-Phenylindole Compounds
Executive Summary
The indole nucleus is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in both natural products and synthetic drugs.[1] This guide provides an in-depth exploration of a specific, highly significant subclass: substituted N-phenylindoles. The introduction of a phenyl group at the N-1 position dramatically influences the molecule's steric and electronic properties, modulating lipophilicity, metabolic stability, and target selectivity.[1] We will navigate the strategic landscape of their synthesis, from classical annulation techniques to modern palladium-catalyzed cross-coupling reactions. By explaining the causality behind experimental choices and providing validated protocols, this document serves as a technical resource for researchers engaged in the design and development of novel therapeutics based on this versatile molecular framework.
Introduction: The Privileged Indole Scaffold and the Significance of N-Phenyl Substitution
The indole ring system, a fusion of a benzene and a pyrrole ring, is a structural motif of profound biological importance. It is present in essential endogenous molecules like tryptophan and serotonin, underscoring its inherent biocompatibility.[1] This structural feature allows indole derivatives to engage with a wide array of biological targets through hydrogen bonding, π–π stacking, and hydrophobic interactions, leading to a broad spectrum of pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1][2]
Substituting the indole nitrogen with a phenyl group (N-phenylation) offers a powerful strategy for fine-tuning a molecule's pharmacological profile. This modification can:
-
Enhance Cell Permeability: By increasing lipophilicity, N-phenyl substitution can improve the compound's ability to cross biological membranes.[1]
-
Modulate Target Selectivity: The steric bulk and electronic nature of the N-phenyl ring can dictate the orientation of the molecule within a binding pocket, enhancing affinity for a specific target.
-
Block Metabolic Pathways: N-1 is a potential site for metabolic modification. Arylation at this position can block certain metabolic pathways, thereby improving the compound's pharmacokinetic profile.
These advantages have made substituted N-phenylindoles a fertile ground for drug discovery, leading to the identification of potent agents against various diseases, including tuberculosis and bacterial infections.[3][4]
Strategic Approaches to N-Phenylindole Synthesis
The construction of the N-phenylindole core can be achieved through several distinct synthetic strategies. The choice of method is often dictated by the desired substitution pattern, the availability of starting materials, and the tolerance of functional groups.
Classical Annulation Methods: Building the Indole Ring
These methods construct the indole bicycle from acyclic precursors.
Discovered in 1883, the Fischer indole synthesis is a robust and widely used method for preparing indoles.[5] The reaction involves the acid-catalyzed thermal cyclization of an N-arylhydrazone, which is typically formed in situ from an N-arylhydrazine and a suitable ketone or aldehyde.[5][6]
Causality in Experimental Design:
-
Acid Catalyst: Brønsted acids (e.g., H₂SO₄, polyphosphoric acid) or Lewis acids (e.g., ZnCl₂) are required to protonate the hydrazone, facilitating the key[4][4]-sigmatropic rearrangement.[5]
-
Elevated Temperatures: The reaction requires significant thermal energy to overcome the activation barrier of the sigmatropic rearrangement and the subsequent elimination of ammonia.[7]
-
Starting Materials: To synthesize an N-phenylindole, the starting hydrazine must be an N,N'-diphenylhydrazine, or a phenylhydrazine is reacted with a ketone that will ultimately form the N-phenyl bond in a subsequent step. A common route to a 2-phenylindole, for instance, involves reacting phenylhydrazine with acetophenone.[8]
Caption: Catalytic cycle for Buchwald-Hartwig amination.
Palladium-Catalyzed Annulation Methods
Modern synthetic chemistry has also developed one-pot procedures that combine cross-coupling and cyclization. A notable example is the palladium-catalyzed heteroannulation of o-haloanilines with terminal alkynes (like phenylacetylene) to directly form 2-substituted indoles. [9]This approach is highly efficient as it constructs the indole ring and installs the C2-phenyl substituent in a single synthetic operation. [9][10]
Experimental Protocols: A Practical Guide
The following protocols are representative examples for the synthesis of phenyl-substituted indoles.
Protocol 1: Fischer Synthesis of 2-Phenylindole
[8] This protocol outlines the classic synthesis via the reaction of phenylhydrazine and acetophenone.
-
Step 1: Formation of the Phenylhydrazone
-
Combine acetophenone (0.167 mol) and phenylhydrazine (0.167 mol) in ethanol (60 mL).
-
Add a few drops of glacial acetic acid as a catalyst.
-
Boil the mixture to form the acetophenone phenylhydrazone.
-
Cool the mixture and collect the solid phenylhydrazone, which can be recrystallized from ethanol.
-
-
Step 2: Cyclization to 2-Phenylindole
-
Add the dried acetophenone phenylhydrazone to polyphosphoric acid.
-
Heat the mixture to induce cyclization. The reaction is typically exothermic.
-
After the reaction is complete, cool the mixture and carefully add cold water to dissolve the polyphosphoric acid.
-
Filter the crude 2-phenylindole product at the pump and wash thoroughly with water.
-
Purify the product by recrystallization from a suitable solvent like ethanol.
-
Protocol 2: Palladium-Catalyzed One-Pot Synthesis of 2-Phenylindole
[9] This protocol describes a modern, efficient method starting from 2-iodoaniline.
-
Step 1: Reaction Setup
-
To a reaction vessel, add 2-iodoaniline (1.0 mmol), phenylacetylene (1.2 mmol), Pd(PPh₃)₂Cl₂ (0.02 mmol), and CuI (0.04 mmol).
-
Add a suitable solvent (e.g., DMF) and a base (e.g., Et₃N).
-
Purge the vessel with an inert gas (e.g., Argon or Nitrogen).
-
-
Step 2: Reaction and Workup
-
Heat the reaction mixture at 80-100 °C and monitor the reaction progress by TLC.
-
Upon completion, cool the mixture to room temperature.
-
Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
-
Step 3: Purification
-
Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield pure 2-phenylindole.
-
Caption: From synthesis to structure-activity analysis.
Structure-Activity Relationship (SAR) and Applications in Drug Discovery
Systematic modification of the N-phenylindole scaffold has led to the discovery of compounds with potent biological activity. A notable example is the development of N-phenylindole derivatives as inhibitors of the polyketide synthase 13 (Pks13) enzyme in Mycobacterium tuberculosis, a key target for anti-TB agents. [3] Structure-activity relationship (SAR) studies have revealed several key insights:
-
N-Phenyl Ring Substitution: The position and nature of substituents on the N-phenyl ring are critical. For anti-TB activity, para-position substituents on the N-phenyl ring were found to be optimal, regardless of whether they were electron-donating or electron-withdrawing. [3]Introducing hydrophobic groups like phenyl or t-butyl at the para-position resulted in compounds with significant anti-TB activity, with MIC values as low as 0.0625 µg/mL. [3]* Indole Core Substitution: Modifications at other positions of the indole ring also play a crucial role. Substitution at the C-3 position is a critical determinant of antimalarial activity, where bulky aromatic groups can enhance π–π stacking interactions. [1]For anti-TB agents, substituting the C-3 position with an acetyl group slightly increased activity compared to an ester group. [3] The following table summarizes representative SAR data for N-phenylindole derivatives targeting M. tuberculosis.
| Compound ID | N-Phenyl Ring Substituent (para) | Indole C-3 Substituent | MIC (µg/mL) vs. M. tuberculosis H37Rv | Reference |
| 45 | Phenyl | Acetyl | 0.0625 | [3] |
| 58 | Bromo | Acetyl | 0.125 | [3] |
| 55 | tert-Butyl | Acetyl | 0.125 | [3] |
| 57 | tert-Butyl | Ester | 0.5 | [3] |
| 31-39 | MeO, Me, F, etc. | Ester | 0.5 - 8.0 | [3] |
This data clearly demonstrates that large, hydrophobic groups at the para-position of the N-phenyl ring, combined with an acetyl group at the C-3 position of the indole, are highly favorable for potent antitubercular activity. [3]
Challenges and Future Perspectives
Despite the promising results, the development of N-phenylindole derivatives into clinical drugs faces several challenges. These include optimizing pharmacokinetic properties such as solubility and metabolic stability, and minimizing potential off-target toxicity. [1] Future research should focus on:
-
Exploring Diverse Substitutions: Expanding the chemical space by synthesizing novel derivatives with a wider range of substituents to improve potency and selectivity.
-
Structure-Based Drug Design: Utilizing crystal structures of target enzymes, like Pks13, to rationally design new inhibitors with improved binding affinity. [3]* Hybrid Molecules: Combining the N-phenylindole scaffold with other known pharmacophores to create hybrid molecules with dual modes of action, potentially overcoming drug resistance mechanisms.
Conclusion
Substituted N-phenylindoles represent a highly valuable class of compounds in modern drug discovery. Their synthesis is well-established, with a rich history of classical methods complemented by a powerful toolkit of modern, palladium-catalyzed reactions that offer unparalleled efficiency and scope. The demonstrated ability to systematically tune their biological activity through targeted substitutions, as evidenced by the successful development of potent antitubercular agents, confirms the N-phenylindole core as a truly privileged scaffold. This guide provides the foundational knowledge and practical insights necessary for researchers to confidently explore and exploit this chemical space in the ongoing quest for novel and effective therapeutics.
References
- Antimalarial Activity of Indole Derivatives: A Comprehensive Review. International Journal of Pharmaceutical Sciences.
- Design, Synthesis and Biological Evaluation of N-phenylindole Derivatives as Pks13 Inhibitors againstMycobacterium tuberculosis. PMC, NIH.
- Synthesis of Novel 2-Phenylindole Analogues as Antifungal and Antibacterial Agents. MDPI.
- SYNTHESIS OF 2-PHENYL INDOLE. IJNRD.
- A Facile, Mild And Efficient One-Pot Synthesis of 2-Substituted Indole Derivatives C
- Unveiling the Biological Potential of 2-Phenyl Indole Derivatives: A Comprehensive Review.
- Fischer indole synthesis. Wikipedia.
- Buchwald–Hartwig amin
- Bischler Indole Synthesis under Microwave Irradiation: A Solvent-Free Synthesis of 2-Arylindoles. Sciforum.
- Fischer Indole Synthesis. Organic Chemistry Portal.
- Fischer indole synthesis applied to the total synthesis of n
- Palladium-Catalyzed Tandem Nucleophilic Addition/C–H Functionalization of Anilines and Bromoalkynes for the Synthesis of 2-Phenylindoles.
- Microwave-Assisted, Solvent-Free Bischler Indole Synthesis. Organic Chemistry Portal.
- Bischler synthesis of indole explained. YouTube.
Sources
- 1. ijpsjournal.com [ijpsjournal.com]
- 2. omicsonline.org [omicsonline.org]
- 3. Design, Synthesis and Biological Evaluation of N-phenylindole Derivatives as Pks13 Inhibitors againstMycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis of Novel 2-Phenylindole Analogues as Antifungal and Antibacterial Agents [mdpi.com]
- 5. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
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Methodological & Application
Application Note: A Robust HPLC Method for Purity Analysis of 1-Phenyl-1H-indole-2-carboxylic Acid
Abstract
This application note details a robust and reliable isocratic High-Performance Liquid Chromatography (HPLC) method for the purity analysis of 1-Phenyl-1H-indole-2-carboxylic acid, a key intermediate in pharmaceutical synthesis. The method utilizes a reversed-phase C18 column with UV detection, providing excellent resolution and sensitivity for the main component and potential process-related impurities. The protocol herein is designed for researchers, scientists, and drug development professionals, offering a comprehensive guide from sample preparation to data analysis, grounded in established chromatographic principles and regulatory standards.
Introduction
This compound is a member of the indole class of heterocyclic compounds, a scaffold of significant interest in medicinal chemistry due to its prevalence in biologically active molecules. The purity of such intermediates is a critical quality attribute that can significantly impact the safety and efficacy of the final active pharmaceutical ingredient (API). Therefore, a reliable analytical method for purity determination is essential for quality control and regulatory compliance.
This document presents a detailed HPLC method for the quantitative analysis of this compound. The method is designed to be specific, accurate, and precise, in line with the principles outlined in the International Council for Harmonisation (ICH) guidelines.[1]
Physicochemical Properties of this compound
A thorough understanding of the analyte's properties is fundamental to developing a robust HPLC method.
| Property | Value | Source |
| Molecular Formula | C₁₅H₁₁NO₂ | ChemicalBook[2] |
| Molecular Weight | 237.25 g/mol | ChemicalBook[2] |
| Appearance | White solid | ChemicalBook[2] |
| Solubility | Soluble in ethanol and ethyl acetate.[2] Generally, indole derivatives show good solubility in organic solvents like methanol and acetonitrile.[3] | Inferred from synthesis protocols and general knowledge of indole derivatives. |
| Chromophoric Properties | The indole ring system exhibits strong UV absorbance.[4] The UV spectrum of the parent indole-2-carboxylic acid has been studied, providing a basis for wavelength selection.[4] | Based on studies of related indole compounds. |
| Acidity | As a carboxylic acid, it is a weak acid.[5] The pKa is expected to be in the range of 3-5, similar to other aromatic carboxylic acids. | General chemical principles of carboxylic acids. |
The presence of the carboxylic acid functional group necessitates careful pH control of the mobile phase to ensure consistent retention and sharp peak shapes. By operating at a pH well below the pKa of the carboxylic acid, the analyte will be in its neutral, protonated form, which enhances its retention on a nonpolar stationary phase.
HPLC Method for Purity Analysis
The developed method is based on reversed-phase chromatography, which separates compounds based on their hydrophobicity.
Chromatographic Conditions
| Parameter | Condition | Rationale |
| Column | C18, 4.6 x 150 mm, 5 µm | The C18 stationary phase provides excellent hydrophobic retention for the aromatic rings of the analyte. |
| Mobile Phase | Acetonitrile:Water:Trifluoroacetic Acid (60:40:0.1, v/v/v) | Acetonitrile is a common organic modifier in reversed-phase HPLC. Water is the weak solvent. Trifluoroacetic acid (TFA) is added to acidify the mobile phase (to a pH of approximately 2-3), suppressing the ionization of the carboxylic acid group and leading to better peak shape and retention. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column, providing a good balance between analysis time and efficiency. |
| Column Temperature | 30 °C | Maintaining a constant column temperature ensures reproducible retention times. |
| Detection Wavelength | 280 nm | Indole derivatives typically exhibit strong UV absorbance around this wavelength.[1] |
| Injection Volume | 10 µL | A suitable volume to achieve good sensitivity without overloading the column. |
| Run Time | 15 minutes | Sufficient time to elute the main peak and any potential impurities. |
Rationale for Method Development
The choice of a C18 column is based on its wide applicability and proven performance for the separation of aromatic compounds. The mobile phase composition was optimized to achieve a suitable retention time for the main peak, allowing for the resolution of potential early and late eluting impurities. The addition of TFA is a critical component of the mobile phase. By maintaining an acidic pH, the carboxylic acid moiety of this compound remains protonated, enhancing its hydrophobicity and interaction with the C18 stationary phase. This leads to a longer and more consistent retention time and minimizes peak tailing. The detection wavelength of 280 nm was selected based on the known UV absorption characteristics of the indole chromophore.
Experimental Protocols
Preparation of Mobile Phase
-
Measure 600 mL of HPLC-grade acetonitrile into a 1 L graduated cylinder.
-
Add 400 mL of HPLC-grade water to the same cylinder.
-
Carefully add 1.0 mL of trifluoroacetic acid to the mixture.
-
Thoroughly mix the solution and degas using a suitable method (e.g., sonication or vacuum filtration) before use.
Preparation of Standard and Sample Solutions
Standard Solution (0.1 mg/mL):
-
Accurately weigh approximately 10 mg of this compound reference standard into a 100 mL volumetric flask.
-
Dissolve the standard in the mobile phase.
-
Sonicate for 5 minutes to ensure complete dissolution.
-
Bring the flask to volume with the mobile phase and mix thoroughly.
Sample Solution (0.5 mg/mL):
-
Accurately weigh approximately 25 mg of the this compound sample to be tested into a 50 mL volumetric flask.
-
Dissolve the sample in the mobile phase.
-
Sonicate for 5 minutes to ensure complete dissolution.
-
Bring the flask to volume with the mobile phase and mix thoroughly.
-
Filter the solution through a 0.45 µm syringe filter into an HPLC vial before injection.[3]
System Suitability
Before sample analysis, the performance of the HPLC system should be verified according to USP <621> guidelines.[2]
-
Inject the standard solution five times.
-
Calculate the relative standard deviation (RSD) for the peak area and retention time. The RSD should be less than 2.0%.
-
Determine the theoretical plates (N) for the main peak. It should be greater than 2000.
-
Determine the tailing factor (T). It should be less than 2.0.
Method Validation
The analytical method should be validated in accordance with ICH Q2(R1) guidelines to ensure its suitability for its intended purpose.[1] The validation should include the following parameters:
-
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present. This can be demonstrated by analyzing a placebo and a spiked sample.
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte. This should be assessed over a range of concentrations.
-
Accuracy: The closeness of the test results obtained by the method to the true value. This can be determined by the recovery of a known amount of analyte spiked into a sample matrix.
-
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day and inter-analyst precision).
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be detected and quantified with suitable precision and accuracy, respectively.
-
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.
Data Presentation
The purity of the sample is calculated as the percentage of the area of the main peak relative to the total area of all peaks in the chromatogram.
Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100
Visualization of the Experimental Workflow
Caption: Workflow for the HPLC Purity Analysis of this compound.
Conclusion
The HPLC method described in this application note is a reliable and robust tool for the purity analysis of this compound. The method is simple, accurate, and precise, making it suitable for routine quality control in both research and industrial settings. Adherence to the outlined protocols and validation procedures will ensure the generation of high-quality, reproducible data that meets regulatory expectations.
References
-
European Medicines Agency. (2022). ICH guideline Q2(R2) on validation of analytical procedures. Retrieved from [Link]
-
G. L. Sciences. (n.d.). Reversed Phase Columns (PFP, Phenyl Columns). Retrieved from [Link]
-
Hafner, J., et al. (2012). Reverse-phase high-performance liquid chromatography (RP-HPLC) profiles... ResearchGate. Retrieved from [Link]
-
International Council for Harmonisation. (2005). ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). Retrieved from [Link]
-
NIST. (n.d.). 1H-Indole-2-carboxylic acid, 1-methyl-. NIST Chemistry WebBook. Retrieved from [Link]
-
Phenomenex. (n.d.). Reversed Phase HPLC Method Development. Retrieved from [Link]
-
PubChem. (n.d.). Indole-2-carboxylic acid. Retrieved from [Link]
-
PubChem. (n.d.). N-Phenyl-1H-indole-2-carboxamide. Retrieved from [Link]
-
Research and Reviews. (n.d.). Exploring the Physical and Chemical Properties of Carboxylic Acid and their Derivatives. Open Access Journals. Retrieved from [Link]
-
SIELC Technologies. (n.d.). Separation of 1H-Indole, 2-phenyl- on Newcrom R1 HPLC column. Retrieved from [Link]
-
United States Pharmacopeia. (n.d.). <621> Chromatography. Retrieved from [Link]
-
Vali, S. J., et al. (2012). Separation and Quantification of Octahydro-1h-Indole-2-Carboxilic Acid and Its Three Isomers by HPLC using Refractive Index Detector. Journal of Chromatographic Science & Separation Techniques, 3(5). Retrieved from [Link]
-
Wolska, L., et al. (2020). Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents. Journal of Solution Chemistry, 49, 835-853. Retrieved from [Link]
-
Z. Kostovska, et al. (1999). UV Study of the Protonation of Indole-2-carboxylic Acid, 3-Methylindole, 3-Acetylindole and D-Tryptophan in Perchloric Acid Solutions. Croatica Chemica Acta, 72(4), 711-726. Retrieved from [Link]
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Application Notes and Protocols: A Guide to the In Vitro Evaluation of 1-Phenyl-1H-indole-2-carboxylic acid as a Fatty Acid Amide Hydrolase (FAAH) Inhibitor
Introduction: The Therapeutic Promise of FAAH Inhibition
The endocannabinoid system (ECS) is a crucial neuromodulatory network that plays a significant role in maintaining physiological homeostasis.[1] This system, comprising endocannabinoids like anandamide (AEA), cannabinoid receptors, and metabolic enzymes, influences a wide array of processes including pain sensation, mood, and inflammation.[2][3] Fatty Acid Amide Hydrolase (FAAH) is the primary enzyme responsible for the degradation of anandamide, terminating its signaling cascade.[4][5] By inhibiting FAAH, the endogenous levels of anandamide can be elevated, offering a promising therapeutic strategy for managing pain and various neurological disorders without the adverse psychoactive effects associated with direct cannabinoid receptor agonists.[2][6][7]
Compounds with an indole core have shown potential as FAAH inhibitors. This application note provides a detailed in vitro protocol to assess the inhibitory activity of 1-Phenyl-1H-indole-2-carboxylic acid on FAAH. The described methodologies are designed to deliver robust and reproducible data, guiding researchers in the early stages of drug discovery and development.
Scientific Principle: Fluorometric Detection of FAAH Activity
The core of this protocol is a sensitive and continuous fluorometric assay.[5][8] This method utilizes a synthetic substrate, such as arachidonoyl-7-amino-4-methylcoumarin amide (AAMCA), which is non-fluorescent. In the presence of active FAAH, AAMCA is hydrolyzed, releasing arachidonic acid and the highly fluorescent molecule 7-amino-4-methylcoumarin (AMC).[5] The rate of increase in fluorescence is directly proportional to the FAAH activity. By introducing an inhibitor like this compound, a reduction in the rate of AMC production can be quantified, allowing for the determination of the compound's inhibitory potency.
Experimental Workflow Overview
The following diagram outlines the key stages of the experimental process, from initial screening to selectivity profiling.
Caption: FAAH's role in anandamide degradation.
By inhibiting FAAH, this compound is expected to prevent the breakdown of anandamide. [9]This leads to an accumulation of anandamide in the synaptic cleft, enhancing its signaling through the CB1 receptor and producing downstream therapeutic effects. [7][10]
Conclusion and Future Directions
This application note provides a comprehensive framework for the initial in vitro characterization of this compound as a potential FAAH inhibitor. A potent and selective inhibitor identified through these assays would be a strong candidate for further preclinical development, including cell-based assays to confirm activity in a more physiological context, and subsequent in vivo studies to evaluate its efficacy and pharmacokinetic properties. The methodologies described herein are fundamental for advancing our understanding of novel therapeutics targeting the endocannabinoid system.
References
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Ahn, K., McKinney, M. K., & Cravatt, B. F. (2008). The Discovery and Development of Inhibitors of Fatty Acid Amide Hydrolase (FAAH). Chemical Reviews, 108(8), 3215–3239. Available at: [Link]
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Chiurchiù, V., Leuti, A., & Maccarrone, M. (2023). FAAH Modulators from Natural Sources: A Collection of New Potential Drugs. Cells, 12(4), 551. Available at: [Link]
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Panlilio, L. V., Justinova, Z., & Goldberg, S. R. (2013). Effects of fatty acid amide hydrolase (FAAH) inhibitors on working memory in rats. Psychopharmacology, 228(4), 577–587. Available at: [Link]
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Nam, G., et al. (2017). Anti-Inflammatory Effects by Pharmacological Inhibition or Knockdown of Fatty Acid Amide Hydrolase in BV2 Microglial Cells. International Journal of Molecular Sciences, 18(8), 1641. Available at: [Link]
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Long, J. Z., et al. (2009). Dual blockade of FAAH and MAGL identifies behavioral processes regulated by endocannabinoid crosstalk in vivo. Proceedings of the National Academy of Sciences, 106(48), 20270–20275. Available at: [Link]
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Karanian, D. A., & Bahr, B. A. (2006). Enhancement of endocannabinoid signaling by fatty acid amide hydrolase inhibition: A neuroprotective therapeutic modality. Pharmacology & Therapeutics, 112(1), 109-122. Available at: [Link]
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ResearchGate. (n.d.). Dual blockade of FAAH and MAGL identifies behavioral processes regulated by endocannabinoid crosstalk in vivo. Available at: [Link]
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Tsuboi, K., et al. (2018). Inhibitors of Fatty Acid Amide Hydrolase and Monoacylglycerol Lipase: New Targets for Future Antidepressants. Frontiers in Psychiatry, 9, 409. Available at: [Link]
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Blankman, J. L., & Cravatt, B. F. (2013). The Discovery and Development of Inhibitors of Fatty Acid Amide Hydrolase (FAAH). AAPS J, 15(4), 1188-1196. Available at: [Link]
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Blankman, J. L., Simon, G. M., & Cravatt, B. F. (2007). Enzymatic Pathways That Regulate Endocannabinoid Signaling in the Nervous System. Chemical Reviews, 107(8), 3304–3316. Available at: [Link]
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Bristol Myers Squibb. (n.d.). Endocannabinoid signaling and the role of FAAH and MAGL fact sheet. Available at: [Link]
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Hillard, C. J. (2017). A Personal Retrospective: Elevating Anandamide (AEA) by Targeting Fatty Acid Amide Hydrolase (FAAH) and the Fatty Acid Binding Proteins (FABPs). Frontiers in Pharmacology, 8, 375. Available at: [Link]
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Bluett, R. J., et al. (2014). Amygdala FAAH and anandamide: mediating protection and recovery from stress. Trends in Neurosciences, 37(8), 434–442. Available at: [Link]
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van der Stelt, M., & Cravatt, B. F. (2021). Targeting Endocannabinoid Signaling: FAAH and MAG Lipase Inhibitors. Annual Review of Pharmacology and Toxicology, 61, 441-463. Available at: [Link]
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Bisogno, T., & Maccarrone, M. (2013). Fluorimetric Assay of FAAH Activity. In Methods in Molecular Biology (Vol. 965, pp. 21-26). Humana Press. Available at: [Link]
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Application Notes & Protocols for the Investigation of 1-Phenyl-1H-indole-2-carboxylic Acid in Anti-inflammatory Research
Introduction
The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities.[1] Within this class, derivatives of indole-2-carboxylic acid have garnered significant interest for their potential as anti-inflammatory agents.[2][3][4] These compounds are being explored for their ability to modulate key inflammatory pathways, offering the promise of new therapeutic interventions for a variety of inflammatory conditions. This document provides a detailed guide for researchers, scientists, and drug development professionals on the application of a specific derivative, 1-Phenyl-1H-indole-2-carboxylic acid, in anti-inflammatory research. While direct experimental data for this particular molecule is emerging, the protocols and mechanistic insights presented herein are based on the established anti-inflammatory activities of closely related indole-2-carboxylic acid and indole-2-carboxamide derivatives.[1][2][3][5] The primary hypothesized mechanism of action involves the modulation of the nuclear factor-kappa B (NF-κB) signaling pathway and the subsequent reduction in the expression of pro-inflammatory mediators.[1][6][7]
Hypothesized Mechanism of Action
Based on the current understanding of related indole derivatives, it is proposed that this compound exerts its anti-inflammatory effects through the inhibition of the canonical NF-κB signaling pathway.[1][6][7] In response to inflammatory stimuli such as lipopolysaccharide (LPS), the IκB kinase (IKK) complex becomes activated, leading to the phosphorylation and subsequent ubiquitination-mediated degradation of the inhibitory protein IκBα.[8] This event liberates the NF-κB heterodimer (p65/p50), allowing its translocation into the nucleus.[8] Once in the nucleus, NF-κB binds to specific DNA sequences in the promoter regions of target genes, upregulating the expression of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) and enzymes (e.g., iNOS, COX-2) that drive the inflammatory response.[1][5][7]
This compound is hypothesized to intervene in this cascade, potentially by inhibiting the IKK complex or by other upstream mechanisms, thereby preventing IκBα degradation and sequestering NF-κB in the cytoplasm. This ultimately leads to a downstream reduction in the production of key inflammatory mediators.
Proposed Anti-Inflammatory Signaling Pathway
Caption: Proposed mechanism of action for this compound.
Experimental Protocols
The following protocols provide a framework for evaluating the anti-inflammatory properties of this compound.
Part 1: In Vitro Evaluation
Objective: To assess the anti-inflammatory effects of this compound in a cellular model of inflammation. The murine macrophage cell line RAW 264.7 is a well-established model for this purpose.[1][6][7]
Experimental Workflow: In Vitro Analysis
Caption: Workflow for in vitro anti-inflammatory assessment.
1.1: Cell Viability Assay (MTT Assay)
-
Rationale: It is crucial to determine the non-toxic concentration range of the test compound to ensure that any observed anti-inflammatory effects are not due to cytotoxicity.
-
Protocol:
-
Seed RAW 264.7 cells in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound (e.g., 0.1, 1, 10, 25, 50, 100 µM) for 24 hours.
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
-
1.2: Measurement of Nitric Oxide (NO) Production
-
Rationale: Overproduction of NO by iNOS is a hallmark of inflammation. The Griess assay is a simple and reliable method to quantify nitrite, a stable product of NO.
-
Protocol:
-
Seed RAW 264.7 cells in a 24-well plate at a density of 2 x 10^5 cells/well and allow them to adhere overnight.
-
Pre-treat the cells with non-toxic concentrations of this compound for 1 hour.
-
Stimulate the cells with 1 µg/mL of LPS for 24 hours.
-
Collect the cell culture supernatant.
-
Mix 50 µL of the supernatant with 50 µL of Griess reagent (1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water).
-
Incubate for 10 minutes at room temperature.
-
Measure the absorbance at 540 nm.
-
Use a sodium nitrite standard curve to determine the nitrite concentration.
-
1.3: Quantification of Pro-inflammatory Cytokines (ELISA)
-
Rationale: Enzyme-Linked Immunosorbent Assay (ELISA) is a highly sensitive method for quantifying the levels of specific pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β in the cell culture supernatant.[9]
-
Protocol:
-
Follow the same cell seeding, pre-treatment, and LPS stimulation steps as in the NO assay.
-
Collect the cell culture supernatant.
-
Quantify the concentrations of TNF-α, IL-6, and IL-1β using commercially available ELISA kits according to the manufacturer's instructions.
-
1.4: Western Blot Analysis of NF-κB Pathway Proteins
-
Rationale: Western blotting allows for the direct assessment of the phosphorylation status and total protein levels of key components of the NF-κB signaling pathway, providing mechanistic insights.[1]
-
Protocol:
-
Seed RAW 264.7 cells in a 6-well plate at a density of 1 x 10^6 cells/well.
-
Pre-treat with the test compound for 1 hour, followed by LPS stimulation (1 µg/mL) for a shorter duration (e.g., 30-60 minutes for IκBα phosphorylation and 1-2 hours for p65 phosphorylation).
-
Lyse the cells and determine the protein concentration using a BCA assay.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and probe with primary antibodies against p-IκBα, IκBα, p-p65, p65, COX-2, iNOS, and a loading control (e.g., β-actin or GAPDH).
-
Incubate with the appropriate HRP-conjugated secondary antibodies.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Quantify band intensities using densitometry software.
-
Table 1: Hypothetical In Vitro Anti-inflammatory Activity of this compound
| Concentration (µM) | Cell Viability (%) | NO Production (% of LPS control) | TNF-α Release (% of LPS control) | IL-6 Release (% of LPS control) |
| 0 (Control) | 100 ± 5 | 5 ± 2 | 4 ± 1 | 6 ± 2 |
| 0 (LPS only) | 98 ± 4 | 100 | 100 | 100 |
| 1 | 99 ± 5 | 85 ± 6 | 90 ± 7 | 88 ± 5 |
| 10 | 97 ± 3 | 55 ± 4 | 60 ± 5 | 58 ± 6 |
| 25 | 95 ± 6 | 30 ± 3 | 35 ± 4 | 32 ± 3 |
| 50 | 92 ± 5 | 15 ± 2 | 20 ± 3 | 18 ± 2 |
Part 2: In Vivo Evaluation
Objective: To investigate the anti-inflammatory efficacy of this compound in an acute in vivo model of inflammation. The carrageenan-induced paw edema model in rats is a widely used and well-characterized assay for this purpose.
Experimental Workflow: In Vivo Analysis
Caption: Workflow for in vivo anti-inflammatory assessment.
2.1: Carrageenan-Induced Paw Edema in Rats
-
Rationale: This model is highly reproducible and is widely used to screen for the anti-inflammatory activity of novel compounds. The inflammatory response is biphasic, with an early phase mediated by histamine and serotonin, and a later phase primarily mediated by prostaglandins.
-
Protocol:
-
Use male Wistar or Sprague-Dawley rats (180-220 g).
-
Divide the animals into groups (n=6-8 per group): Vehicle control, positive control (e.g., Indomethacin, 10 mg/kg), and this compound at various doses (e.g., 10, 25, 50 mg/kg).
-
Administer the test compound or vehicle orally (p.o.) or intraperitoneally (i.p.).
-
One hour after administration, inject 0.1 mL of 1% (w/v) carrageenan suspension in saline into the sub-plantar region of the right hind paw of each rat.
-
Measure the paw volume immediately before the carrageenan injection (0 h) and at 1, 2, 3, 4, and 5 hours post-injection using a plethysmometer.
-
Calculate the percentage inhibition of edema for each group at each time point using the following formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the treated group.
-
Table 2: Hypothetical In Vivo Anti-inflammatory Activity of this compound in Carrageenan-Induced Paw Edema
| Treatment Group | Dose (mg/kg) | Paw Volume Increase at 3h (mL) | % Inhibition of Edema at 3h |
| Vehicle Control | - | 0.85 ± 0.07 | - |
| Indomethacin | 10 | 0.38 ± 0.05 | 55.3 |
| Compound | 10 | 0.65 ± 0.06 | 23.5 |
| Compound | 25 | 0.51 ± 0.04 | 40.0 |
| Compound | 50 | 0.42 ± 0.05 | 50.6 |
The application notes and protocols outlined in this document provide a comprehensive framework for the investigation of this compound as a potential anti-inflammatory agent. By systematically evaluating its effects on key inflammatory pathways in both in vitro and in vivo models, researchers can elucidate its mechanism of action and assess its therapeutic potential. The provided workflows, from initial cytotoxicity screening to in vivo efficacy studies, are designed to generate robust and reproducible data, paving the way for further pre-clinical development.
References
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Kour, G., Munshe, H., Kumar, A., et al. (2024). Synthesis and potential anti-inflammatory response of indole and amide derivatives of ursolic acid in LPS-induced RAW 264.7 cells and systemic inflammation mice model: Insights into iNOS, COX2 and NF-κB. Bioorganic Chemistry. Available at: [Link]
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Li, Y., et al. (2024). Design, synthesis, and anti-inflammatory activity of indole-2-formamide benzimidazole[2,1-b]thiazole derivatives. RSC Medicinal Chemistry. Available at: [Link]
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Zhang, Y., et al. (2022). Design, synthesis and antitumor evaluation of novel 1H-indole-2-carboxylic acid derivatives targeting 14-3-3η protein. European Journal of Medicinal Chemistry. Available at: [Link]
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Kühn, J., et al. (2021). Activity-Guided Characterization of COX-2 Inhibitory Compounds in Waltheria indica L. Extracts. Molecules. Available at: [Link]
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Li, Y., et al. (2023). Design, Synthesis, and Evaluation of the COX-2 Inhibitory Activities of New 1,3-Dihydro-2H-indolin-2-one Derivatives. Molecules. Available at: [Link]
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Wang, Y., et al. (2021). Design, Synthesis, and Structure-Activity Relationship Study of Novel Indole-2-carboxamide Derivatives as Anti-inflammatory Agents for the Treatment of Sepsis. Semantic Scholar. Available at: [Link]
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Kour, G., et al. (2024). Synthesis and potential anti-inflammatory response of indole and amide derivatives of ursolic acid in LPS-induced RAW 264.7 cells and systemic inflammation mice model: Insights into iNOS, COX2 and NF-κB. PubMed. Available at: [Link]
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Youssif, B. G. M., et al. (2022). Synthesis and Biological Evaluation of Indole-2-Carboxamides with Potent Apoptotic Antiproliferative Activity as EGFR/CDK2 Dual Inhibitors. Molecules. Available at: [Link]
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Jin, Z., et al. (2021). The in vitro and in vivo study of oleanolic acid indole derivatives as novel anti-inflammatory agents: Synthesis, biological evaluation, and mechanistic analysis. ResearchGate. Available at: [Link]
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Kour, G., et al. (2024). Synthesis and potential anti-inflammatory response of indole and amide derivatives of ursolic acid in LPS-induced RAW 264.7 cells and systemic inflammation mice model: Insights into iNOS, COX2 and NF-κB. OUCI. Available at: [Link]
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Wang, Y., et al. (2021). Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors. RSC Publishing. Available at: [Link]
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Li, Y., et al. (2024). Design, synthesis, and anti-inflammatory activity of indole-2-formamide benzimidazole[2,1-b]thiazole derivatives. PMC - NIH. Available at: [Link]
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Wang, Y., et al. (2018). Activation of the NF-κB and MAPK Signaling Pathways Contributes to the Inflammatory Responses, but Not Cell Injury, in IPEC-1 Cells Challenged with Hydrogen Peroxide. NIH. Available at: [Link]
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Riemer, J., et al. (2014). COX-2 inhibition* of compounds 1a --e and 2a --e. ResearchGate. Available at: [Link]
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Tutino, V., et al. (2022). Targeting Nrf2 and NF-κB Signaling Pathways in Inflammatory Pain: The Role of Polyphenols from Thinned Apples. MDPI. Available at: [Link]
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Senthilkumar, R., et al. (2017). Inhibition of Pro-inflammatory Mediators and Cytokines by Chlorella Vulgaris Extracts. ResearchGate. Available at: [Link]
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Werner, U., et al. (2007). Different methods for testing potential cyclooxygenase-1 and cyclooxygenase-2 inhibitors. PubMed. Available at: [Link]
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Kumar, A., et al. (2021). Synthesis, in vitro COX-1/COX-2 inhibition testing and molecular docking study of novel 1,4-benzoxazine derivatives. New Journal of Chemistry (RSC Publishing). Available at: [Link]
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Szaflarski, W., et al. (2021). Modulation of Nrf2 and NF-κB Signaling Pathways by Naturally Occurring Compounds in Relation to Cancer Prevention and Therapy. Are Combinations Better Than Single Compounds?. PubMed. Available at: [Link]
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Sakat, S., et al. (2010). Modulation of NF-κB signaling in macrophages under long-term and second-hit stimulation. Critical Care. Available at: [Link]
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Zheng, J., et al. (2023). The Regulation of the NF-κB p65 and Nrf2/HO-1 Signaling Pathways by Fucoxanthin in Human THP-1 Monocyte Macrophages Under a Lipopolysaccharide-Induced Inflammation Model. MDPI. Available at: [Link]
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Application Notes and Protocols for 1-Phenyl-1H-indole-2-carboxylic acid as a Potential HIV-1 Integrase Inhibitor
Introduction: Targeting a Key Vulnerability in the HIV-1 Lifecycle
The global fight against Human Immunodeficiency Virus Type 1 (HIV-1) has been significantly advanced by the development of antiretroviral therapies that target critical stages of the viral lifecycle. Among the key viral enzymes, HIV-1 integrase (IN) presents a compelling target for therapeutic intervention.[1][2] This enzyme is responsible for the covalent insertion of the viral DNA into the host cell's genome, a process known as strand transfer.[3] This integration is an irreversible step that ensures the persistent infection of the host cell. Consequently, inhibiting the function of HIV-1 integrase can effectively halt viral replication.
The indole-2-carboxylic acid scaffold has emerged as a promising pharmacophore for the development of novel HIV-1 integrase strand transfer inhibitors (INSTIs).[1][4] These compounds are believed to exert their inhibitory effect by chelating the divalent magnesium ions (Mg²⁺) within the catalytic core of the integrase enzyme, thereby disrupting the strand transfer process.[1][4] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the evaluation of 1-Phenyl-1H-indole-2-carboxylic acid as a potential HIV-1 integrase inhibitor. We will delve into its proposed mechanism of action, synthesis, and provide detailed protocols for its characterization through enzymatic and cell-based assays.
Proposed Mechanism of Action: A Tale of Metal Ion Chelation
The catalytic activity of HIV-1 integrase is critically dependent on the presence of two Mg²⁺ ions in its active site. These metal ions play a crucial role in the binding of the viral DNA and the catalysis of the strand transfer reaction. The proposed mechanism of action for indole-2-carboxylic acid derivatives, including this compound, centers on their ability to act as metal ion chelators.[1][4] The carboxylic acid moiety and the indole nitrogen atom are positioned to form a bidentate chelation with the two Mg²⁺ ions, effectively displacing them from their crucial positions and inactivating the enzyme.[1][5] This mode of inhibition is a hallmark of many successful integrase inhibitors and underscores the therapeutic potential of this compound class.
Caption: Proposed mechanism of this compound as an HIV-1 integrase inhibitor.
Synthesis of this compound
The synthesis of this compound can be achieved through an Ullmann condensation reaction.[6][7][8] This copper-catalyzed cross-coupling reaction provides a reliable method for the formation of the N-aryl bond.
Protocol: Ullmann Condensation for this compound
This protocol outlines the synthesis starting from indole-2-carboxylic acid and bromobenzene.
Materials:
-
Indole-2-carboxylic acid
-
Bromobenzene
-
Copper(I) iodide (CuI)
-
Potassium carbonate (K₂CO₃)
-
N,N-Dimethylformamide (DMF)
-
Hydrochloric acid (HCl)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a flame-dried round-bottom flask, add indole-2-carboxylic acid (1 equivalent), potassium carbonate (2 equivalents), and copper(I) iodide (0.1 equivalents).
-
Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon).
-
Add anhydrous DMF to the flask, followed by bromobenzene (1.2 equivalents).
-
Heat the reaction mixture to 120-140°C and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
Pour the mixture into a beaker containing water and acidify with 1M HCl until the pH is approximately 2-3.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or recrystallization to yield this compound.
Caption: Workflow for the synthesis of this compound.
In Vitro Evaluation of Inhibitory Activity
HIV-1 Integrase Strand Transfer Assay (Non-Radioactive)
This assay quantitatively measures the ability of a compound to inhibit the strand transfer step of the HIV-1 integration process. Commercially available kits provide a streamlined and non-radioactive method for this evaluation.[9][10][11]
Principle: A biotinylated donor DNA substrate, corresponding to the HIV-1 LTR sequence, is immobilized on a streptavidin-coated 96-well plate. Recombinant HIV-1 integrase is added, which processes the 3' end of the donor DNA. A target DNA substrate with a 3'-end modification is then introduced. In the presence of active integrase, the donor DNA is integrated into the target DNA. The integrated product is detected using an antibody-HRP conjugate that recognizes the modification on the target DNA, followed by a colorimetric substrate.
Materials:
-
HIV-1 Integrase Assay Kit (e.g., XpressBio, Cat# EZ-1700 or similar)[9]
-
Recombinant HIV-1 Integrase
-
This compound (test compound)
-
Known integrase inhibitor (e.g., Raltegravir, as a positive control)
-
DMSO (for compound dilution)
-
Microplate reader
Procedure:
-
Plate Preparation: Coat the streptavidin-coated 96-well plate with the biotinylated donor substrate DNA according to the kit manufacturer's instructions.
-
Compound Preparation: Prepare a series of dilutions of this compound and the positive control in reaction buffer. Ensure the final DMSO concentration is consistent across all wells and does not exceed 1%.
-
Integrase Reaction:
-
Add the diluted compounds to the respective wells.
-
Add recombinant HIV-1 integrase to all wells except the negative control wells.
-
Incubate for 30 minutes at 37°C to allow the enzyme to bind to the donor DNA.
-
-
Strand Transfer Initiation: Add the target substrate DNA to all wells to initiate the strand transfer reaction.
-
Incubation: Incubate the plate for 1 hour at 37°C.
-
Detection:
-
Wash the plate to remove unbound components.
-
Add the HRP-conjugated antibody and incubate for 30 minutes at 37°C.[9]
-
Wash the plate again.
-
Add the TMB substrate and incubate in the dark for 10-15 minutes.
-
Stop the reaction with the provided stop solution.
-
-
Data Acquisition: Read the absorbance at 450 nm using a microplate reader.
-
Data Analysis: Calculate the percent inhibition for each compound concentration and determine the IC₅₀ value (the concentration at which 50% of the integrase activity is inhibited).
Cell-Based Anti-HIV-1 Assay
This assay evaluates the ability of the test compound to inhibit HIV-1 replication in a relevant human T-cell line. The MT-4 cell line is highly susceptible to HIV-1 infection and is a commonly used model for antiviral screening.[12] Viral replication is quantified by measuring the amount of the viral core protein p24 in the cell culture supernatant using an enzyme-linked immunosorbent assay (ELISA).[13][14]
Materials:
-
MT-4 cells
-
HIV-1 laboratory-adapted strain (e.g., HIV-1 IIIB)
-
RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), penicillin, and streptomycin
-
This compound (test compound)
-
Known anti-HIV-1 drug (e.g., Azidothymidine - AZT, as a positive control)
-
96-well cell culture plates
-
HIV-1 p24 Antigen ELISA kit
Procedure:
-
Cell Seeding: Seed MT-4 cells into a 96-well plate at a density of 5 x 10⁴ cells per well in 100 µL of culture medium.
-
Compound Addition: Add 50 µL of serial dilutions of the test compound and positive control to the wells. Include wells with no compound as virus controls and uninfected cells as mock controls.
-
Infection: Infect the cells by adding 50 µL of a pre-titered HIV-1 stock to achieve a multiplicity of infection (MOI) of 0.01. Do not add virus to the mock-infected wells.
-
Incubation: Incubate the plate at 37°C in a 5% CO₂ incubator for 4-5 days.
-
Supernatant Collection: After incubation, centrifuge the plate to pellet the cells and carefully collect the supernatant.
-
p24 ELISA: Quantify the amount of p24 antigen in the collected supernatants using a commercial ELISA kit according to the manufacturer's protocol.
-
Data Analysis: Calculate the percent inhibition of viral replication for each compound concentration and determine the EC₅₀ value (the concentration at which 50% of viral replication is inhibited).
Cytotoxicity Assay
It is crucial to assess the cytotoxicity of the test compound to ensure that the observed antiviral activity is not due to cell death. The MTT assay is a colorimetric assay that measures cell metabolic activity, which is an indicator of cell viability.[15][16]
Materials:
-
MT-4 cells
-
RPMI-1640 medium
-
This compound (test compound)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., acidified isopropanol or DMSO)
Procedure:
-
Cell Seeding: Seed MT-4 cells in a 96-well plate at the same density as the antiviral assay.
-
Compound Addition: Add serial dilutions of the test compound to the wells. Include wells with no compound as cell controls.
-
Incubation: Incubate the plate for the same duration as the antiviral assay (4-5 days) at 37°C in a 5% CO₂ incubator.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Data Acquisition: Read the absorbance at 570 nm.
-
Data Analysis: Calculate the percent cytotoxicity for each compound concentration and determine the CC₅₀ value (the concentration at which 50% of the cells are killed).
Data Interpretation and Structure-Activity Relationship (SAR)
The results from these assays will provide a comprehensive profile of this compound's potential as an HIV-1 integrase inhibitor.
| Parameter | Description | Desired Outcome |
| IC₅₀ | Concentration for 50% inhibition of integrase enzymatic activity. | Low micromolar to nanomolar range. |
| EC₅₀ | Concentration for 50% inhibition of viral replication in cells. | Low micromolar to nanomolar range. |
| CC₅₀ | Concentration for 50% cytotoxicity. | High micromolar to millimolar range. |
| Selectivity Index (SI) | CC₅₀ / EC₅₀ | A high SI value (>10) indicates that the compound is selectively toxic to the virus and not the host cells. |
The indole-2-carboxylic acid scaffold allows for extensive chemical modification to explore the structure-activity relationship (SAR). Studies have shown that substitutions at various positions of the indole ring can significantly impact the inhibitory activity.[1] For instance, the introduction of a halogenated phenyl group at the C6 position can enhance the interaction with the viral DNA, leading to improved potency.[4] Furthermore, modifications at the C3 position can be explored to optimize interactions with a hydrophobic pocket near the active site.[1] The N1-phenyl group in this compound can also be modified to fine-tune the compound's properties.
Conclusion
The protocols and application notes provided herein offer a robust framework for the initial evaluation of this compound as a potential HIV-1 integrase inhibitor. The combination of enzymatic and cell-based assays allows for a thorough characterization of its inhibitory activity, selectivity, and potential for further development. The indole-2-carboxylic acid scaffold represents a promising starting point for the design of novel and effective anti-HIV-1 therapeutics.
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Katritzky, A. R., et al. (1995). Synthesis of novel 1‐phenyl‐1H‐indole‐2‐carboxylic acids. II. Preparation of 3‐dialkylamino, 3‐alkylthio, 3‐alkylsulfinyl, and 3‐alkylsulfonyl derivatives. Journal of Heterocyclic Chemistry, 32(3), 979-984. Available at: [Link]
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Salgado, M., et al. (2017). Ultrasensitive HIV-1 p24 Assay Detects Single Infected Cells and Differences in Reservoir Induction by Latency Reversal Agents. mBio, 8(1), e02129-16. Available at: [Link]
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Patel, P. A., et al. (2015). Indole-based Allosteric Inhibitors of HIV-1 Integrase. Bioorganic & Medicinal Chemistry Letters, 25(17), 3465–3469. Available at: [Link]
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Li, G., et al. (2022). Design, synthesis, and antiviral activity of phenylalanine derivatives as HIV-1 capsid inhibitors. European Journal of Medicinal Chemistry, 243, 114774. Available at: [Link]
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de Heuvel, D., et al. (2022). Discovery and Early Optimization of 1H-Indole-2-carboxamides with Anti-Trypanosoma cruzi Activity. Journal of Medicinal Chemistry, 65(10), 7248–7267. Available at: [Link]
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Li, J., et al. (2019). Divergent Synthesis of Indole-2-carboxylic Acid Derivatives via Ligand-free Copper-catalyzed Ullmann Coupling Reaction. Chinese Journal of Chemistry, 37(8), 785-790. Available at: [Link]
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Wang, Y.-C., et al. (2023). The Discovery of Indole-2-carboxylic Acid Derivatives as Novel HIV-1 Integrase Strand Transfer Inhibitors. Molecules, 28(24), 8020. Available at: [Link]
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ABL Inc. (n.d.). HIV-1 p24 Antigen Capture Assay. Retrieved from [Link]
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Sun, L., et al. (2022). Design, Synthesis, and Antiviral Activity of Phenylalanine Derivatives as HIV-1 Capsid Inhibitors. Journal of Medicinal Chemistry, 65(12), 8435–8450. Available at: [Link]
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Ghasemi, M., et al. (2023). Design, Synthesis, and Investigation of Cytotoxic Effects of 5-Hydroxyindole-3-Carboxylic Acid and Ester Derivatives as Potential Anti-breast Cancer Agents. Journal of Reports in Pharmaceutical Sciences, 12(1), 108-120. Available at: [Link]
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Ghasemi, M., et al. (2023). Design, Synthesis, and Investigation of Cytotoxic Effects of 5-Hydroxyindole-3-Carboxylic Acid and Ester Derivatives as Potential Anti-breast Cancer Agents. Journal of Reports in Pharmaceutical Sciences, 12(1), 108-120. Available at: [Link]
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Al-Ostath, A., et al. (2023). A Facile Synthesis and Molecular Characterization of Certain New Anti-Proliferative Indole-Based Chemical Entities. Molecules, 28(9), 3704. Available at: [Link]
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Application Notes and Protocols: Investigating the Antiproliferative Effects of 1-Phenyl-1H-indole-2-carboxylic acid on Cancer Cell Lines
Introduction: The Therapeutic Potential of the Indole Scaffold
The indole nucleus is a privileged heterocyclic structure that forms the backbone of numerous natural and synthetic compounds with significant biological activities.[1][2] In oncology, indole derivatives have emerged as a promising class of therapeutic agents, with several compounds approved for clinical use, including sunitinib and panobinostat.[3] These molecules exert their anticancer effects through diverse mechanisms, such as the inhibition of protein kinases, disruption of microtubule dynamics, and induction of programmed cell death (apoptosis).[3] 1-Phenyl-1H-indole-2-carboxylic acid is a synthetic indole derivative that holds therapeutic promise due to its structural similarity to other biologically active indole compounds. These application notes provide a comprehensive guide for researchers to investigate the antiproliferative effects of this compound on various cancer cell lines, detailing the underlying scientific principles and step-by-step protocols for key assays.
Chemical Synthesis of this compound
The synthesis of this compound can be achieved through several established synthetic routes. A common approach involves the Fischer indole synthesis, where phenylhydrazine hydrochloride is reacted with an appropriate keto-acid.[4] Alternatively, N-arylation of an indole-2-carboxylic acid ester with a phenylating agent, followed by hydrolysis, can yield the desired product. The purity and structural integrity of the synthesized compound should be rigorously verified using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC) before its use in biological assays.
Part 1: Assessment of Cytotoxicity and Antiproliferative Activity
A primary step in evaluating a novel compound is to determine its effect on cancer cell viability and proliferation. The following protocols describe two robust and widely used colorimetric assays for this purpose.
MTT Assay: A Measure of Metabolic Activity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a quantitative method to assess cell viability.[2] It is based on the principle that mitochondrial dehydrogenases in living cells reduce the yellow, water-soluble MTT to a purple, insoluble formazan. The amount of formazan produced is directly proportional to the number of viable cells.
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the existing medium in the wells with the medium containing the compound at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).
-
Incubation: Incubate the plate for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the half-maximal inhibitory concentration (IC50) value.
Sulforhodamine B (SRB) Assay: A Measure of Total Protein Content
The SRB assay is a cell density-based assay that relies on the binding of the bright pink aminoxanthene dye, sulforhodamine B, to basic amino acid residues of cellular proteins. The amount of bound dye is proportional to the total protein mass and, therefore, to the cell number.
-
Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.
-
Cell Fixation: After the 48-72 hour incubation, gently add 50 µL of cold 50% (w/v) trichloroacetic acid (TCA) to each well and incubate for 1 hour at 4°C to fix the cells.
-
Washing: Wash the wells five times with slow-running tap water and allow the plates to air dry.
-
SRB Staining: Add 100 µL of 0.4% (w/v) SRB solution in 1% acetic acid to each well and incubate at room temperature for 30 minutes.
-
Removal of Unbound Dye: Wash the wells four times with 1% (v/v) acetic acid to remove unbound dye and allow the plates to air dry.
-
Dye Solubilization: Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye.
-
Absorbance Measurement: Measure the absorbance at 510 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell growth inhibition and determine the GI50 (concentration causing 50% growth inhibition) value.
Data Presentation: Expected Antiproliferative Activity
While specific data for this compound is not extensively available, studies on closely related indole-2-carboxamide derivatives have shown potent antiproliferative activity against various cancer cell lines.[5]
| Derivative Class | Cancer Cell Line | GI50/IC50 Range | Reference |
| Indole-2-carboxamides | Lung (A549), Breast (MCF-7), Pancreatic (Panc-1), Colon (HT-29) | 1-10 µM | [4] |
| 3-Methyl-2-phenyl-1H-indoles | Cervical (HeLa), Ovarian (A2780) | < 5 µM | [6] |
| Indole-2-carboxylic acid copper complex | Breast (MDA-MB-231, MCF-7) | 5-6 µM | [7] |
Part 2: Elucidating the Mechanism of Action
Understanding how a compound inhibits cell proliferation is crucial for its development as a therapeutic agent. The following protocols outline methods to investigate the effects of this compound on cell cycle progression and apoptosis.
Cell Cycle Analysis by Flow Cytometry
Many anticancer agents exert their effects by inducing cell cycle arrest at specific checkpoints, thereby preventing cancer cells from dividing.[1] Propidium iodide (PI) is a fluorescent intercalating agent that stains DNA. The amount of PI fluorescence in a cell is proportional to its DNA content, allowing for the differentiation of cells in the G0/G1, S, and G2/M phases of the cell cycle by flow cytometry.
-
Cell Culture and Treatment: Seed cells in 6-well plates and treat with this compound at its IC50 concentration for 24, 48, and 72 hours.
-
Cell Harvesting: Harvest both adherent and floating cells and wash with ice-cold PBS.
-
Cell Fixation: Resuspend the cell pellet in 500 µL of PBS and add 4.5 mL of ice-cold 70% ethanol dropwise while vortexing to prevent clumping. Fix overnight at -20°C.
-
Staining: Centrifuge the fixed cells, discard the ethanol, and wash with PBS. Resuspend the cell pellet in 500 µL of PI/RNase staining buffer.
-
Incubation: Incubate for 30 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze the samples on a flow cytometer.
-
Data Analysis: Analyze the DNA content histograms to determine the percentage of cells in each phase of the cell cycle. An accumulation of cells in a particular phase suggests cell cycle arrest.
Workflow for Cell Cycle Analysis.
Apoptosis Detection by Annexin V/PI Staining
Apoptosis is a form of programmed cell death that is often induced by anticancer drugs.[3] One of the early hallmarks of apoptosis is the translocation of phosphatidylserine (PS) from the inner to the outer leaflet of the plasma membrane. Annexin V is a protein that has a high affinity for PS and can be used to detect apoptotic cells. Propidium iodide is used to differentiate between early apoptotic (Annexin V positive, PI negative) and late apoptotic/necrotic cells (Annexin V positive, PI positive).
-
Cell Culture and Treatment: Treat cells with this compound as described for the cell cycle analysis.
-
Cell Harvesting: Collect both floating and adherent cells and wash with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add FITC-conjugated Annexin V and propidium iodide to the cell suspension.
-
Incubation: Incubate for 15 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze the stained cells by flow cytometry within one hour.
-
Data Analysis: Quantify the percentage of live, early apoptotic, late apoptotic, and necrotic cells.
Workflow for Apoptosis Detection.
Part 3: Investigating Molecular Mechanisms
To delve deeper into the mechanism of action, it is essential to examine the effect of this compound on key signaling pathways that regulate cell proliferation, survival, and apoptosis.
Western Blotting for Signaling Pathway Analysis
Western blotting is a powerful technique to detect and quantify specific proteins in a complex mixture, such as a cell lysate. By probing for key proteins and their phosphorylated (activated) forms, researchers can elucidate the signaling pathways affected by the compound. Potential pathways to investigate for indole derivatives include the PI3K/Akt and MAPK/ERK pathways, which are commonly dysregulated in cancer.[2]
-
Protein Extraction: Treat cells with this compound, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE: Separate the proteins by size by running equal amounts of protein on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in TBST to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the target proteins (e.g., Akt, p-Akt, ERK, p-ERK, Bcl-2, Bax, Caspase-3) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).
Hypothesized Signaling Pathways.
Conclusion and Future Directions
These application notes provide a comprehensive framework for the initial investigation of the antiproliferative effects of this compound. By systematically evaluating its cytotoxicity, impact on the cell cycle, and ability to induce apoptosis, researchers can gain valuable insights into its therapeutic potential. Further studies could involve a broader panel of cancer cell lines, in vivo efficacy studies in animal models, and detailed mechanistic studies to identify its direct molecular targets. The indole scaffold continues to be a rich source of novel anticancer agents, and a thorough investigation of compounds like this compound is a critical step in the drug discovery and development process.
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Synthesis and Biological Evaluation of Indole-2-Carboxamides with Potent Apoptotic Antiproliferative Activity as EGFR/CDK2 Dual Inhibitors. (2022). Molecules. Available at: [Link]
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Cell Cycle Arrest and Apoptosis in HT-29 Cells Induced by Dichloromethane Fraction From Toddalia asiatica (L.) Lam. (2018). Frontiers in Pharmacology. Available at: [Link]
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Design, Synthesis, and Investigation of Cytotoxic Effects of 5-Hydroxyindole-3-Carboxylic Acid and Ester Derivatives as Potential Anti-breast Cancer Agents. (2023). Pharmaceutical Sciences. Available at: [Link]
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Design, synthesis and antitumor evaluation of novel 1H-indole-2-carboxylic acid derivatives targeting 14-3-3η protein. (2022). European Journal of Medicinal Chemistry. Available at: [Link]
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Discovery of Primaquine–Indole Carboxamides with Cancer-Cell-Selective Antiproliferative Activity. (2023). Molecules. Available at: [Link]
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Indole Compounds in Oncology: Therapeutic Potential and Mechanistic Insights. (2023). International Journal of Molecular Sciences. Available at: [Link]
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Design, Synthesis, and Biological Evaluation of Indole-2-carboxamides as Potential Multi-Target Antiproliferative Agents. (2023). Molecules. Available at: [Link]
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Impaired G2/M cell cycle arrest induces apoptosis in pyruvate carboxylase knockdown MDA-MB-231 cells. (2021). Scientific Reports. Available at: [Link]
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Discovery and Early Optimization of 1H-Indole-2-carboxamides with Anti-Trypanosoma cruzi Activity. (2022). Journal of Medicinal Chemistry. Available at: [Link]
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Discovery of a new 1-(phenylsulfonyl)-1H-indole derivative targeting the EphA2 receptor with antiproliferative activity on U251 glioblastoma cell line. (2021). ResearchGate. Available at: [Link]
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5-Ene-2-arylaminothiazol-4(5H)-ones Induce Apoptosis in Breast Cancer Cells. (2023). Molecules. Available at: [Link]
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Induction of G2/M Cell Cycle Arrest and Apoptosis by Genistein in Human Bladder Cancer T24 Cells through Inhibition of the ROS-Dependent PI3k/Akt Signal Transduction Pathway. (2019). Molecules. Available at: [Link]
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Synthesis, Antiproliferative Effect, and Topoisomerase II Inhibitory Activity of 3-Methyl-2-phenyl-1H-indoles. (2020). ACS Medicinal Chemistry Letters. Available at: [Link]
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In Vitro DNA-Binding, Anti-Oxidant and Anticancer Activity of Indole-2-Carboxylic Acid Dinuclear Copper(II) Complexes. (2018). Molecules. Available at: [Link]
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Design, Synthesis, and Investigation of Cytotoxic Effects of 5-Hydroxyindole-3-Carboxylic Acid and Ester Derivatives as. (2023). Semantic Scholar. Available at: [Link]
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The Synthesis of 1-Phenyl-1H-indole-2-carboxylic Acid Derivatives: A Gateway to Novel Therapeutics
Introduction: The Privileged Indole Scaffold in Drug Discovery
The indole nucleus is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its ability to bind to a wide range of biological targets with high affinity. Among the vast family of indole-containing compounds, 1-phenyl-1H-indole-2-carboxylic acid and its derivatives have emerged as a particularly fruitful area of research, leading to the discovery of potent agents with diverse therapeutic applications. These derivatives have shown promise in areas including antiviral, anticancer, anti-inflammatory, and antiparasitic therapies.[1][2][3][4][5] The synthetic accessibility and the potential for chemical modification at multiple positions of the indole ring make this class of compounds an attractive starting point for the design of new drug candidates.
This technical guide provides a comprehensive overview of the key synthetic strategies for preparing this compound derivatives, with a focus on the underlying chemical principles and practical experimental protocols. We will delve into the venerable Fischer indole synthesis, a cornerstone of indole chemistry, and explore modern cross-coupling methodologies that have expanded the synthetic chemist's toolkit. The aim is to equip researchers, scientists, and drug development professionals with the knowledge to design and execute the synthesis of these valuable compounds for their own discovery programs.
Core Synthetic Strategies: Building the this compound Core
The construction of the this compound scaffold can be approached through several strategic disconnections. The most common and robust methods involve either forming the indole ring system with the phenyl group pre-installed on the nitrogen (a convergent approach) or N-arylating a pre-formed indole-2-carboxylic acid ester (a divergent approach).
The Fischer Indole Synthesis: A Classic and Versatile Approach
The Fischer indole synthesis, first reported in 1883, remains one of the most widely used methods for the preparation of indoles due to its reliability and broad substrate scope.[6][7][8][9] The reaction involves the acid-catalyzed cyclization of a phenylhydrazone, which is typically formed in situ from the condensation of a phenylhydrazine with an aldehyde or ketone. For the synthesis of this compound derivatives, the key starting materials are N-phenyl-N-phenylhydrazine and a pyruvate derivative.
Reaction Mechanism: The generally accepted mechanism proceeds through several key steps:
-
Hydrazone Formation: Phenylhydrazine reacts with a ketone or aldehyde to form a phenylhydrazone.
-
Tautomerization: The phenylhydrazone tautomerizes to its enamine form.
-
[1][1]-Sigmatropic Rearrangement: A[1][1]-sigmatropic rearrangement (a type of pericyclic reaction) occurs, leading to the formation of a new C-C bond.[7][8][9]
-
Aromatization and Cyclization: The intermediate undergoes rearomatization, followed by cyclization with the elimination of ammonia to furnish the indole ring.
Visualizing the Fischer Indole Synthesis Workflow:
Caption: A workflow diagram of the Fischer indole synthesis.
Experimental Protocol: Synthesis of Ethyl 1-phenyl-1H-indole-2-carboxylate
This protocol is a representative example of the Fischer indole synthesis for the preparation of the core scaffold.
Materials:
-
N,N'-diphenylhydrazine (or phenylhydrazine and subsequent N-arylation)
-
Ethyl pyruvate
-
Glacial acetic acid
-
Ethanol
-
Concentrated sulfuric acid (catalyst)
Procedure:
-
Hydrazone Formation: In a round-bottom flask, dissolve N,N'-diphenylhydrazine (1.0 eq) in a minimal amount of glacial acetic acid. Add ethyl pyruvate (1.1 eq) dropwise while stirring at room temperature. The reaction is typically exothermic. Stir for 1-2 hours until the reaction is complete (monitored by TLC).
-
Cyclization: To the crude hydrazone mixture, add a catalytic amount of concentrated sulfuric acid (e.g., 5 mol%). Heat the reaction mixture to reflux (typically 80-100 °C) for 2-4 hours. Monitor the progress of the reaction by TLC.
-
Work-up and Purification: After cooling to room temperature, pour the reaction mixture into ice-water. The crude product will precipitate. Collect the solid by vacuum filtration and wash with cold water. The crude product can be purified by recrystallization from ethanol or by column chromatography on silica gel.
Causality Behind Experimental Choices:
-
Glacial Acetic Acid: Serves as both a solvent and a mild acid catalyst for hydrazone formation.
-
Concentrated Sulfuric Acid: A strong Brønsted acid that is crucial for catalyzing the cyclization step.[9] Other acids like polyphosphoric acid (PPA) can also be used.[7][8]
-
Excess Ethyl Pyruvate: A slight excess is used to ensure complete consumption of the limiting hydrazine starting material.
-
Ice-Water Quench: The product is typically insoluble in water, allowing for its precipitation and easy separation from the acidic reaction medium.
Palladium-Catalyzed N-Arylation: A Modern and Flexible Strategy
For a more divergent approach, palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, offer a powerful method for the N-arylation of pre-formed indole-2-carboxylic acid esters.[2] This strategy is particularly useful for creating a library of analogs with diverse phenyl substituents.
Reaction Mechanism: The catalytic cycle of the Buchwald-Hartwig amination generally involves:
-
Oxidative Addition: The palladium(0) catalyst undergoes oxidative addition to the aryl halide (e.g., bromobenzene).
-
Ligand Exchange: The indole nitrogen displaces a halide from the palladium(II) complex.
-
Reductive Elimination: The N-arylated indole is formed through reductive elimination, regenerating the palladium(0) catalyst.
Visualizing the Buchwald-Hartwig N-Arylation Workflow:
Caption: A schematic of the Buchwald-Hartwig N-arylation.
Experimental Protocol: Palladium-Catalyzed N-Arylation of Ethyl Indole-2-carboxylate
Materials:
-
Ethyl indole-2-carboxylate
-
Bromobenzene (or other aryl halide)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
Xantphos (or other suitable phosphine ligand)
-
Cesium carbonate (Cs₂CO₃)
-
Anhydrous toluene
Procedure:
-
Reaction Setup: To an oven-dried Schlenk flask, add ethyl indole-2-carboxylate (1.0 eq), bromobenzene (1.2 eq), Cs₂CO₃ (2.0 eq), Pd₂(dba)₃ (2.5 mol%), and Xantphos (5 mol%).
-
Degassing: Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Reaction: Add anhydrous toluene via syringe and heat the reaction mixture to 100-110 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.
-
Work-up and Purification: After the reaction is complete, cool the mixture to room temperature and filter through a pad of Celite. Concentrate the filtrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.
Causality Behind Experimental Choices:
-
Palladium Catalyst and Ligand: The choice of palladium source and phosphine ligand is critical for reaction efficiency. Bulky, electron-rich ligands like Xantphos often promote the reductive elimination step.
-
Base: A strong, non-nucleophilic base like Cs₂CO₃ is required to deprotonate the indole nitrogen, making it nucleophilic enough to attack the palladium center.
-
Anhydrous and Inert Conditions: The palladium catalyst and phosphine ligands are sensitive to air and moisture, so anhydrous solvents and an inert atmosphere are essential for reproducible results.
Diversification of the this compound Scaffold
Once the core scaffold is synthesized, further derivatization can be carried out to explore the structure-activity relationship (SAR). Common modifications include functionalization at the C3, C5, and C6 positions of the indole ring, as well as modifications of the carboxylic acid moiety.
Amide Coupling: A Gateway to Bioactive Carboxamides
The carboxylic acid at the C2 position is a convenient handle for introducing a wide range of substituents via amide bond formation. This is a common strategy in drug discovery to modulate properties such as solubility, cell permeability, and target engagement.[4][10][11][12]
General Protocol for Amide Coupling:
-
Acid Chloride Formation (Optional but often efficient): Treat the this compound with a chlorinating agent such as oxalyl chloride or thionyl chloride in an inert solvent like dichloromethane (DCM) to form the more reactive acid chloride.
-
Amide Formation: React the in-situ generated acid chloride or the parent carboxylic acid (in the presence of a coupling agent like HATU or BOP) with the desired amine in the presence of a base (e.g., triethylamine or DIPEA).
Table 1: Common Coupling Reagents for Amide Bond Formation
| Coupling Reagent | Activating Agent | Additive (Optional) | Base |
| HATU | O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate | - | DIPEA, Triethylamine |
| BOP | (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate | - | DIPEA, Triethylamine |
| EDC/HOBt | N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride | 1-Hydroxybenzotriazole | DIPEA, N-Methylmorpholine |
Applications in Drug Discovery: A Snapshot of Biological Activities
The this compound scaffold has been successfully employed in the development of compounds with a range of biological activities.
-
Antiviral Agents: Derivatives of indole-2-carboxylic acid have been identified as potent inhibitors of HIV-1 integrase, a key enzyme in the viral life cycle.[1][2] The indole core and the C2 carboxyl group can chelate with magnesium ions in the active site of the enzyme.[1][2]
-
Antiparasitic Agents: Indole-2-carboxamides have shown significant activity against Trypanosoma cruzi, the parasite responsible for Chagas disease.[10][11]
-
Anti-inflammatory Agents: Certain derivatives have been discovered as highly potent and selective antagonists of the CysLT1 receptor, which is implicated in asthma and other inflammatory conditions.[3]
-
Anticancer Agents: The indole skeleton is present in many natural products and synthetic compounds with anticancer activity.[4]
Table 2: Examples of Biologically Active this compound Derivatives
| Derivative Class | Biological Target | Therapeutic Area | Reference |
| Indole-2-carboxamides | Trypanosoma cruzi | Antiparasitic | [10][11] |
| Substituted Indole-2-carboxylic acids | HIV-1 Integrase | Antiviral | [1][2] |
| 3-Substituted Indole-2-carboxylic acids | CysLT1 Receptor | Anti-inflammatory | [3] |
| Indole-2-carboxamides | Cannabinoid CB1 Receptor | Neurological Disorders | [12] |
Conclusion and Future Directions
The this compound scaffold continues to be a rich source of inspiration for medicinal chemists. The synthetic methodologies outlined in this guide, from the classic Fischer indole synthesis to modern palladium-catalyzed cross-coupling reactions, provide a robust platform for the creation of diverse chemical libraries. As our understanding of disease biology deepens, the strategic application of these synthetic tools will undoubtedly lead to the discovery of novel and effective therapeutics based on this privileged indole core. The versatility of this scaffold ensures its continued relevance in the ongoing quest for new medicines.
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Discovery and Early Optimization of 1H-Indole-2-carboxamides with Anti-Trypanosoma cruzi Activity. Journal of Medicinal Chemistry. [Link]
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Discovery and Early Optimization of 1H-Indole-2-carboxamides with Anti-Trypanosoma cruzi Activity. ACS Publications. [Link]
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The Discovery of Indole-2-carboxylic Acid Derivatives as Novel HIV-1 Integrase Strand Transfer Inhibitors. MDPI. [Link]
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Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors. RSC Publishing. [Link]
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Discovery of 3-Substituted 1H-Indole-2-carboxylic Acid Derivatives as a Novel Class of CysLT1 Selective Antagonists. PubMed Central. [Link]
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Synthesis of novel 1-phenyl-1H-indole-2-carboxylic acids. II. Preparation of 3-dialkylamino, 3-alkylthio, 3-alkylsulfinyl, and 3-alkylsulfonyl derivatives. ResearchGate. [Link]
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Synthesis and Biological Evaluation of Indole-2-carboxamides Bearing Photoactivatable Functionalities as Novel Allosteric Modulators for the Cannabinoid CB1 Receptor. PubMed Central. [Link]
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New 3H-Indole Synthesis by Fischer's Method. Part I. ResearchGate. [Link]
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Design, Synthesis, and Biological Evaluation of Indole-2-carboxamides as Potential Multi-Target Antiproliferative Agents. MDPI. [Link]
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New 3H-Indole Synthesis by Fischer's Method. Part I. PubMed Central. [Link]
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Application Note & Protocols: Utilizing 1-Phenyl-1H-indole-2-carboxylic Acid as a Versatile Fluorescent Probe
Abstract
The indole scaffold is a cornerstone in the design of fluorescent probes due to its inherent photophysical properties and sensitivity to the molecular environment.[1] This guide introduces 1-Phenyl-1H-indole-2-carboxylic acid (PICA), a functionalized indole derivative, as a versatile fluorescent probe for a range of applications in chemical sensing and biological imaging. We provide a comprehensive overview of the core photophysical principles governing its function, including its solvatochromic and pH-sensitive nature. Detailed, field-tested protocols are presented for characterizing the probe's spectral properties, quantifying its response to metal ion quenchers via Stern-Volmer analysis, and a foundational workflow for its potential application in live-cell imaging. This document is intended to equip researchers, scientists, and drug development professionals with the foundational knowledge and practical methodologies to effectively employ PICA in their experimental designs.
Part I: Core Principles & Photophysical Characterization
Introduction to the PICA Scaffold
This compound belongs to a class of organic molecules widely recognized for their utility as fluorescent chemosensors.[2] Its structure comprises three key functional domains:
-
The Indole Core: A bicyclic aromatic heterocycle that serves as the fundamental fluorophore. The π-electron system of the indole ring is responsible for the molecule's ability to absorb UV light and emit it at a longer wavelength (fluorescence).
-
The N-Phenyl Group: The phenyl substituent at the N1 position of the indole ring modulates the electronic properties of the fluorophore, influencing its absorption/emission maxima and quantum yield.
-
The C2-Carboxylic Acid Group: This functional group imparts pH sensitivity to the molecule's fluorescence.[3] Furthermore, it can act as a chelating site for metal ions, enabling PICA to function as a sensor for specific cations.[2]
The combination of these features results in a probe whose fluorescence is highly responsive to its immediate chemical environment, including solvent polarity, pH, and the presence of specific analytes.
The Causality of Fluorescence: Solvatochromism and pH Sensitivity
Understanding why PICA's fluorescence changes is critical for designing robust experiments. The photophysical behavior is not arbitrary; it is governed by predictable interactions between the probe and its environment.
-
Solvatochromism: Indole derivatives exhibit a significant change in their dipole moment upon excitation from the ground state (S₀) to the first excited singlet state (S₁).[4] In polar solvents, the solvent molecules reorient around the more polar excited-state fluorophore, lowering its energy. This solvent relaxation leads to a red-shift (a shift to a longer wavelength) in the emission spectrum, a phenomenon known as solvatochromism.[5][6] Consequently, PICA can be used to probe the polarity of unknown environments, such as the binding pocket of a protein.
-
pH Dependence: The fluorescence of indole derivatives is highly dependent on pH.[7] For PICA, the carboxylic acid moiety is the primary driver of this effect. At physiological or basic pH, the carboxyl group is deprotonated (COO⁻), altering the electron density of the indole ring system. In acidic conditions, it is protonated (COOH). These two forms have distinct electronic structures and, therefore, different fluorescence emission spectra and lifetimes. A detailed study on the closely related indole-2-carboxylic acid (ICA) revealed that its anionic form (deprotonated) emits at ~342 nm, while the neutral form (protonated) emits at ~408 nm, demonstrating its potential as a ratiometric pH sensor.[3]
Key Photophysical Parameters
Before use, it is essential to characterize the probe. The following table summarizes the expected properties for an indole-2-carboxylic acid scaffold, which serve as a baseline for the experimental characterization of PICA.
| Property | Value (for Indole-2-Carboxylic Acid proxy) | Significance & Rationale |
| Absorption Max (λ_abs) | ~290 nm (neutral); ~300 nm (anionic)[8] | Wavelength of maximum light absorption. Essential for setting the excitation wavelength on a fluorometer or microscope. |
| Emission Max (λ_em) | ~408 nm (neutral); ~342 nm (anionic)[3] | Wavelength of maximum fluorescence emission. Determines the appropriate emission filter/detector settings. The shift indicates environmental sensitivity. |
| Stokes Shift | Varies with pH and solvent (e.g., ~118 nm for neutral form) | The difference between λ_abs and λ_em. A larger Stokes shift is desirable as it minimizes overlap between excitation and emission light, improving signal-to-noise. |
| Fluorescence Lifetime (τ) | 1.6 ns (neutral); 4.9 ns (anionic)[3] | The average time the molecule stays in its excited state. This parameter is sensitive to quenching and can be used in advanced microscopy techniques (FLIM). |
| Quantum Yield (Φ) | Dependent on environment; can be up to 0.53 for some derivatives.[9] | The ratio of photons emitted to photons absorbed. A measure of the probe's brightness. Should be determined experimentally relative to a known standard. |
Part II: Sensing Mechanisms & Applications
PICA's utility as a probe stems from its ability to report on its environment through changes in its fluorescence signal, primarily via fluorescence quenching or spectral shifts.
Mechanism: Analyte-Induced Fluorescence Quenching
Fluorescence quenching is any process that decreases the fluorescence intensity of a fluorophore.[10] PICA can be designed to act as a "turn-off" sensor, where the presence of an analyte quenches its fluorescence. This is often observed with transition metal ions like Cu²⁺ or Fe³⁺.
Causality: The quenching mechanism is typically collisional or static.[5] The analyte (quencher) interacts with the excited-state PICA molecule. Upon chelation with the carboxylic acid group, the metal ion can accept an electron from the excited indole ring or facilitate non-radiative decay through energy transfer, effectively "short-circuiting" the fluorescence process.[2] The efficiency of this process is distance-dependent.[11]
Mechanism: pH-Dependent Spectral Shift
As established, the protonation state of PICA's carboxylic acid group dictates its emission profile. This allows PICA to function as a potential ratiometric pH sensor.
Causality: The protonated (PICA-H) and deprotonated (PICA⁻) forms are two distinct chemical species with different ground and excited state energies. By measuring the ratio of fluorescence intensity at two different wavelengths (e.g., the emission maximum of PICA⁻ vs. PICA-H), a quantitative measure of pH can be obtained that is independent of probe concentration.
Part III: Experimental Protocols
Protocol 1: Basic Spectrofluorometric Characterization
Objective: To determine the excitation and emission spectra of PICA and assess its solvatochromic properties.
Materials:
-
This compound (PICA)
-
DMSO (Spectroscopy grade)
-
A series of solvents of varying polarity (e.g., Hexane, Toluene, Dichloromethane, Acetonitrile, Ethanol, Water)
-
Quartz cuvettes (1 cm path length)
-
Spectrofluorometer
Methodology:
-
Stock Solution Preparation: Prepare a 1 mM stock solution of PICA in DMSO. Rationale: DMSO is a good polar aprotic solvent that can dissolve a wide range of organic compounds.
-
Working Solution Preparation: Prepare a 1 µM working solution of PICA in each of the test solvents. Ensure the final concentration of DMSO is less than 0.1% to minimize its effect on the solvent environment.
-
Acquire Emission Spectrum: a. Place the PICA solution in the first solvent (e.g., Hexane) into the spectrofluorometer. b. Set the excitation wavelength to the expected absorbance maximum (~290-300 nm). c. Scan the emission spectrum across a relevant range (e.g., 310 nm to 600 nm). d. Record the wavelength of maximum emission intensity (λ_em).
-
Acquire Excitation Spectrum: a. Set the emission monochromator to the λ_em value determined in the previous step. b. Scan the excitation spectrum across a relevant range (e.g., 250 nm to 350 nm). c. The peak of this spectrum confirms the optimal excitation wavelength (λ_ex).
-
Repeat for All Solvents: Repeat steps 3 and 4 for each solvent to observe the solvatochromic shifts.
-
Data Analysis: Tabulate the λ_ex and λ_em for each solvent. Plot λ_em versus a solvent polarity scale (e.g., the Lippert-Mataga plot) to visualize the solvatochromic effect.
Protocol 2: Quench Titration for Metal Ion Sensing
Objective: To quantify the quenching of PICA fluorescence by a metal ion (e.g., Cu²⁺) and determine the Stern-Volmer constant.
Materials:
-
1 µM PICA solution in a suitable buffer (e.g., 10 mM HEPES, pH 7.4)
-
1 mM stock solution of a quencher (e.g., CuCl₂) in the same buffer
-
Spectrofluorometer
Methodology:
-
Initial Spectrum: Place 2 mL of the 1 µM PICA solution into a quartz cuvette and record its fluorescence spectrum (F₀) using the predetermined λ_ex.
-
Titration: Add small aliquots (e.g., 2 µL) of the 1 mM CuCl₂ stock solution to the cuvette. After each addition, mix gently by inverting the cuvette and record the new fluorescence spectrum (F).
-
Continue Titration: Repeat step 2 until the fluorescence signal is significantly quenched (e.g., by 80-90%). Record the total volume of quencher added at each step to calculate its final concentration [Q].
-
Data Analysis (Stern-Volmer Plot): a. For each titration point, calculate the ratio F₀/F. b. Plot F₀/F on the y-axis against the quencher concentration [Q] on the x-axis. c. Perform a linear regression on the data. The resulting plot is the Stern-Volmer plot. d. The relationship is described by the Stern-Volmer equation: F₀/F = 1 + Ksv[Q] .[5] e. The slope of the line is the Stern-Volmer quenching constant, Ksv (in M⁻¹), which indicates the sensitivity of the probe to the quencher.[10]
-
Limit of Detection (LOD) Calculation: a. Measure the fluorescence of a blank sample (buffer only) at least 10 times to determine the standard deviation of the blank (σ). b. The LOD can be calculated using the formula: LOD = 3σ / K , where K is the slope of the calibration curve (fluorescence intensity vs. low concentrations of the analyte).
Protocol 3: Foundational Workflow for Live-Cell Imaging
Objective: To outline a potential workflow for using PICA to visualize intracellular environments. Note: This is an exploratory protocol and requires significant optimization.
Materials:
-
Cultured cells (e.g., HeLa, HEK293) on glass-bottom imaging dishes
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS) or Hank's Balanced Salt Solution (HBSS)
-
PICA stock solution in DMSO
-
Fluorescence microscope with appropriate DAPI/UV filter sets
Methodology:
-
Cell Preparation: Seed cells onto glass-bottom imaging dishes and culture until they reach 60-80% confluency.
-
Probe Loading Optimization: a. Prepare a range of PICA concentrations (e.g., 0.5 µM to 20 µM) in serum-free medium. b. Incubate cells with the loading medium for a set time (e.g., 30 minutes) at 37°C. Rationale: Optimization is crucial to find the lowest concentration that gives a sufficient signal while minimizing potential cytotoxicity.
-
Washing: Gently wash the cells two to three times with pre-warmed PBS or a suitable imaging buffer (like HBSS) to remove any unbound, extracellular probe, which is a major source of background fluorescence.
-
Imaging: a. Add fresh, optically clear imaging buffer to the dish. b. Place the dish on the stage of an inverted fluorescence microscope. c. Excite the sample using a UV light source (e.g., ~300 nm) and collect the emission using a filter that captures the expected emission range (e.g., 340-450 nm). d. Minimize light exposure and use the lowest possible excitation intensity to prevent phototoxicity and photobleaching.
-
Controls: Always include an untreated control (cells with no probe) to assess autofluorescence and a vehicle control (cells treated with the equivalent concentration of DMSO) to ensure the solvent has no effect.
References
-
Synthesis of novel 1‐phenyl‐1H‐indole‐2‐carboxylic acids. II. Preparation of 3‐dialkylamino, 3‐alkylthio, 3‐alkylsulfinyl, and 3‐alkylsulfonyl derivatives. ResearchGate.[Link]
-
Small-molecule fluorogenic probes based on indole scaffold. RSC Publishing.[Link]
-
Photophysics of indole-2-carboxylic acid in an aqueous environment studied by fluorescence spectroscopy in combination with ab initio calculations. ResearchGate.[Link]
-
A novel fluorescence sensor based on a tripodal carboxylic acid for detection and measurement of Cu2+ in tomato: Experimental and computational studies. PubMed.[Link]
-
Fluorescence Quenching & the Stern-Volmer Plot. Edinburgh Instruments.[Link]
-
Quenching (fluorescence). Wikipedia.[Link]
-
An Indole-Based Fluorescent Chemosensor for Detecting Zn 2+ in Aqueous Media and Zebrafish. MDPI.[Link]
-
A Novel Indolium-Based Fluorescent Probe for Fast Detection of Cyanide. PubMed Central.[Link]
-
The detection limit was determined from the fluorescence titration data based on a reported method. The Royal Society of Chemistry.[Link]
-
Synthesis and photophysical characterization of fluorescent indole nucleoside analogues. PubMed Central.[Link]
-
A beginner's guide to rigor and reproducibility in fluorescence imaging experiments. PubMed Central.[Link]
-
Stern–Volmer relationship. Wikipedia.[Link]
-
Indole's solvatochromism revisited. AIP Publishing.[Link]
-
Photophysics-of-indole-2-carboxylic-acid-in-an-aqueous-environment-studied-by-fluorescence-spectroscopy-in-combination-with-ab-initio-calculations.pdf. ResearchGate.[Link]
-
Indole-based fluorescence sensors for both cations and anions. ResearchGate.[Link]
-
Photophysics of indole-2-carboxylic acid in an aqueous environment studied by fluorescence spectroscopy in combination with ab initio calculations. Physical Chemistry Chemical Physics (RSC Publishing).[Link]
-
Universal quenching of common fluorescent probes by water and alcohols. PubMed Central.[Link]
-
Carboxamide-based Fluorescent Sensor for the Detection of Mg2+ and Ni2+ Ions. Asian Journal of Chemistry.[Link]
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-
In Vivo Fluorescence Imaging: Methods and Protocols. ResearchGate.[Link]
-
An Indole-Based Fluorescent Chemosensor for Detecting Zn2+ in Aqueous Media and Zebrafish. PubMed Central.[Link]
-
A novel multifunctional fluorescent probe with ESIPT and AIE effects for the detection of Co2+ and HClO. National Institutes of Health.[Link]
-
Solvatochromic study of excited state dipole moments of some biologically active indoles and tryptamines. Sci-Hub.[Link]
-
Discovery and Early Optimization of 1H-Indole-2-carboxamides with Anti-Trypanosoma cruzi Activity. National Institutes of Health.[Link]
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A Facile Synthesis and Molecular Characterization of Certain New Anti-Proliferative Indole-Based Chemical Entities. MDPI.[Link]
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Fluorescent Probes for Live Cell Imaging. MDPI.[Link]
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The fluorescence of indoles and aniline derivatives. PubMed.[Link]
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Vinylene Carbonate as an Ethylene Equivalent for the Synthesis of 1,2-Bis(indolyl)ethenes and Benzo[α]carbazoles. Organic Letters.[Link]
-
Solvatochromic and Photochromic Characteristics of New 1,3- Di hydrospiro[2H-indole-2,2. J. Chem. Soc., Perkin Trans. 2.[Link]
-
A Novel Indole Derivative with Superior Photophysical Performance for Fluorescent Probe, pH-Sensing, and Logic Gates. MDPI.[Link]
-
Indole's solvatochromism revisited. Sci-Hub.[Link].450606)
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Mastering the Solid State: Advanced X-ray Crystallography Protocols for N-Phenylindole Derivatives
Introduction: The Crystallographic Imperative for N-Phenylindole Scaffolds
The N-phenylindole scaffold is a cornerstone in modern medicinal chemistry and materials science. Its derivatives are integral to the development of novel therapeutics, including anticancer agents, antivirals, and CNS-targeting drugs, as well as advanced organic electronic materials.[1][2] The precise three-dimensional atomic arrangement, dictated by the crystal packing, governs the solid-state properties of these compounds, influencing critical parameters such as solubility, stability, bioavailability, and charge transport.[3][4] Consequently, single-crystal X-ray diffraction (SCXRD) stands as the definitive technique for elucidating these structures, providing unambiguous insights into molecular conformation, intermolecular interactions, and polymorphism.[5]
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals engaged in the crystallographic analysis of N-phenylindole derivatives. Moving beyond rote procedures, this document elucidates the rationale behind key experimental decisions, offering field-proven insights to navigate the unique challenges presented by this molecular class. We will explore the critical interplay of intermolecular forces, the propensity for polymorphism, and strategies to overcome common crystallographic hurdles such as disorder and twinning.
I. The Molecular Architecture of N-Phenylindoles: A Crystallographer's Perspective
The crystallographic behavior of N-phenylindole derivatives is largely governed by a delicate balance of intermolecular forces and inherent molecular flexibility. The planar indole core and the appended phenyl ring are rich in π-electrons, making π-π stacking a dominant packing motif.[4][6] Additionally, the presence of various substituents can introduce other significant interactions:
-
Hydrogen Bonding: While the N-phenyl substitution removes the traditional N-H donor of the parent indole, substituents on either aromatic ring (e.g., hydroxyls, amides) can introduce strong hydrogen bond donors and acceptors.
-
Weak Hydrogen Bonds: C-H···O and C-H···π interactions are frequently observed, playing a crucial role in consolidating the crystal lattice.[7]
-
Halogen Bonding: The incorporation of halogens can introduce specific and directional halogen bonds, offering a powerful tool in crystal engineering.
A key conformational feature is the dihedral angle between the indole ring system and the N-phenyl ring. This angle is not fixed and can vary significantly between different derivatives and polymorphs, influenced by both steric hindrance from ortho-substituents and the optimization of intermolecular interactions within the crystal lattice.
II. From Solution to Solid: The Art and Science of Crystal Growth
Obtaining high-quality single crystals suitable for X-ray diffraction is often the most challenging step. For N-phenylindole derivatives, the relatively rigid and planar nature of the core can lead to rapid precipitation, while conformational flexibility in substituents can hinder ordered packing. A systematic approach to crystallization screening is therefore essential.
Protocol 1: Systematic Crystallization Screening for N-Phenylindole Derivatives
This protocol outlines a multi-pronged strategy to explore a wide range of crystallization conditions efficiently.
1. Purity is Paramount:
- Ensure the compound is of the highest possible purity (>95%, preferably >98%). Impurities can act as nucleation inhibitors or be incorporated into the crystal lattice, leading to disorder.[8]
- Recrystallize the bulk material prior to setting up crystallization trials.
2. Solvent Selection Strategy:
- Begin by determining the compound's solubility in a range of common laboratory solvents (e.g., acetone, acetonitrile, dichloromethane, ethanol, methanol, ethyl acetate, toluene, hexane).
- Ideal solvents are those in which the compound is moderately soluble.[9] Avoid solvents where the compound is either insoluble or excessively soluble.[8]
3. Primary Crystallization Techniques:
-
Slow Evaporation:
-
Prepare a nearly saturated solution of the N-phenylindole derivative in a suitable solvent in a clean vial.
-
Loosely cap the vial to allow for slow solvent evaporation. A cap with a needle hole is effective.
-
Place the vial in a vibration-free environment and observe over several days to weeks.[8]
-
-
Solvent/Anti-Solvent Diffusion:
-
Vapor Diffusion (Hanging or Sitting Drop):
-
Dissolve the compound in a good solvent to form a concentrated solution (the "drop").
-
Place this drop on a coverslip (hanging) or a post (sitting) within a sealed well containing a larger volume of a miscible anti-solvent (a solvent in which the compound is poorly soluble).
-
The anti-solvent vapor slowly diffuses into the drop, reducing the solubility of the compound and promoting crystallization.
-
-
Liquid-Liquid Diffusion:
-
Carefully layer a solution of the compound in a dense, good solvent at the bottom of a narrow tube (e.g., an NMR tube).
-
Gently layer a less dense, miscible anti-solvent on top.
-
Crystals often form at the interface over time.
-
-
4. Advanced and Troubleshooting Techniques:
-
Cooling Crystallization: Prepare a saturated solution at an elevated temperature and allow it to cool slowly to room temperature, followed by further cooling in a refrigerator or freezer.
-
Seeding: If initial attempts yield microcrystalline material, use a few of these small crystals ("seeds") to inoculate a fresh, slightly undersaturated solution to encourage the growth of larger, single crystals.[10]
-
Control of Polymorphism: The choice of solvent and the rate of crystallization are critical factors influencing which polymorph is obtained.[11] Experiment with a variety of solvents and crystallization techniques to explore the polymorphic landscape of your compound.
| Technique | Principle | Best For | Key Variables |
| Slow Evaporation | Gradual increase in concentration as solvent evaporates. | Compounds with moderate volatility solvents. | Solvent choice, temperature, rate of evaporation. |
| Vapor Diffusion | Slow diffusion of an anti-solvent vapor into a solution of the compound. | Small quantities of material; screening many conditions. | Solvent/anti-solvent pair, concentration, temperature. |
| Liquid-Liquid Diffusion | Slow mixing of a solvent and anti-solvent at their interface. | Compounds sensitive to air or rapid changes in concentration. | Solvent/anti-solvent pair, layering technique, tube diameter. |
| Cooling | Decreased solubility at lower temperatures. | Compounds with a steep solubility curve with respect to temperature. | Solvent, cooling rate. |
III. The X-ray Diffraction Experiment: From Crystal to Data
Once a suitable crystal is obtained, the next step is to collect high-quality diffraction data.
Protocol 2: Single-Crystal X-ray Data Collection
1. Crystal Selection and Mounting:
- Under a microscope, select a crystal that is clear, free of cracks, and has well-defined faces.
- The ideal crystal size is typically between 0.1 and 0.3 mm in all dimensions.
- Mount the crystal on a suitable holder (e.g., a MiTeGen loop) with a minimal amount of cryo-oil.
2. Data Collection Strategy:
- Data is typically collected at low temperatures (around 100 K) using a stream of cold nitrogen gas. This minimizes thermal motion of the atoms and reduces radiation damage.
- A modern diffractometer equipped with a sensitive detector (e.g., a CCD or CMOS detector) is used.
- A preliminary set of frames is collected to determine the unit cell parameters and crystal system.
- A full data collection strategy is then devised to ensure high completeness and redundancy of the diffraction data. This typically involves multiple runs of scans at different crystal orientations.
IV. Unveiling the Structure: Solution and Refinement
The collected diffraction data is a set of reflection intensities. The process of converting this data into a 3D atomic model is known as structure solution and refinement.
Workflow for Structure Solution and Refinement
Caption: Workflow from data collection to final structure.
Protocol 3: Structure Solution and Refinement using SHELX
This protocol provides a general workflow using the widely adopted SHELX suite of programs.
1. Structure Solution:
- Use a program like SHELXT or SIR to solve the phase problem and generate an initial structural model.[12] These programs use direct or dual-space methods to locate the positions of the heavier atoms.
2. Initial Refinement:
- Perform initial cycles of least-squares refinement using SHELXL.[13]
- At this stage, all non-hydrogen atoms are typically refined isotropically (with spherical thermal parameters).
3. Model Building and Completion:
- Analyze the difference electron density map (Fo-Fc map). Peaks in this map indicate the positions of missing atoms.
- Assign the correct atom types to all non-hydrogen atoms.
- Refine the model with anisotropic displacement parameters (ADPs, or thermal ellipsoids) for all non-hydrogen atoms.
- Add hydrogen atoms to the model. For N-phenylindole derivatives, most hydrogen atoms can be placed in geometrically calculated positions.
4. Final Refinement Cycles:
- Continue refinement until the model converges. Convergence is indicated by minimal shifts in atomic positions and stable refinement statistics (R1, wR2, and Goodness-of-Fit).
- The final difference electron density map should be largely featureless.
V. Navigating Crystallographic Challenges with N-Phenylindoles
The structural characteristics of N-phenylindoles can give rise to specific crystallographic problems.
Challenge 1: Polymorphism
As discussed, N-phenylindoles can often crystallize in multiple forms (polymorphs), each with a unique crystal packing and potentially different physical properties.
-
Causality: Polymorphism arises from the competition between different, nearly isoenergetic, ways the molecules can pack in the solid state. The N-phenyl group introduces rotational freedom, and different substituents can lead to a variety of competing supramolecular synthons.[14]
-
Mitigation and Control:
-
Systematic Screening: The most effective way to discover polymorphs is to perform extensive crystallization screening using a wide range of solvents, temperatures, and crystallization rates.[11][15]
-
Seeding: To obtain a specific, desired polymorph, seeding with a crystal of that form can be highly effective.[10]
-
Challenge 2: Disorder
Disorder occurs when a molecule or part of a molecule occupies multiple positions within the crystal lattice.
-
Causality: In N-phenylindole derivatives, disorder can arise from the rotation of the phenyl ring or flexible alkyl/alkoxy substituents. If the energy barrier between two conformations is low, both may be present in the crystal.
-
Refinement Strategy:
-
Identify the disordered group(s) from the electron density map and abnormally large or elongated thermal ellipsoids.
-
Model the disorder using multiple components with fractional occupancies that sum to one.
-
Use restraints (e.g., SADI, DFIX, SAME in SHELXL) to maintain sensible molecular geometry for the disordered fragments.[13][16]
-
Refine the occupancies of the disordered components.
-
Challenge 3: Twinning
Twinning is the intergrowth of two or more crystal domains that are related by a specific symmetry operation. This can complicate data processing and structure solution.[8]
-
Detection: Twinning can be suspected if the apparent crystal symmetry is higher than the true symmetry of the molecule, or if statistical tests on the diffraction data (e.g., the Britton test) are anomalous.
-
Refinement Strategy:
-
If twinning is suspected, process the data without merging symmetry-equivalent reflections.
-
In the refinement program (e.g., SHELXL), include a twin law and refine the twin component fraction (BASF instruction).[17][18]
-
A successful twin refinement will lead to a significant drop in R-factors and a chemically sensible model.
-
Caption: Troubleshooting flowchart for common refinement issues.
VI. Conclusion
The crystallographic analysis of N-phenylindole derivatives is a critical step in their development for pharmaceutical and material applications. A successful structure determination relies not only on the application of standard techniques but also on a nuanced understanding of the specific chemical and physical properties of this molecular class. By employing systematic crystallization strategies, anticipating challenges such as polymorphism and disorder, and utilizing appropriate refinement techniques, researchers can confidently elucidate the solid-state structures of these important compounds. The protocols and insights provided herein serve as a robust guide to navigate this process, ultimately enabling the rational design of N-phenylindole derivatives with optimized solid-state properties.
References
-
Crystal engineering for intramolecular π–π stacking: effect of substitution of electron-donating and electron-withdrawing groups on the molecular geometry in conformationally flexible Sulfoesters and sulfonamides. CrystEngComm. Available at: [Link]
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Recent Progress Concerning the N-Arylation of Indoles. MDPI. Available at: [Link]
-
The crystal structures and Hirshfeld surface analysis of three new bromo-substituted 3-methyl-1-(phenylsulfonyl)-1H-indole derivatives. PubMed Central. Available at: [Link]
-
Design, Synthesis and Biological Evaluation of N-phenylindole Derivatives as Pks13 Inhibitors againstMycobacterium tuberculosis. PubMed Central. Available at: [Link]
-
Strategy for control of crystallization of polymorphs. CrystEngComm. Available at: [Link]
-
Refinement of Twinned Structures with SHELXL97. SciSpace. Available at: [Link]
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Synthesis of indole derivatives as prevalent moieties present in selected alkaloids. PubMed Central. Available at: [Link]
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Design, Synthesis and Biological Evaluation of N-phenylindole Derivatives as Pks13 Inhibitors against Mycobacterium tuberculosis. PubMed. Available at: [Link]
-
New Approach for Targeting Small-Molecule Candidates for Intrinsically Disordered Proteins. MDPI. Available at: [Link]
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A good-practice guide to solving and refining molecular organic crystal structures from laboratory powder X-ray diffraction data. PubMed Central. Available at: [Link]
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A Practical Guide to the Design of Molecular Crystals. ACS Publications. Available at: [Link]
-
Unprecedented Packing Polymorphism of Oxindole: An Exploration Inspired by Crystal Structure Prediction. ResearchGate. Available at: [Link]
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Design, Synthesis and Biological Evaluation of N-phenylindole Derivatives as Pks13 Inhibitors againstMycobacterium tuberculosis. MDPI. Available at: [Link]
-
Synthesis and X-ray Crystal Structure Analysis of Substituted 1,2,4-Triazolo [4',3':2,3]pyridazino[4,5-b]indole and Its Precursor. MDPI. Available at: [Link]
-
Control of π-π Stacking via Crystal Engineering in Organic Conjugated Small Molecule Crystals. ResearchGate. Available at: [Link]
-
Small molecule crystallography in drug design. PubMed. Available at: [Link]
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Crystal structures, Hirshfeld atom refinements and Hirshfeld surface analyses of tris(4,5-dihydrofuran-2-yl)methylsilane and tris(4,5-dihydrofuran-2-yl)phenylsilane. ResearchGate. Available at: [Link]
-
Understanding pharmaceutical polymorphic transformations II: crystallization variables and influence on dosage forms. PubMed. Available at: [Link]
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A Comprehensive Knowledge on Review of Indole Derivatives: Pharmaceutical Sciences-Pharmaceutical Chemistry. ResearchGate. Available at: [Link]
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Optimizing the refinement of merohedrally twinned P61 HIV-1 protease–inhibitor cocrystal structures. PubMed Central. Available at: [Link]
-
Practical suggestions for better crystal structures. MIT. Available at: [Link]
-
A review on indole synthesis from nitroarenes: classical to modern approaches. Organic & Biomolecular Chemistry. Available at: [Link]
-
Advances in Pharmaceutical Crystals: Control over Nucleation and Polymorphism. MDPI. Available at: [Link]
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Crystal Growing Tips. University of Florida. Available at: [Link]
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Evaluation of N-alkyl isatins and indoles as acetylcholinesterase and butyrylcholinesterase inhibitors. Taylor & Francis Online. Available at: [Link]
-
Crystal engineering for pi-pi stacking via interaction between electron-rich and electron-deficient heteroaromatics. PubMed. Available at: [Link]
-
Polymorphism of an Nα-Aroyl-N-Aryl-Phenylalanine Amide: An X-ray and Electron Diffraction Study. Semantic Scholar. Available at: [Link]
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Indole Nucleophile Triggers Mechanistic Divergence in Ni-Photoredox N–Arylation. ChemRxiv. Available at: [Link]
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Optimizing disordered crystal structures. ResearchGate. Available at: [Link]
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Contacting Layer Affects Properties of Piezoelectric Poly-L-Lactide Biomaterial. MDPI. Available at: [Link]
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Crystal engineering for pi-pi stacking via interaction between electron-rich and electron-deficient heteroaromatics. Semantic Scholar. Available at: [Link]
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Refinement of non merohedral twin and generation of HKLF5 file. YouTube. Available at: [Link]
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A review on indole synthesis from nitroarenes: classical to modern approaches. Royal Society of Chemistry. Available at: [Link]
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SYNTHESIS OF 2-PHENYL INDOLE. IJNRD. Available at: [Link]
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Crystallization of Amorphous Drugs and Inhibiting Strategies. ResearchGate. Available at: [Link]
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The crystal structures determination and Hirshfeld surface analysis of N-(4-bromo-3-methoxyphenyl). National Institutes of Health. Available at: [Link]
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Crystal structure refinement 6. Non-merohedral twinning. YouTube. Available at: [Link]
-
Late-stage diversification of indole skeletons through nitrogen atom insertion. ETH Zurich Research Collection. Available at: [Link]
-
The Importance of Pi-Interactions in Crystal Engineering. ResearchGate. Available at: [Link]
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Design strategies of N-phenylindole derivatives. ResearchGate. Available at: [Link]
-
How To: Grow X-Ray Quality Crystals. University of Rochester. Available at: [Link]
-
Controlling Polymorphism in Pharmaceutical Compounds Using Solution Shearing. Stanford University. Available at: [Link]
-
Polymorphism & Seeding: II. Case Studies. University of Cambridge. Available at: [Link]
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Enantioselective Synthesis of Bicyclo[4.3.0]nonatrienones via Palladium-Catalyzed Desymmetric 1,5-Enyne Cycloisomerization. ACS Publications. Available at: [Link]
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Optimizing disordered crystal structures. IUCr Journals. Available at: [Link]
-
Indole Synthesis: A Review and Medicinal Uses of Their Derivatives. International Journal of Pharmaceutical Sciences. Available at: [Link]
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ALLEN HUNTER'S YOUNGSTOWN STATE UNIVERSITY X-RAY STRUCTURE ANALYSIS LAB MANUAL: A BEGINNER'S INTRODUCTION CHAPTER XIV: GRO. ResearchGate. Available at: [Link]
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Application Note: A Scalable and Validated Synthesis of 1-Phenyl-1H-indole-2-carboxylic Acid for Preclinical Advancement
Introduction: The Therapeutic Potential of the Indole Nucleus
The indole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous natural products and synthetic pharmaceuticals with a wide array of biological activities, including antiviral, antitumor, and anti-inflammatory properties.[1][2] Specifically, 1-Phenyl-1H-indole-2-carboxylic acid and its derivatives have emerged as promising candidates in drug discovery, notably as potential HIV-1 integrase inhibitors.[1] As a lead compound progresses through the drug discovery pipeline, the demand for larger quantities of high-purity material for preclinical studies becomes critical.[3][4][5] This application note provides a detailed, robust, and scalable synthetic protocol for this compound, designed to meet the rigorous demands of preclinical development.
Strategic Approach to a Scalable Synthesis
For a synthetic route to be amenable to scale-up, it must be efficient, cost-effective, and utilize readily available starting materials. Several methods for indole synthesis have been reported, with the Fischer indole synthesis being a classic and versatile approach.[6][7][8][9] This application note details a two-step synthetic sequence commencing with the Fischer indole synthesis to generate the core indole-2-carboxylic acid ester, followed by an N-arylation reaction and subsequent saponification to yield the final product. This strategy was selected for its reliability and the commercial availability of the starting materials.
Reaction Schematics and Mechanism
The overall synthetic pathway is depicted below, followed by a mechanistic overview of the key Fischer indole synthesis step.
Overall Synthetic Scheme:
Caption: Overall synthetic route to this compound.
Fischer Indole Synthesis Mechanism:
The Fischer indole synthesis proceeds through a series of well-established steps, initiated by the acid-catalyzed condensation of phenylhydrazine and an enolizable ketone or aldehyde, in this case, ethyl pyruvate.[6]
Caption: Mechanism of the Fischer indole synthesis.
Detailed Experimental Protocols
Part 1: Synthesis of Ethyl 1H-indole-2-carboxylate
This procedure is adapted for a 100 g scale synthesis.
| Reagent | Molar Mass ( g/mol ) | Amount | Moles |
| Phenylhydrazine | 108.14 | 100 g | 0.925 |
| Ethyl pyruvate | 116.12 | 107.4 g | 0.925 |
| Ethanol | 46.07 | 1 L | - |
| Sulfuric Acid (conc.) | 98.08 | 50 mL | - |
Procedure:
-
To a 2 L three-necked round-bottom flask equipped with a mechanical stirrer, reflux condenser, and a dropping funnel, add phenylhydrazine and ethanol.
-
Cool the mixture to 0-5 °C in an ice bath.
-
Add ethyl pyruvate dropwise to the stirred solution over 1 hour, maintaining the internal temperature below 10 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2 hours.
-
Slowly add concentrated sulfuric acid to the reaction mixture. An exothermic reaction will be observed.
-
Heat the mixture to reflux (approximately 78 °C) and maintain for 4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).[10]
-
After completion, cool the reaction mixture to room temperature and pour it slowly into 2 L of ice-cold water with vigorous stirring.
-
The product will precipitate as a solid. Collect the solid by vacuum filtration and wash with copious amounts of water until the filtrate is neutral.
-
Recrystallize the crude product from ethanol to afford pure Ethyl 1H-indole-2-carboxylate as a white to off-white solid.
-
Dry the product in a vacuum oven at 50 °C.
Part 2: Synthesis of Ethyl 1-phenyl-1H-indole-2-carboxylate
This N-arylation is achieved via an Ullmann condensation.[11]
| Reagent | Molar Mass ( g/mol ) | Amount | Moles |
| Ethyl 1H-indole-2-carboxylate | 189.21 | 100 g | 0.528 |
| Bromobenzene | 157.01 | 91 g | 0.579 |
| Copper(I) Iodide (CuI) | 190.45 | 10 g | 0.053 |
| Potassium Carbonate | 138.21 | 146 g | 1.056 |
| Dimethylformamide (DMF) | 73.09 | 1 L | - |
Procedure:
-
To a 2 L three-necked round-bottom flask equipped with a mechanical stirrer and reflux condenser, add Ethyl 1H-indole-2-carboxylate, potassium carbonate, and copper(I) iodide.
-
Add dimethylformamide (DMF) to the flask.
-
Add bromobenzene to the mixture.
-
Heat the reaction mixture to 140-150 °C and maintain for 12-16 hours, monitoring by TLC.
-
Cool the mixture to room temperature and pour it into 3 L of water.
-
Extract the aqueous mixture with ethyl acetate (3 x 500 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel using a hexane/ethyl acetate gradient.
Part 3: Synthesis of this compound
The final step is a standard ester hydrolysis (saponification).[12]
| Reagent | Molar Mass ( g/mol ) | Amount | Moles |
| Ethyl 1-phenyl-1H-indole-2-carboxylate | 265.30 | 100 g | 0.377 |
| Sodium Hydroxide (NaOH) | 40.00 | 30.2 g | 0.755 |
| Ethanol | 46.07 | 500 mL | - |
| Water | 18.02 | 500 mL | - |
Procedure:
-
Dissolve Ethyl 1-phenyl-1H-indole-2-carboxylate in a mixture of ethanol and water in a 2 L round-bottom flask.[12]
-
Add sodium hydroxide pellets to the solution.
-
Heat the mixture to reflux for 3-4 hours until the reaction is complete (monitored by TLC).
-
Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.
-
Dilute the remaining aqueous solution with 1 L of water.
-
Wash the aqueous layer with diethyl ether (2 x 200 mL) to remove any unreacted starting material.
-
Cool the aqueous layer in an ice bath and acidify to pH 2-3 with concentrated hydrochloric acid.
-
The product will precipitate as a white solid. Collect the solid by vacuum filtration and wash with cold water.
-
Dry the final product, this compound, in a vacuum oven at 60 °C.
Characterization and Quality Control
For preclinical studies, rigorous characterization and stringent quality control are paramount. The identity and purity of the synthesized this compound should be confirmed by a suite of analytical techniques.
| Analytical Technique | Purpose | Expected Results |
| ¹H NMR | Structural Elucidation | Peaks corresponding to the aromatic protons of the phenyl and indole rings, and the carboxylic acid proton. |
| ¹³C NMR | Structural Confirmation | Resonances for all unique carbon atoms in the molecule. |
| FT-IR | Functional Group Analysis | Characteristic absorptions for the O-H stretch of the carboxylic acid (broad), C=O stretch, and aromatic C-H stretches.[13] |
| Mass Spectrometry | Molecular Weight Verification | A molecular ion peak corresponding to the calculated mass of the compound. |
| HPLC | Purity Assessment | A single major peak indicating >98% purity.[14] |
| Melting Point | Purity and Identity | A sharp melting point consistent with literature values. |
Workflow for Scaled Synthesis and Purification
Caption: General workflow for scaled-up synthesis and quality control.
Conclusion
This application note provides a comprehensive and scalable protocol for the synthesis of this compound, a key intermediate for preclinical drug development. By following these detailed procedures and implementing rigorous analytical controls, researchers can confidently produce multi-gram to kilogram quantities of this target molecule with high purity, thereby facilitating its advancement into preclinical testing and beyond.
References
- Discovery and Early Optimization of 1H-Indole-2-carboxamides with Anti-Trypanosoma cruzi Activity. (n.d.). National Institutes of Health.
- Synthesis of novel 1‐phenyl‐1H‐indole‐2‐carboxylic acids. II. Preparation of 3‐dialkylamino, 3‐alkylthio, 3‐alkylsulfinyl, and 3‐alkylsulfonyl derivatives. (2025). ResearchGate.
- Discovery and Early Optimization of 1H-Indole-2-carboxamides with Anti-Trypanosoma cruzi Activity. (2025). ACS Publications.
- This compound synthesis. (n.d.). ChemicalBook.
- Recent advances in the synthesis of indoles and their applications. (2025). RSC Publishing.
- Introduction to small molecule drug discovery and preclinical development. (2023). Frontiers.
- Fischer Indole Synthesis. (n.d.). Alfa Chemistry.
- comprehensive analysis of indole-2-carboxylic acid as an antioxidant drug: spectroscopic. (2025). Semantic Scholar.
- Automated and Accelerated Synthesis of Indole Derivatives on a Nano-Scale. (n.d.). PMC.
- Regulatory Knowledge Guide for Small Molecules. (n.d.). NIH SEED Office.
- Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors. (2024). RSC Publishing.
- Automated and Accelerated Synthesis of Indole Derivatives on a Nano-Scale. (n.d.). University of Groningen.
- synthesis, characterization and pharmacological screening of 2-methyl-1h-indole-3-carboxylic acid [2-(2- substituted-phenyl)-4-oxo-thiazolidin-3-yl]-amides derivatives. (2025). ResearchGate.
- Process for purification of carboxylic acids. (n.d.). Google Patents.
- Fischer Indole Synthesis: Learn Reaction, Mechanism & Procedure. (n.d.). Testbook.
- Preparing for Preclinical Testing: A Readiness Checklist. (2021). Contract Pharma.
- A General and Scalable Synthesis of Polysubstituted Indoles. (n.d.). MDPI.
- Drug Development Process: Nonclinical Development of Small-Molecule Drugs. (2022).
- Application Note: Strategies for the Scale-Up Synthesis of 1H-Indol-2-ol (Oxindole) Derivatives. (n.d.). Benchchem.
- Fischer Indole Synthesis. (2021). ResearchGate.
- Preclinical Studies in Drug Development. (n.d.). PPD.
- Separation and Quantification of Octahydro-1h-Indole-2-Carboxilic Acid and Its Three Isomers by HPLC using Refractive Index Detector. (n.d.). Longdom Publishing.
- Synthesis, Characterization and Antimicrobial Analysis of 1-(1-Phenylazo)-2-Naphthol. (n.d.).
- Fischer Indole Synthesis: Definition, Examples and Mechanism. (n.d.). Chemistry Learner.
- Fischer Indole Synthesis. (n.d.).
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Troubleshooting & Optimization
Troubleshooting low yield in Fischer indole synthesis of 2-substituted indoles
An Application Scientist's Guide to the Fischer Indole Synthesis
Welcome to our dedicated technical support center for the Fischer indole synthesis. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying chemical logic to empower you to solve challenges in your own research. This guide is structured as a series of troubleshooting questions and FAQs, reflecting the common issues encountered by researchers in the field.
Troubleshooting Guide: Addressing Low Yields
Low product yield is the most frequent challenge in the Fischer indole synthesis. The issue rarely has a single cause; it's often an interplay of substrate reactivity, reaction conditions, and side reactions. Let's dissect the most common scenarios.
Question 1: My reaction is sluggish and yields are low, with significant recovery of the starting hydrazone. How can I drive the reaction to completion?
Answer:
Recovering the hydrazone intermediate is a clear indication of insufficient activation for the key cyclization step. The energy barrier for the[1][1]-sigmatropic rearrangement, the heart of the Fischer synthesis, has not been overcome.[2] This is typically a problem of catalyst choice, concentration, or temperature.
Causality & Recommended Actions:
-
Inadequate Acid Strength: The catalyst's role is to protonate the hydrazone, facilitating tautomerization to the reactive enehydrazine intermediate, which then undergoes the rearrangement.[1] If the catalyst is too weak, this equilibrium is not sufficiently established.
-
Action: Increase the strength or concentration of the acid catalyst. If you are using a mild Brønsted acid like acetic acid or p-toluenesulfonic acid (p-TsOH), consider moving to stronger acids. Polyphosphoric acid (PPA) and Eaton's reagent are classic choices for difficult substrates as they act as both catalyst and solvent, driving the reaction forward at high temperatures. Lewis acids like ZnCl₂, BF₃·OEt₂, or AlCl₃ are also highly effective alternatives.[3]
-
-
Insufficient Thermal Energy: The sigmatropic rearrangement and subsequent ammonia elimination steps require significant thermal energy.
-
Action: Increase the reaction temperature. A good starting point is often the boiling point of the solvent. If using a high-boiling solvent like toluene or xylene, reflux conditions are common. For extremely recalcitrant substrates, microwave-assisted synthesis can dramatically accelerate the reaction, often reducing reaction times from hours to minutes.[4]
-
-
Solvent Incompatibility: The solvent must be stable to the acidic conditions and high temperatures and effectively solubilize your starting materials.
-
Action: Ensure your solvent choice is appropriate. High-boiling aromatic solvents (toluene, xylene) are standard. For certain applications, polar aprotic solvents may be used, but their stability should be verified.[2]
-
-
Setup: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add the phenylhydrazone (1.0 eq).
-
Solvent & Catalyst Addition: Add the chosen solvent (e.g., toluene, 0.2-0.5 M). Add the acid catalyst. For initial screening, see the table below.
-
Reaction: Heat the reaction to the target temperature (e.g., 80-110 °C for toluene) and monitor by TLC or LC-MS.
-
Systematic Optimization: If the reaction is still sluggish, systematically increase the temperature in 10-20 °C increments. If temperature increase is ineffective or leads to decomposition, screen a stronger catalyst from the table below.
| Catalyst Type | Example | Typical Conditions | Notes |
| Brønsted (Mild) | p-TsOH | 0.1-1.1 eq, Toluene, 80-110 °C | Good starting point for activated substrates. |
| Brønsted (Strong) | H₂SO₄, PPA | Often used as solvent/co-solvent, >100 °C | Effective but can cause charring with sensitive substrates. |
| Lewis Acid | ZnCl₂, BF₃·OEt₂ | 1.0-2.0 eq, Dioxane or Toluene, 80-120 °C | Very common and effective; can be hygroscopic.[1] |
| Microwave | Hydrazine HCl Salt | THF, 125-150 °C, 15-30 min | For rapid optimization and difficult cases.[4] |
Question 2: My yield is low due to the formation of a dark, insoluble tar. What is causing this decomposition and how can I prevent it?
Answer:
Tar formation is a classic sign of product or starting material decomposition under overly harsh reaction conditions. The combination of strong acid and high heat can lead to a cascade of undesirable side reactions, including polymerization, sulfonation (with H₂SO₄), and other forms of degradation.
Causality & Recommended Actions:
-
Excessively Strong Acid: While strong acids can drive the reaction, they can also protonate the electron-rich indole product, making it susceptible to electrophilic attack and subsequent polymerization.
-
Action: Reduce the strength or concentration of the acid. If using PPA or concentrated H₂SO₄, switch to a milder catalyst like p-TsOH, or a Lewis acid like ZnCl₂ which may be less aggressive.[3] Careful control over the amount of acid is critical.
-
-
Overheating: High temperatures accelerate not only the desired reaction but also decomposition pathways.
-
Action: Reduce the reaction temperature. Find the minimum temperature required for a reasonable reaction rate. It is often better to run the reaction for a longer time at a lower temperature than to force it quickly at a high temperature. Widespread optimization has shown that careful control of temperature is necessary for good yields.[3]
-
-
Oxidation: Phenylhydrazines and the resulting indoles can be sensitive to air oxidation, especially at elevated temperatures, which can contribute to the formation of colored, polymeric byproducts.
-
Action: Run the reaction under a strictly inert atmosphere (Nitrogen or Argon). Degassing the solvent prior to use can also be beneficial.
-
Caption: Simplified mechanism of the Fischer Indole Synthesis.
Q: Are there specific starting materials that are known to fail in the Fischer indole synthesis?
A: Yes. While robust, the synthesis has limitations.
-
Aldehydes without α-hydrogens: The reaction requires an enolizable carbonyl compound. Formaldehyde and benzaldehyde phenylhydrazones will not form indoles.
-
Substrates prone to N-N bond cleavage: Certain substitution patterns, particularly those with strong electron-donating groups, can stabilize an iminylcarbocation intermediate that forms from heterolytic cleavage of the N-N bond. This pathway competes with the desired sigmatropic rearrangement and causes the reaction to fail. [5]* α,β-Unsaturated ketones: These are generally unsuitable as they can lead to side reactions. [2] Q: If the Fischer synthesis consistently fails, what are some modern alternatives for synthesizing 2-substituted indoles?
A: When the classic Fischer conditions are not viable, several powerful, often palladium-catalyzed, methods can be employed.
-
Buchwald Modification: This involves the Pd-catalyzed cross-coupling of aryl bromides with hydrazones, offering a different entry point to the key intermediate under milder conditions. [1]* Palladium-Catalyzed Cascade Reactions: Modern methods can construct the indole ring through sequences like a Pd-catalyzed cross-coupling of o-nitrobenzyl cyanides with boronic acids. [6]* C-H Activation Strategies: Recent advances allow for the synthesis of indoles via transition-metal-catalyzed C-H activation/functionalization pathways, representing the cutting edge of indole synthesis. [7]
References
-
Shafiee, G. H., & Ghasemnejad-Bosra, H. (2017). Fischer indole synthesis applied to the total synthesis of natural products. RSC Advances, 7(85), 54016-54049. [Link]
-
Wikipedia. (n.d.). Fischer indole synthesis. Retrieved from [Link]
-
Professor Dave Explains. (2021, August 5). Fischer Indole Synthesis [Video]. YouTube. [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of indoles. Retrieved from [Link]
-
Dr. UGC-CSIR NET/GATE/SET/TRB/BARC. (2020, January 27). Fischer Indole synthesis: Retrosynthesis and complete mechanistic description with examples [Video]. YouTube. [Link]
-
Duong, A. T.-H., Dudley, G. B., & Houk, K. N. (2012). Why Do Some Fischer Indolizations Fail? The Journal of Organic Chemistry, 77(17), 7132–7137. [Link]
-
Organic Chemistry Portal. (n.d.). Fischer Indole Synthesis. Retrieved from [Link]
-
Hughes, D. L. (2021). Fischer Indole Synthesis. Organic Reactions. [Link]
-
Fitzpatrick, J., & Stevens, T. S. (1957). Fischer indole synthesis on unsymmetrical ketones. The effect of the acid catalyst. Journal of the Chemical Society (Resumed), 2589. [Link]
-
Zhang, P., et al. (2020). Fischer indole synthesis in DMSO/AcOH/H₂O under continuous flow conditions. Reaction Chemistry & Engineering, 5(3), 577-582. [Link]
-
Jones, A. M., & Jones, C. D. (2021). One-pot, three-component Fischer indolisation–N-alkylation for rapid synthesis of 1,2,3-trisubstituted indoles. Organic & Biomolecular Chemistry, 19(1), 89-94. [Link]
Sources
- 1. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. Fischer indole synthesis applied to the total synthesis of natural products - RSC Advances (RSC Publishing) DOI:10.1039/C7RA10716A [pubs.rsc.org]
- 4. One-pot, three-component Fischer indolisation– N -alkylation for rapid synthesis of 1,2,3-trisubstituted indoles - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D0OB02185G [pubs.rsc.org]
- 5. Why Do Some Fischer Indolizations Fail? - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Indole synthesis [organic-chemistry.org]
- 7. thieme-connect.com [thieme-connect.com]
Side reactions in the Ullmann condensation of indoles and how to avoid them
From the desk of the Senior Application Scientist
Welcome to the technical support center for the Ullmann condensation of indoles. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of N-arylation of indoles using copper-catalyzed cross-coupling reactions. Our goal is to provide you with in-depth, field-proven insights to help you troubleshoot common issues and optimize your reaction outcomes. We will delve into the causality behind experimental choices, moving beyond simple protocols to foster a deeper understanding of this powerful transformation.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you may encounter during the Ullmann condensation of indoles. Each issue is broken down into "Why It Happens" and "What To Do" to provide a clear path to a successful reaction.
Issue 1: Low to No Conversion of Starting Materials
You observe a significant amount of unreacted indole and/or aryl halide in your reaction mixture after the expected reaction time.
Why It Happens:
-
Catalyst Inactivation: The active Cu(I) species is prone to oxidation or disproportionation, leading to catalyst deactivation. This can be exacerbated by impurities in the reagents or solvent, or by suboptimal ligand choice. Some ligands may not effectively stabilize the catalytic species throughout the reaction.[1]
-
Insufficient Base Strength or Solubility: The deprotonation of indole's N-H bond is a crucial step. If the base is not strong enough or has poor solubility in the reaction medium, the concentration of the reactive indolide nucleophile will be too low.
-
Poor Ligand Performance: The ligand plays a critical role in solubilizing the copper salt and facilitating the catalytic cycle. An inappropriate ligand may not accelerate the reaction sufficiently under your chosen conditions.[2]
-
Reaction Temperature Too Low: While modern Ullmann reactions operate at milder temperatures than classical conditions, the reaction still requires sufficient thermal energy to overcome the activation barriers of oxidative addition and reductive elimination.[3]
What To Do:
-
Ensure Inert Atmosphere: Rigorously degas your solvent and use an inert atmosphere (Argon or Nitrogen) to prevent oxidation of the Cu(I) catalyst.
-
Re-evaluate Your Base:
-
Consider switching to a stronger base. The typical reactivity order is Cs₂CO₃ > K₃PO₄ > K₂CO₃. For challenging substrates, a stronger base can make a significant difference.
-
Ensure the base is finely powdered and dry to maximize its surface area and reactivity.
-
-
Screen Different Ligands:
-
If using a simple diamine, consider switching to an N,N'-dialkylated version like N,N'-dimethylethylenediamine (DMEDA), which has shown superior performance in many cases.[1]
-
Amino acids, such as L-proline, are also excellent and often robust ligands for this transformation.
-
-
Optimize Temperature:
-
Increase the reaction temperature in 10-20 °C increments. Monitor for product formation and any increase in side products.
-
Consider switching to a higher-boiling solvent like DMF or DMA if your current solvent limits the accessible temperature range.
-
Issue 2: Formation of a Major Non-Polar Byproduct, Identified as a Biaryl Compound
You isolate your desired N-aryl indole, but also a significant amount of a non-polar byproduct, which mass spectrometry or NMR confirms to be the homocoupled product of your aryl halide (Ar-Ar).
Why It Happens:
The Ullmann reaction was originally discovered as a method for the homocoupling of aryl halides.[4] This side reaction occurs when an organocopper intermediate, Ar-Cu(I)-L, reacts with a second molecule of aryl halide instead of the indole nucleophile. This pathway is competitive with the desired N-arylation.
Mechanism of Aryl Halide Homocoupling
Caption: Competing pathways: desired N-arylation vs. homocoupling.
What To Do:
-
Adjust Stoichiometry: Use a slight excess (1.1-1.2 equivalents) of the indole nucleophile relative to the aryl halide. This increases the probability of the organocopper intermediate reacting with the indole.
-
Lower the Reaction Temperature: Homocoupling can have a higher activation energy than the desired cross-coupling. Running the reaction at the lowest effective temperature can favor N-arylation.
-
Choose the Right Ligand: A well-chosen ligand can accelerate the reductive elimination step to form the N-aryl indole, outcompeting the second oxidative addition of the aryl halide that leads to homocoupling. Diamine and amino acid ligands are generally effective.
-
Control Addition Rate: In some cases, slow addition of the aryl halide to the reaction mixture containing the indole, base, and catalyst can maintain a low concentration of the aryl halide, thus disfavoring the bimolecular homocoupling reaction.
Issue 3: Formation of Isomeric Products (C-Arylation)
You observe the formation of not only your desired N-aryl indole but also isomers where the aryl group is attached to the C2 or C3 position of the indole ring.
Why It Happens:
The indolide anion, formed upon deprotonation of indole, is an ambident nucleophile with reactivity at N1, C2, and C3. While N-arylation is often the thermodynamically favored outcome, C-arylation can be a kinetically competitive process, especially at the electron-rich C3 position.[5]
-
Kinetic vs. Thermodynamic Control: C3-arylation can sometimes be the faster, kinetically controlled pathway, while N-arylation is the more stable, thermodynamically controlled product. Reaction conditions, particularly temperature and reaction time, can influence this balance.
-
Steric Hindrance: If the N1 position is sterically hindered (e.g., by a substituent at the C7 position of the indole), C-arylation may become more favorable. Conversely, bulky substituents on the aryl halide can favor reaction at the less hindered N1 position.
-
Direct C-H Activation: While less common under typical Ullmann conditions compared to palladium catalysis, direct C-H activation pathways can lead to C-arylation. The choice of ligand and reaction conditions can influence the prevalence of this pathway.[6][7]
What To Do:
-
Optimize the Base and Solvent System:
-
A stronger base (like K₃PO₄ or Cs₂CO₃) can more effectively generate the N-anion, favoring N-arylation.
-
The choice of solvent can influence the solvation of the indolide anion and the transition states, thereby affecting regioselectivity. It is worth screening solvents like DMF, dioxane, and toluene.
-
-
Increase Reaction Time and/or Temperature: To favor the thermodynamically more stable N-aryl product, increasing the reaction time or temperature may allow the kinetically formed C-aryl product to revert and equilibrate to the N-aryl isomer, if the C-arylation is reversible under the reaction conditions.
-
Protecting Groups: For substrates where C-arylation is a persistent issue, consider temporarily installing a protecting group at the C3 position (e.g., a silyl group) to block this site of reactivity.
Frequently Asked Questions (FAQs)
Q1: My diamine ligand is getting arylated. How can I prevent this side reaction?
This is a common and often overlooked side reaction that consumes both your aryl halide and your active catalyst.[3] It occurs because the primary or secondary amine functionalities on the ligand can themselves act as nucleophiles in an Ullmann condensation.
Solution: Switch to an N,N'-disubstituted diamine ligand, such as N,N'-dimethylethylenediamine (DMEDA) or (trans)-N,N'-dimethyl-1,2-cyclohexanediamine (DMCDA) . The tertiary amines on these ligands are significantly less nucleophilic and more sterically hindered, which dramatically reduces their ability to compete with the indole for arylation.[1]
| Ligand Type | Structure Example | Propensity for N-Arylation |
| Primary Diamine | Ethylenediamine | High |
| Secondary Diamine | N,N'-Dibenzylethylenediamine | Moderate |
| Tertiary Diamine | N,N'-Dimethylethylenediamine (DMEDA) | Low to Negligible |
Q2: My reaction turns dark and forms a tar-like substance, leading to low isolated yield. What's causing this decomposition?
The formation of tar is indicative of product or starting material decomposition. Indoles, while aromatic, can be sensitive to harsh conditions.
Causality:
-
High Temperatures: Classical Ullmann conditions often exceed 200 °C, which can cause thermal decomposition of sensitive organic molecules.[8]
-
Strongly Basic Conditions: The combination of a strong base and high heat can lead to undesired polymerization or degradation pathways of the indole ring.[7]
-
Air/Oxidative Degradation: If the reaction is not kept under a strictly inert atmosphere, oxidative side reactions can occur, leading to complex, often colored, byproducts.
Solutions:
-
Lower the Temperature: The primary advantage of modern ligand-accelerated Ullmann protocols is the ability to run reactions at much lower temperatures (typically 80-120 °C). Find the lowest temperature at which your reaction proceeds at a reasonable rate.
-
Use the Mildest Effective Base: While a strong base is needed, an excessively strong base combined with high heat can be detrimental. K₃PO₄ is often a good compromise between reactivity and mildness.
-
Ensure Rigorous Inert Conditions: Use high-purity, degassed solvents and maintain a positive pressure of an inert gas (argon or nitrogen) throughout the reaction.
Q3: What is the general reactivity trend for aryl halides in the Ullmann condensation?
The reactivity of the aryl halide is highly dependent on the carbon-halogen bond strength. The general trend is:
Ar-I > Ar-Br >> Ar-Cl
-
Aryl Iodides are the most reactive due to the weaker C-I bond, making them ideal for less reactive indoles or for reactions at lower temperatures.
-
Aryl Bromides are also very common substrates and often provide a good balance of reactivity and cost. They may require slightly higher temperatures or more active catalytic systems than aryl iodides.
-
Aryl Chlorides are the least reactive and generally require specialized, highly active catalytic systems (e.g., specific ligands, higher temperatures) to achieve good yields.
Electron-withdrawing groups on the aryl halide can increase its reactivity towards oxidative addition, while bulky ortho-substituents can slow the reaction down due to steric hindrance.[9]
Recommended Protocol: General Procedure for N-Arylation of Indole
This protocol is a robust starting point for the N-arylation of a general indole with an aryl iodide or bromide. Optimization may be required for specific substrates.
Caption: Standard workflow for Ullmann N-arylation of indoles.
Materials:
-
Indole (1.0 mmol, 1.0 equiv)
-
Aryl Halide (1.1 mmol, 1.1 equiv)
-
Copper(I) Iodide (CuI) (0.05 mmol, 5 mol%)
-
N,N'-Dimethylethylenediamine (DMEDA) (0.10 mmol, 10 mol%)
-
Potassium Phosphate (K₃PO₄), finely powdered (2.0 mmol, 2.0 equiv)
-
Anhydrous, degassed Toluene (5 mL)
Procedure:
-
To an oven-dried Schlenk flask, add the indole, CuI, and K₃PO₄.
-
Seal the flask, and evacuate and backfill with argon three times.
-
Add the degassed toluene via syringe, followed by the DMEDA ligand and the aryl halide.
-
Place the flask in a preheated oil bath at 110 °C and stir vigorously for 12-24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate (20 mL).
-
Filter the mixture through a pad of Celite, washing the pad with additional ethyl acetate (10 mL).
-
Transfer the filtrate to a separatory funnel and wash with water (2 x 15 mL) and then brine (15 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired N-aryl indole.
References
-
Old, D. W.; Harris, M. C.; Buchwald, S. L. A General and Efficient Copper-Catalyzed N-Arylation of Indoles. Org. Lett.2000 , 2 (10), 1403–1406. [Link]
-
Oeser, P.; Koudelka, J.; Petrenko, A.; Tobrman, T. Recent Progress Concerning the N-Arylation of Indoles. Molecules2021 , 26 (16), 5079. [Link]
-
Monnier, F.; Taillefer, M. Catalytic C-C, C-N, and C-O Ullmann-Type Coupling Reactions. Angew. Chem. Int. Ed.2009 , 48 (38), 6954-6971. [Link]
-
Ullmann, F.; Bielecki, J. Ueber Synthesen in der Biphenylreihe. Ber. Dtsch. Chem. Ges.1901 , 34 (2), 2174–2185. [Link]
-
Chen, Y.; Yekta, S.; Yudin, A. K. Modified Ullmann Condensation: Copper-Catalyzed N-Arylation of Indoles. Chem. Rev.2003 , 103 (8), 3155–3212. [Link]
-
Hassan, J.; Sévignon, M.; Gozzi, C.; Schulz, E.; Lemaire, M. Aryl-Aryl Bond Formation One Century after the Discovery of the Ullmann Reaction. Chem. Rev.2002 , 102 (5), 1359-1470. [Link]
-
Kantchev, E. A. B.; O'Brien, C. J.; Organ, M. G. Palladium-Catalyzed Cross-Coupling of Unactivated Aryl Chlorides. Angew. Chem. Int. Ed.2007 , 46 (16), 2768-2813. [Link]
-
Surry, D. S.; Buchwald, S. L. Biaryl Phosphane Ligands in Palladium-Catalyzed Amination. Angew. Chem. Int. Ed.2008 , 47 (34), 6338-6361. [Link]
-
Ma, D.; Cai, Q. L-Proline Promoted Ullmann-Type Coupling Reactions of Aryl Iodides with Indoles, Pyrroles, Imidazoles, or Pyrazoles. Org. Lett.2003 , 5 (20), 3799-3802. [Link]
-
Sambiagio, C.; Marsden, S. P.; Blacker, A. J.; McGowan, P. C. Copper catalysed Ullmann type chemistry: from mechanistic aspects to modern development. Chem. Soc. Rev.2014 , 43 (10), 3525-3550. [Link]
-
Hisana, M. A.; Ananthu, V.; Fizala, M. B.; Saranya, P. V.; Gopinath, A.; Krishnan, K.; Van Meervelt, L.; Sadasivan, C.; Suresh, C. H.; Das, S. Copper-Catalyzed N-Arylation of Indoles. J. Org. Chem.2022 , 87 (15), 9996-10010. [Link]
-
Paine, A. J. Mechanisms and models for the Ullmann condensation reaction. J. Am. Chem. Soc.1987 , 109 (5), 1496–1502. [Link]
-
Nelson, T. D.; Crouch, R. D. Cu, Ni, and Pd Mediated Homocoupling of Aryl Halides and Triflates. Org. React.2004 , 63, 265. [Link]
-
Diao, T.; Wadzinski, T. J.; Stahl, S. S. Directing-Group-Promoted C–H Arylation of Indoles. Angew. Chem. Int. Ed.2015 , 54 (2), 555-559. [Link]
-
Shafir, A.; Lichtor, P. A.; Buchwald, S. L. N- vs C-Arylation of Indoles: The Effect of the Base. J. Am. Chem. Soc.2007 , 129 (12), 3490–3491. [Link]
-
Sperotto, E.; van Klink, G. P. M.; de Vries, J. G.; van Koten, G. The mechanism of the modified Ullmann reaction. Dalton Trans.2011 , 40 (39), 10338-10351. [Link]
-
Bakherad, M.; Keivanloo, A.; Hashemi, M. M. Stability of indole under basic conditions. J. Heterocycl. Chem.2007 , 44 (3), 531-534. [Link]
-
Evano, G.; Blanchard, N.; Toumi, M. Copper-Mediated C–N Bond Formation. Chem. Rev.2008 , 108 (8), 3054-3131. [Link]
-
Rzepa, H. S. Kinetic vs Thermodynamic control. Subversive thoughts for electrophilic substitution of Indole. Henry Rzepa's Blog, March 10, 2013. [Link]
-
Organic Chemistry Portal. Ullmann Reaction. [Link]
-
Buck, E.; Song, Z. J.; Tschaen, D.; Dormer, P. G.; Volante, R. P.; Reider, P. J. Ullmann Condensation in the Presence of a Soluble Copper(I) Catalyst. Org. Lett.2002 , 4 (9), 1623–1626. [Link]
-
Jones, C. P.; Anderson, K. W.; Buchwald, S. L. Sequential Cu-Catalyzed Amidation-Reductive Heck Cyclization: A Two-Step Synthesis of 6-Alkyl- or 6-Aryl-Substituted Phenanthridines. J. Org. Chem.2007 , 72 (21), 7968–7973. [Link]
-
Ley, S. V.; Thomas, A. W. Modern Synthetic Methods for Copper-Mediated C(aryl)-N, C(aryl)-O, and C(aryl)-S Bond Formation. Angew. Chem. Int. Ed.2003 , 42 (44), 5400-5449. [Link]
-
Beletskaya, I. P.; Cheprakov, A. V. The Complementary Competitors: Palladium and Copper in C–N Cross-Coupling Reactions. Organometallics2012 , 31 (22), 7753-7808. [Link]
-
Rainford, J.; Bailey, J.; C. S. D.; Williams, J. M. J. Straightforward synthesis of N-arylindoles via one-pot Fischer indolisation–indole N-arylation. Org. Biomol. Chem.2017 , 15, 9698-9701. [Link]
Sources
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- 8. Cu-Catalyzed Arylation of Phenols: Synthesis of Sterically Hindered and Heteroaryl Diaryl Ethers - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Catalyst and Reaction Conditions for N-Arylation of Indoles
Prepared by the Office of the Senior Application Scientist
Welcome to the technical support center for the N-arylation of indoles. This guide is designed for researchers, chemists, and drug development professionals who are navigating the complexities of forming C–N bonds on the indole scaffold. N-arylindoles are a critical structural motif in numerous biologically active compounds, including antipsychotic drugs like sertindole.[1] The synthesis of these molecules is predominantly achieved through transition-metal-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig, Ullmann, and Chan-Lam reactions.[1][2]
This document provides field-proven insights and systematic troubleshooting strategies to overcome common experimental hurdles. It is structured into a direct, problem-solving Q&A format to address specific issues you may encounter at the bench.
Part 1: Troubleshooting Guide
This section addresses specific, common problems encountered during the N-arylation of indoles. Each answer provides a causal explanation and a stepwise approach to resolution.
Q1: My N-arylation reaction is giving a low yield or has failed completely. What are the most common causes and how do I fix them?
A1: Low or no yield is the most frequent issue. The cause is typically suboptimal reaction parameters or impure reagents. A systematic approach is required to diagnose the problem.
Causality & Solution Pathway:
-
Inert Atmosphere Integrity: Both palladium and copper catalysts, particularly in their active, low-valent states, are sensitive to oxygen. Inadequate inert atmosphere (e.g., argon or nitrogen) can lead to catalyst oxidation and deactivation.
-
Action: Ensure your solvent is properly degassed (e.g., via freeze-pump-thaw cycles or sparging with inert gas for at least 30 minutes). Assemble your reaction glassware under a positive pressure of inert gas and use gas-tight septa.
-
-
Base Incompatibility or Insufficiency: The base's primary role is to deprotonate the indole N-H, making it nucleophilic. The choice and amount of base are critical.
-
Palladium Systems: Often require strong, non-nucleophilic bases. Sodium tert-butoxide (NaOt-Bu) is highly effective.[3] Weaker bases may result in slow or incomplete reaction.
-
Copper Systems: Typically use weaker inorganic bases like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃).[2][4] Using a base that is too strong or too weak can significantly reduce yield.[2] A reduction of base from 3 to 2 molar equivalents has been shown to cause reaction failure in some systems.[2]
-
Action: Verify that your chosen base is appropriate for your catalyst system (see Table 1). Ensure it is fresh, anhydrous, and added in sufficient quantity (typically 1.5–3.0 equivalents).
-
-
Suboptimal Ligand Choice: The ligand stabilizes the metal center and facilitates the catalytic cycle. An incorrect ligand is a common point of failure.
-
Palladium Systems: Bulky, electron-rich phosphine ligands are essential for promoting both oxidative addition and reductive elimination.[3]
-
Copper Systems: Chelating N,N-donor ligands like trans-1,2-cyclohexanediamine, N,N'-dimethylethylenediamine (DMEDA), or L-proline are proven to accelerate the reaction.[1][4] Ligand-free copper systems exist but are generally limited to more reactive aryl iodides.[1]
-
Action: Select a ligand known to be effective for your specific type of coupling. For sterically demanding substrates, more specialized, bulky ligands may be necessary.
-
-
Solvent and Temperature Mismatch: The solvent affects the solubility of all components and the reaction rate. High reaction temperatures are a common feature for many N-arylation reactions, especially those using copper catalysts in solvents like DMF or DMSO.[1]
-
Action: For palladium catalysis, toluene and dioxane are common choices.[3] For copper catalysis, higher boiling point polar aprotic solvents (DMF, DMSO) or even environmentally benign options like ethanol or glycerol can be effective, often at temperatures of 110–140 °C or higher.[1][2][4] Ensure your reaction temperature is optimal for the chosen solvent and catalyst system.
-
Troubleshooting Workflow for Low Yield
Caption: A stepwise decision-making workflow for troubleshooting low-yield N-arylation reactions.
Q2: I'm observing significant C-3 arylation as a side product. How can I improve N-selectivity?
A2: Competition between N-arylation and C-3 arylation is a well-documented challenge, particularly in palladium-catalyzed systems.[4] The indole ring is electron-rich, and the C-3 position is often susceptible to electrophilic attack by the aryl-palladium intermediate.[5]
Causality & Solution Pathway:
-
Catalyst Choice: Copper-catalyzed systems (Ullmann-type reactions) generally exhibit higher selectivity for N-arylation compared to palladium systems.[4] The mechanism is less prone to the pathways that lead to C-3 functionalization.
-
Action: If your synthesis allows, consider switching from a palladium to a copper-based catalyst system (e.g., CuI with a diamine ligand).
-
-
Ligand Modification (for Pd systems): The steric and electronic properties of the ligand bound to the palladium center heavily influence regioselectivity.
-
Action: Employing bulky, electron-rich phosphine ligands can sterically hinder the approach to the C-3 position, favoring coordination and subsequent reaction at the less hindered N-H position.[3]
-
-
Base and Reaction Conditions: The nature of the indolyl anion, influenced by the base and solvent, can affect the N/C selectivity.
-
Action: Screen different bases. While a strong base like NaOt-Bu is often used for high activity, a weaker base like K₃PO₄ or Cs₂CO₃ might alter the ionic character of the intermediate and improve N-selectivity in some cases.[3]
-
Q3: My reaction is sluggish with a sterically hindered indole (e.g., 2-substituted) or aryl halide (e.g., ortho-substituted). How can I drive it to completion?
A3: Steric hindrance presents a significant kinetic barrier for the key steps in the catalytic cycle (oxidative addition and reductive elimination). Overcoming this requires a more active catalyst system and optimized conditions.
Causality & Solution Pathway:
-
Insufficient Catalyst Activity: Standard catalyst systems may not be potent enough for challenging substrates. C2-substituted indoles are known to be particularly unreactive or react poorly under some conditions due to steric hindrance.[1]
-
Action (Pd-catalyzed): Switch to a more active catalyst system. This often involves using advanced, bulkier biarylphosphine ligands (e.g., Buchwald-type ligands) that are specifically designed to accelerate the catalytic cycle for hindered substrates.[3]
-
Action (Cu-catalyzed): While challenging, successful couplings have been reported. Ensure you are using an effective chelating ligand like trans-N,N'-dimethyl-1,2-cyclohexanediamine, which can form a more active and stable copper complex.[4] Increasing the reaction temperature may also be necessary.
-
-
Poor Substrate Solubility or High Activation Energy:
-
Action: Increase the reaction temperature to the reflux point of the solvent (e.g., toluene, dioxane, or DMF). Consider using microwave irradiation, which can significantly accelerate sluggish reactions by rapidly reaching and maintaining high temperatures.[6]
-
-
Catalyst Inhibition: With very hindered substrates, the product itself can sometimes act as an inhibitor by strongly coordinating to the metal center and slowing down catalyst turnover.
-
Action: A slight increase in catalyst loading (e.g., from 1-2 mol% to 3-5 mol%) may be beneficial, but this should be a last resort after optimizing other parameters.
-
Q4: I'm seeing evidence of catalyst deactivation, such as the reaction stalling or the formation of palladium black. What is happening and how can I prevent it?
A4: Catalyst deactivation occurs when the active catalytic species is converted into an inactive form. For palladium, this often manifests as the precipitation of Pd(0) metal ("palladium black").
Causality & Solution Pathway:
-
Ligand Dissociation: If the ligand dissociates from the Pd(0) center, the unprotected metal can aggregate and precipitate, removing it from the catalytic cycle. This is more likely with less stable or less bulky ligands.
-
Action: Use a ligand that forms a more stable complex with palladium. Bulky phosphine ligands are excellent for this. Ensure the correct ligand-to-metal ratio is used as per the established protocol.
-
-
Coordination by Inhibitors: Certain functional groups on the substrate or product can irreversibly bind to the catalyst, acting as poisons. Phenols and carboxylic acids are known to cause catalyst inactivation in some copper-catalyzed systems, possibly by coordinating to the copper as phenolate or carboxylate species.[4]
-
Action: If your substrates contain such functional groups, consider using a milder base (e.g., K₃PO₄) that is less likely to deprotonate them, or use a protecting group strategy.[3]
-
-
Side Reactions with Ligands: In some copper-catalyzed systems using primary diamine ligands, N-arylation of the ligand itself can occur as a side reaction.[4] This consumes the ligand and the aryl halide, reducing the concentration of the active catalyst.
-
Action: Switch to a secondary diamine ligand like trans-N,N'-dimethyl-1,2-cyclohexanediamine (2a), which shows significantly less ligand arylation compared to its non-methylated counterpart.[4]
-
Part 2: Frequently Asked Questions (FAQs)
Q5: What are the fundamental differences between Palladium- and Copper-catalyzed N-arylation of indoles?
A5: Both are powerful methods, but they differ in cost, reaction conditions, and substrate scope. The choice depends on the specific requirements of the synthesis.
| Feature | Palladium-Catalyzed (Buchwald-Hartwig Type) | Copper-Catalyzed (Ullmann Type) |
| Catalyst Cost | Higher (Palladium is a precious metal) | Lower (Copper is abundant and inexpensive) |
| Typical Conditions | Milder temperatures (e.g., 80-110 °C)[3] | Higher temperatures (e.g., 110-200 °C)[4] |
| Ligands | Bulky, electron-rich phosphines are essential[3] | N- or O-based chelating ligands (e.g., diamines, amino acids) are common; ligand-free is possible[1][4] |
| Base | Strong bases (e.g., NaOt-Bu, LHMDS)[3] | Weaker inorganic bases (e.g., K₃PO₄, Cs₂CO₃)[2][4] |
| Aryl Halide Scope | Broad: Works well with Ar-Cl, Ar-Br, Ar-I, and Ar-OTf[3] | Generally limited to more reactive Ar-I and Ar-Br[1] |
| Key Advantages | High reactivity, broad substrate scope, milder conditions. | Low cost, high N-selectivity, operational simplicity for some systems. |
| Key Challenges | Catalyst cost, potential for C-3 arylation side product.[4] | Often requires harsh conditions, more limited halide scope. |
Q6: What is the mechanistic role of the ligand and the base in the catalytic cycle?
A6: The ligand and base play non-redundant, critical roles in enabling the catalytic cycle to proceed efficiently.
-
Role of the Base: The primary function of the base is to deprotonate the indole N-H (pKa ≈ 17 in DMSO). This generates the indolide anion, which is the active nucleophile that attacks the metal center or participates in the reductive elimination step. The strength of the base must be sufficient to deprotonate the indole but should not promote unwanted side reactions.[2][3]
-
Role of the Ligand: The ligand is crucial for three main reasons:
-
Solubilization and Stabilization: It keeps the metal center soluble in the organic solvent and prevents it from aggregating into an inactive metallic form.
-
Modulating Reactivity: It fine-tunes the electronic and steric properties of the metal center. For palladium, bulky, electron-rich ligands accelerate the key steps of oxidative addition (of the aryl halide to Pd(0)) and reductive elimination (of the N-arylindole from the Pd(II) intermediate).
-
Controlling Selectivity: As discussed in Q2, the ligand's steric bulk can dictate the regioselectivity of the reaction (N- vs. C-arylation).
-
Simplified Catalytic Cycle for Pd-Catalyzed N-Arylation
Caption: The key steps in a typical Buchwald-Hartwig N-arylation catalytic cycle.
Part 3: Experimental Protocols
Protocol 1: General Procedure for Palladium-Catalyzed N-Arylation of Indole
This protocol is a representative example based on established methods.[3] Optimization for specific substrates is recommended.
Materials:
-
Palladium(II) acetate (Pd(OAc)₂) or Pd₂(dba)₃
-
Bulky phosphine ligand (e.g., XPhos, RuPhos)
-
Indole (1.0 mmol, 1.0 equiv)
-
Aryl bromide (1.2 mmol, 1.2 equiv)
-
Sodium tert-butoxide (NaOt-Bu) (1.4 mmol, 1.4 equiv)
-
Anhydrous toluene (5 mL)
Procedure:
-
Setup: To an oven-dried Schlenk tube or reaction vial equipped with a magnetic stir bar, add Pd(OAc)₂ (0.02 mmol, 2 mol%) and the phosphine ligand (0.04 mmol, 4 mol%).
-
Inert Atmosphere: Seal the vessel with a rubber septum, and evacuate and backfill with argon or nitrogen three times.
-
Reagent Addition: Under a positive pressure of inert gas, add NaOt-Bu, the indole, and the aryl bromide.
-
Solvent Addition: Add the anhydrous, degassed toluene via syringe.
-
Reaction: Place the sealed vessel in a preheated oil bath at 100 °C and stir vigorously for 12-24 hours.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Workup: After cooling to room temperature, dilute the reaction mixture with ethyl acetate (20 mL) and filter through a pad of celite to remove inorganic salts and palladium residues.
-
Extraction: Transfer the filtrate to a separatory funnel, wash with water (2 x 15 mL) and brine (1 x 15 mL).
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
Protocol 2: General Procedure for Copper-Catalyzed N-Arylation of Indole
This protocol is a representative example based on established methods.[4] Optimization for specific substrates is recommended.
Materials:
-
Copper(I) iodide (CuI) (0.05 mmol, 5 mol%)
-
trans-N,N'-Dimethylethylenediamine (DMEDA) (0.10 mmol, 10 mol%)
-
Indole (1.0 mmol, 1.0 equiv)
-
Aryl iodide (1.2 mmol, 1.2 equiv)
-
Potassium phosphate (K₃PO₄) (2.0 mmol, 2.0 equiv)
-
Anhydrous toluene or dioxane (3 mL)
Procedure:
-
Setup: To an oven-dried Schlenk tube or reaction vial, add CuI and K₃PO₄.
-
Inert Atmosphere: Seal the vessel, and evacuate and backfill with argon or nitrogen.
-
Reagent Addition: Under positive pressure of inert gas, add the indole and the aryl iodide.
-
Solvent and Ligand Addition: Add the anhydrous solvent followed by the DMEDA ligand via syringe.
-
Reaction: Seal the vessel tightly (e.g., with a Teflon-lined cap) and place it in a preheated oil bath at 110 °C. Stir vigorously for 24-48 hours.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Workup: After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a celite pad.
-
Extraction & Purification: Follow steps 8 and 9 from the palladium-catalyzed protocol.
Part 4: References
-
Recent Progress Concerning the N-Arylation of Indoles. Molecules. [Link]
-
The Copper-Catalyzed N-Arylation of Indoles. Journal of the American Chemical Society. [Link]
-
Efficient Palladium-Catalyzed N-Arylation of Indoles. Organic Letters. [Link]
-
Straightforward synthesis of N-arylindoles via one-pot Fischer indolisation–indole N-arylation. RSC Advances. [Link]
-
Copper-Catalyzed N-Arylation of Indoles. ResearchGate. [Link]
-
Recent Progress Concerning the N-Arylation of Indoles. ResearchGate. [Link]
-
Palladium-catalyzed dual C–H or N–H functionalization of unfunctionalized indole derivatives with alkenes and arenes. Beilstein Journal of Organic Chemistry. [Link]
-
The Copper-Catalyzed N -Arylation of Indoles. ResearchGate. [Link]
-
Direct Palladium-Catalyzed C-2 and C-3 Arylation of Indoles: A Mechanistic Rationale for Regioselectivity. Journal of the American Chemical Society. [Link]
Sources
- 1. Recent Progress Concerning the N-Arylation of Indoles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Straightforward synthesis of N -arylindoles via one-pot Fischer indolisation–indole N -arylation - RSC Advances (RSC Publishing) DOI:10.1039/D3RA02658B [pubs.rsc.org]
- 3. Efficient Palladium-Catalyzed N-Arylation of Indoles [organic-chemistry.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
Technical Support Center: Purification of 1-Phenyl-1H-indole-2-carboxylic acid
Welcome to the technical support center for the purification of 1-Phenyl-1H-indole-2-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions to common challenges encountered during the recrystallization of this compound. Our focus is on explaining the fundamental principles behind each step to empower you to make informed decisions in your own laboratory work.
Frequently Asked Questions (FAQs)
Q1: What is the primary goal of recrystallizing this compound?
The primary goal is to remove impurities from a solid sample of the target compound. Recrystallization is a purification technique based on the principle that the solubility of a compound in a solvent increases with temperature.[1] By dissolving the impure solid in a hot solvent and then allowing it to cool, the desired compound will preferentially crystallize out of the solution, leaving the impurities behind in the liquid phase, known as the mother liquor.
Q2: How do I select an appropriate solvent for the recrystallization of this compound?
Selecting the right solvent is the most critical step for a successful recrystallization. The ideal solvent should exhibit the following characteristics:
-
High solubility at high temperatures: The compound should be very soluble in the solvent at its boiling point to allow for complete dissolution.[1]
-
Low solubility at low temperatures: The compound should be poorly soluble or insoluble in the solvent at room temperature or below, which ensures a high recovery of the purified crystals upon cooling.[1]
-
Inertness: The solvent must not react with the this compound.[2]
-
Volatility: The solvent should have a relatively low boiling point so it can be easily removed from the purified crystals during the drying process.[2]
-
Impurity Solubility: Ideally, impurities should either be completely insoluble in the hot solvent (allowing for removal by hot filtration) or highly soluble in the cold solvent (so they remain in the mother liquor).
For a molecule like this compound, which contains a polar carboxylic acid group and a large, less polar phenyl-indole backbone, a moderately polar solvent is often a good starting point. Ethanol, or a mixed solvent system like ethanol/water or toluene/hexane, are commonly used for similar aromatic carboxylic acids.[3][4]
Q3: What is a mixed solvent system and when should I use it?
A mixed solvent system, or solvent pair, is used when no single solvent meets all the criteria for a good recrystallization. It consists of two miscible solvents: one in which the compound is highly soluble (the "good" solvent) and one in which it is poorly soluble (the "poor" solvent).[3]
You should consider a mixed solvent system if you cannot find a single solvent that provides a steep solubility curve with temperature. The procedure involves dissolving the compound in a minimum amount of the hot "good" solvent, followed by the dropwise addition of the hot "poor" solvent until the solution becomes faintly cloudy (turbid). A few drops of the "good" solvent are then added to redissolve the precipitate, and the clear solution is allowed to cool slowly. Acetic acid/water and alcohol/water are common pairs for carboxylic acids.[3]
Solvent Selection Guide for Aromatic Carboxylic Acids
The following table provides general guidance on solvent selection for compounds with structural similarities to this compound. Experimental validation is crucial.
| Solvent | Polarity | Boiling Point (°C) | Suitability & Rationale |
| Ethanol | Polar Protic | 78 | Often a good first choice. The hydroxyl group can hydrogen bond with the carboxylic acid, while the ethyl group solvates the aromatic rings.[4][5] |
| Isopropanol | Polar Protic | 82 | Similar to ethanol, but slightly less polar. Can offer a better solubility profile for less polar compounds. |
| Acetic Acid | Polar Protic | 118 | Excellent solvent for many carboxylic acids due to structural similarity. Often used in a pair with water.[3] |
| Toluene | Non-polar | 111 | Good for dissolving the non-polar phenyl-indole core at high temperatures. Often requires a "poor" solvent like hexane to induce crystallization.[3] |
| Ethyl Acetate | Polar Aprotic | 77 | A versatile solvent that can solvate both polar and non-polar regions of the molecule.[4] |
| Water | Highly Polar | 100 | Generally a poor solvent for this compound due to the large non-polar structure, but can be effective as the "poor" solvent in a mixed system with an alcohol.[3][4] |
Troubleshooting Guide
This section addresses the most common issues encountered during the recrystallization of this compound.
Problem 1: No crystals are forming upon cooling.
This is one of the most frequent challenges in recrystallization.
-
Potential Cause A: Too much solvent was used. This is the most common reason for crystallization failure.[4][6] An excess of solvent keeps the compound fully dissolved even at low temperatures.
-
Solution: Reheat the solution and boil off a portion of the solvent in a fume hood. Be sure to use a boiling chip. Allow the concentrated solution to cool again. Repeat until a satisfactory yield of crystals is obtained upon cooling.[6]
-
-
Potential Cause B: The solution is supersaturated. The solution may contain more dissolved solute than it should at a given temperature, and crystallization has not been initiated.[6]
-
Solution 1: Scratching. Use a glass stirring rod to gently scratch the inner surface of the flask at the meniscus.[1][3] The microscopic scratches on the glass provide nucleation sites for crystal growth.
-
Solution 2: Seeding. If you have a small crystal of the pure compound, add it to the cooled solution. This "seed crystal" acts as a template for other molecules to crystallize upon.[1][2]
-
Solution 3: Flash Cooling. Cool the flask in an ice-salt or dry ice/acetone bath for a short period to induce nucleation.[3] Be aware that rapid cooling can sometimes lead to the formation of smaller, less pure crystals.
-
Problem 2: The compound separates as an "oil" instead of crystals.
This phenomenon, known as "oiling out," occurs when the solute comes out of solution above its melting point.[3][6]
-
Potential Cause A: The solution was cooled too quickly. Rapid cooling can cause the compound to precipitate out of the supersaturated solution as a liquid.
-
Potential Cause B: High concentration of impurities. Impurities can depress the melting point of the compound, increasing the likelihood of it oiling out.[6]
-
Solution: Ensure the initial crude material is not excessively impure. If the problem persists, you may need to perform a preliminary purification step, such as passing the material through a short silica plug, before attempting recrystallization.
-
-
Potential Cause C: Inappropriate solvent choice. The boiling point of the solvent may be significantly higher than the melting point of your compound.
-
Solution: Select a solvent with a lower boiling point. Alternatively, if using a solvent pair, try adjusting the ratio of the "good" to "poor" solvent.[6]
-
Problem 3: The final product has a low yield.
-
Potential Cause A: Premature crystallization during hot filtration. If you performed a hot filtration to remove insoluble impurities, the product may have crystallized in the filter funnel.[3]
-
Solution: Use a stemless funnel to prevent clogging.[3] Ensure both the funnel and the receiving flask are pre-heated with hot solvent or steam before filtration. Perform the filtration as quickly as possible.
-
-
Potential Cause B: The compound is too soluble in the cold solvent.
-
Solution: Ensure the filtrate is thoroughly cooled in an ice bath to maximize crystal formation before filtration. If the solubility is still too high, a different solvent system is required.
-
-
Potential Cause C: Too many transfers between flasks. Each transfer of solution or crystals can result in material loss.
-
Solution: Plan your experiment to minimize the number of transfers. Use a small amount of cold solvent to rinse the crystallization flask and transfer any remaining crystals to the filter funnel.
-
Experimental Protocol: Recrystallization of this compound
This protocol provides a generalized workflow. The specific solvent and volumes will need to be optimized for your particular sample.
Workflow Diagram
Caption: Standard workflow for recrystallization.
Step-by-Step Methodology
-
Solvent Selection: Based on preliminary small-scale tests, select a suitable solvent or solvent pair.
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a boiling chip and a small amount of your chosen solvent. Heat the mixture to a gentle boil on a hot plate while stirring. Continue adding small portions of hot solvent until the compound just dissolves. Avoid adding an excess of solvent.[6]
-
Decolorization (Optional): If the solution is colored due to impurities, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.
-
Hot Filtration (Optional): If there are insoluble impurities or charcoal was used, perform a hot filtration using a pre-heated stemless funnel and fluted filter paper into a clean, pre-heated Erlenmeyer flask.[3]
-
Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.
-
Cooling: Once the flask has reached room temperature, place it in an ice-water bath for at least 30 minutes to maximize the yield of crystals.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals on the filter paper with a small amount of ice-cold solvent to remove any adhering mother liquor.[3]
-
Drying: Continue to draw air through the crystals on the funnel to partially dry them.[3] Then, transfer the crystals to a watch glass and allow them to air dry completely, or dry them in a vacuum oven at a temperature well below the compound's melting point.
Troubleshooting Decision Tree
Caption: Decision tree for common recrystallization problems.
References
-
University of California, Davis. (n.d.). Recrystallization. Chem 226: Organic Chemistry Laboratory II. [Link]
-
Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. [Link]
-
University of York. (n.d.). Problems with Recrystallisations. Chemistry Teaching Labs. [Link]
-
MIT OpenCourseWare. (2010). Recrystallization. MIT Digital Lab Techniques Manual. [Link]
-
University of Rochester. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Department of Chemistry. [Link]
-
MDPI. (2022). Discovery of a New Polymorph of 5-Methoxy-1H-Indole-2-Carboxylic Acid. [Link]
-
ResearchGate. (n.d.). 223 questions with answers in RECRYSTALLISATION. [Link]
-
University of Rochester. (n.d.). Tips & Tricks: Recrystallization. Department of Chemistry. [Link]
- Google Patents. (n.d.). US5085991A - Process of preparing purified aqueous indole solution.
-
ResearchGate. (2022). 1-(Phenylsulfonyl)-1H-indole-2-carbaldehyde. [Link]
-
Springer. (2020). Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents. [Link]
-
ACS Publications. (n.d.). Solvent Effects in the Fluorescence of Indole and Substituted Indoles. The Journal of Organic Chemistry. [Link]
-
IJCRT.org. (2022). Greener Synthesis Of In-Situ Recrystalized Bis- Indole-2-Carboxylic Acid By Using Co-Doped-Zn Nanocatalyst. [Link]
-
UNT Digital Library. (n.d.). Water-enhanced solubility of carboxylic acids in organic solvents and its applications to extraction processes. [Link]
-
Reddit. (2021). carboxylic acid solubility + TLC. r/chemhelp. [Link]
-
University of Calgary. (n.d.). Solubility of Organic Compounds. [Link]
Sources
Technical Support Center: Chromatographic Purification of Substituted Indole-2-Carboxylic Acids
Welcome to the technical support center for the chromatographic purification of substituted indole-2-carboxylic acids. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting advice for common challenges encountered during the purification of this important class of compounds.
Introduction
Substituted indole-2-carboxylic acids are a cornerstone in medicinal chemistry and drug discovery, forming the structural core of numerous therapeutic agents.[1][2] Their purification, however, can be challenging due to their acidic nature, potential for strong secondary interactions with stationary phases, and the frequent presence of closely related impurities and isomers.[3][4] This guide provides practical, field-proven insights to help you navigate these challenges and develop robust purification methods.
Frequently Asked Questions (FAQs)
Here we address some of the common initial questions when setting up a purification workflow for substituted indole-2-carboxylic acids.
1. What is the best starting point for column selection in HPLC?
For most reversed-phase applications involving substituted indole-2-carboxylic acids, a C18 (ODS - octadecylsilane) column is the recommended starting point.[3] These columns offer a good balance of hydrophobicity and are widely available with different particle sizes and bonding technologies.
2. How do I choose the initial mobile phase?
A typical starting mobile phase for reversed-phase HPLC is a gradient of acetonitrile or methanol and water containing an acidic modifier . A common starting point is 0.1% formic acid or 0.1% acetic acid in both the aqueous and organic phases. The acid serves to suppress the ionization of the carboxylic acid group, leading to better peak shape and retention.[5][6]
3. What detection method is most suitable?
Most substituted indole-2-carboxylic acids possess a chromophore and can be detected by UV spectrophotometry . A common detection wavelength is around 280 nm .[7] For derivatives lacking a strong chromophore, such as the saturated octahydro-1H-indole-2-carboxylic acid, a Refractive Index (RI) detector can be used.[3][4]
4. Can I use flash chromatography for initial purification?
Yes, flash chromatography on silica gel is a common technique for the initial purification of crude reaction mixtures containing substituted indole-2-carboxylic acids.[1][7] A typical eluent system is a mixture of a non-polar solvent like petroleum ether or hexanes and a more polar solvent like ethyl acetate.
Troubleshooting Guide
This section provides a question-and-answer-based approach to resolving specific issues you may encounter during your chromatographic purification.
HPLC Troubleshooting
Problem 1: My peak is tailing significantly.
-
Question: Why is my indole-2-carboxylic acid peak tailing, and how can I fix it?
-
Answer: Peak tailing for acidic compounds like indole-2-carboxylic acids is often caused by secondary interactions between the deprotonated carboxylate and residual, un-endcapped silanols on the silica-based stationary phase. To mitigate this:
-
Increase the acidity of the mobile phase: Ensure you have a sufficient concentration of an acidic modifier (e.g., 0.1% formic acid or acetic acid) to fully protonate your analyte. This "ion suppression" minimizes the ionic interactions causing tailing.[5]
-
Consider a different acidic modifier: If formic or acetic acid is not effective, trifluoroacetic acid (TFA) at a lower concentration (e.g., 0.05%) can be a stronger ion-pairing agent and improve peak shape. However, be aware that TFA can be difficult to remove from the final product and can suppress ionization in mass spectrometry.
-
Use a modern, end-capped column: Columns specifically designed for good peak shape with acidic and basic compounds, often featuring advanced end-capping, will perform better.
-
Problem 2: I'm not getting enough resolution between my product and an impurity.
-
Question: How can I improve the separation between my target compound and a closely eluting impurity?
-
Answer: Improving resolution requires manipulating the selectivity, efficiency, or retention of your method.
-
Optimize the organic modifier: Switching from methanol to acetonitrile, or vice versa, can alter the selectivity of the separation due to different solvent-analyte interactions.
-
Adjust the mobile phase pH: Fine-tuning the pH of the mobile phase can alter the ionization state of your compound and impurities differently, leading to changes in retention and potentially improved resolution.[3]
-
Decrease the gradient slope: A shallower gradient will give the analytes more time to interact with the stationary phase, often improving separation.
-
Try a different stationary phase: If optimizing the mobile phase is insufficient, consider a column with a different selectivity, such as a phenyl-hexyl or a polar-embedded phase.
-
Problem 3: My compound is not retained on the C18 column.
-
Question: My indole-2-carboxylic acid is eluting in the void volume. What should I do?
-
Answer: Lack of retention for a polar compound on a reversed-phase column indicates that the mobile phase is too strong or the analyte is too polar for the stationary phase.
-
Decrease the initial organic percentage: Start your gradient with a lower concentration of acetonitrile or methanol.
-
Ensure proper ion suppression: If the carboxylic acid is ionized, it will be more polar and have less retention. Confirm that your mobile phase is sufficiently acidic.
-
Consider an alternative stationary phase: For very polar indole-2-carboxylic acids, a column designed for polar analytes, such as an AQ-C18 or a polar-embedded phase, may provide better retention.
-
Flash Chromatography Troubleshooting
Problem 1: My compound is streaking on the silica gel column.
-
Question: Why is my product streaking down the flash column instead of forming a tight band?
-
Answer: Streaking of acidic compounds on silica gel is common due to strong adsorption.
-
Add an acidic modifier to your eluent: Incorporating a small amount of acetic acid (e.g., 0.5-1%) into your eluent system can help to protonate the carboxylic acid and reduce its interaction with the acidic silica surface, resulting in better band shape.
-
Pre-treat your sample: Dissolving your crude material and a small amount of silica gel, then drying it onto the silica, can be a more effective way to load your sample onto the column compared to liquid loading, which can sometimes cause streaking if the solvent is too strong.
-
Experimental Protocols
General Protocol for Reversed-Phase HPLC Purification
This protocol provides a starting point for the purification of a generic substituted indole-2-carboxylic acid.
-
Column: C18, 5 µm particle size, 4.6 x 250 mm.
-
Mobile Phase A: Water with 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid.
-
Gradient: Start with a shallow gradient, for example, 10-90% B over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: 280 nm.
-
Injection Volume: 10-100 µL, depending on sample concentration.
-
Sample Preparation: Dissolve the crude sample in a solvent compatible with the mobile phase, such as methanol or a mixture of methanol and water. Filter the sample through a 0.45 µm syringe filter before injection.
General Protocol for Flash Chromatography Purification
This protocol is a general guideline for the purification of a synthetic reaction mixture.
-
Stationary Phase: Standard silica gel (e.g., 300-400 mesh).
-
Eluent System: A mixture of petroleum ether and ethyl acetate. Start with a low polarity mixture (e.g., 9:1 petroleum ether:ethyl acetate) and gradually increase the polarity.
-
Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or ethyl acetate). For larger scales, consider dry loading by adsorbing the crude material onto a small amount of silica gel.
-
Fraction Collection: Collect fractions and monitor by Thin Layer Chromatography (TLC) to identify those containing the pure product.
-
Post-Purification: Combine the pure fractions and remove the solvent under reduced pressure.
Data Presentation
The choice of chromatographic conditions can significantly impact the retention and resolution of substituted indole-2-carboxylic acids. The following table summarizes typical starting conditions found in the literature.
| Compound Type | Stationary Phase | Mobile Phase | Detection | Reference |
| Substituted Indole-2-Carboxylic Acid Esters | C18 | Methanol/Water | UV (280 nm) | [7] |
| Octahydro-1H-indole-2-carboxylic acid isomers | C18 (Inertsil ODS-4) | 10 mM Potassium Phosphate buffer (pH 3.0) | Refractive Index (RI) | [3][4] |
| Bromo-indole-2-carboxylic acid | Silica Gel (Flash) | Ethyl acetate/Petroleum ether | TLC/UV | [1] |
Visualizations
Logical Workflow for HPLC Method Development
The following diagram illustrates a typical workflow for developing a robust HPLC purification method for a novel substituted indole-2-carboxylic acid.
Caption: A decision tree for HPLC method development.
Troubleshooting Peak Tailing in HPLC
This diagram outlines the thought process for troubleshooting peak tailing for acidic analytes like indole-2-carboxylic acids.
Caption: Troubleshooting guide for peak tailing.
References
-
Vali, S. J., Kumar, S. S., Sait, S. S., & Garg, L. K. (2012). Separation and Quantification of Octahydro-1h-Indole-2-Carboxilic Acid and Its Three Isomers by HPLC using Refractive Index Detector. Journal of Chromatographic Science, 3(5). Available at: [Link]
-
Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors. (2024). RSC Publishing. Available at: [Link]
-
Separation and Quantification of Octahydro-1h-Indole-2-Carboxilic Acid and Its Three Isomers by HPLC using Refractive Index Dete. (2012). Longdom Publishing. Available at: [Link]
-
Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors. (2024). RSC Publishing. Available at: [Link]
-
Modern Trends and Best Practices in Mobile-Phase Selection in Reversed-Phase Chromatography. LCGC International. Available at: [Link]
-
Syntheses of Indole-2-carboxylic Acid and Indoline-2-carboxylic Acid and Transformation from Each Other. (2025). ResearchGate. Available at: [Link]
-
Syntheses of Indole-2-carboxylic Acid and Indoline-2-carboxylic Acid and Transformation from Each Other. SIOC Journals. Available at: [Link]
-
Separation of Aliphatic and Aromatic Carboxylic Acids by Conventional and Ultra High Performance Ion Exclusion Chromatography. (2014). PubMed Central. Available at: [Link]
- CN102020600A - Synthetic method of indole-2-carboxylic acid. Google Patents.
-
HPLC solvents and mobile phase additives. Available at: [Link]
-
The Discovery of Indole-2-carboxylic Acid Derivatives as Novel HIV-1 Integrase Strand Transfer Inhibitors. (2023). MDPI. Available at: [Link]
-
Separation of Indole-2-carboxylic acid on Newcrom R1 HPLC column. SIELC Technologies. Available at: [Link]
-
Buffers and Eluent Additives for HPLC Method Development. Element Lab Solutions. Available at: [Link]
Sources
- 1. Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Syntheses of Indole-2-carboxylic Acid and Indoline-2-carboxylic Acid and Transformation from Each Other [sioc-journal.cn]
- 3. longdom.org [longdom.org]
- 4. longdom.org [longdom.org]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. ucl.ac.uk [ucl.ac.uk]
- 7. Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors - RSC Advances (RSC Publishing) DOI:10.1039/D3RA08320A [pubs.rsc.org]
Technical Support Center: Synthesis of 1-Phenyl-1H-indole-2-carboxylic acid
Prepared by: Gemini, Senior Application Scientist
This guide provides in-depth troubleshooting and answers to frequently asked questions regarding the synthesis of 1-Phenyl-1H-indole-2-carboxylic acid. It is designed for researchers, chemists, and process development professionals to help identify, mitigate, and resolve issues related to impurities and side reactions.
Overview of Primary Synthetic Route
The most prevalent and versatile method for constructing the indole core of the target molecule is the Fischer Indole Synthesis .[1] This classic reaction involves the acid-catalyzed condensation of phenylhydrazine with a suitable carbonyl compound—typically an α-keto ester like ethyl 2-oxo-3-phenylpropanoate—followed by cyclization. The resulting ethyl ester is then hydrolyzed to yield the final carboxylic acid product.
This multi-step process, while effective, is sensitive to reaction conditions and can be prone to several side reactions that lead to characteristic impurities.[2] Understanding the underlying mechanisms is crucial for troubleshooting and optimizing the synthesis.
Caption: Synthetic workflow for this compound highlighting key steps and impurity formation points.
Frequently Asked Questions & Troubleshooting Guide
Q1: What are the most common impurities I should expect in my crude product, and where do they come from?
As a Senior Application Scientist, I've seen a consistent profile of impurities arising from this synthesis. The identity and quantity of these impurities are direct consequences of the reaction mechanism and conditions.
| Impurity | Chemical Name | Likely Origin | Recommended Analytical Method |
| Starting Materials | Phenylhydrazine; Ethyl 2-oxo-3-phenylpropanoate | Incomplete reaction during hydrazone formation or cyclization. | HPLC, LC-MS, ¹H NMR |
| Intermediate | Phenylhydrazone of the keto ester | Incomplete acid-catalyzed cyclization. The[3][3]-sigmatropic rearrangement is the rate-limiting step.[1] | HPLC, LC-MS |
| Precursor | Ethyl 1-phenyl-1H-indole-2-carboxylate | Incomplete saponification (hydrolysis) of the ester. | HPLC, ¹H NMR (look for ethyl signals ~1.4 and 4.4 ppm) |
| Side Product | 1-Phenyl-1H-indole | Decarboxylation of the final product, often caused by excessive heat or strong acid during workup.[4] | HPLC, GC-MS, ¹H NMR (absence of COOH proton) |
| Side Product | Aniline | Heterolytic cleavage of the N-N bond in a reaction intermediate, which can compete with the desired rearrangement, especially with certain substitution patterns.[5] | HPLC, LC-MS |
Q2: My reaction appears to stall, leaving a large amount of the phenylhydrazone intermediate. Why is cyclization failing?
This is a classic bottleneck in the Fischer Indole Synthesis. The conversion of the phenylhydrazone to the indole requires a crucial, acid-catalyzed[3][3]-sigmatropic rearrangement.[6] If this step is inefficient, the hydrazone will persist.
Causality and Troubleshooting:
-
Insufficient Acid Catalyst: The rearrangement requires protonation of the ene-hydrazine tautomer.[1] A weak or insufficient amount of acid will result in a high activation barrier.
-
Solution: Ensure your acid catalyst (e.g., HCl, H₂SO₄, PPA, or a Lewis acid like ZnCl₂) is of good quality and used in appropriate catalytic or stoichiometric amounts. For difficult cyclizations, stronger acids like polyphosphoric acid (PPA) or Eaton's reagent are often more effective.
-
-
Inadequate Temperature: The rearrangement is often thermally driven. Insufficient heat will slow the reaction rate dramatically.
-
Solution: Gradually increase the reaction temperature while monitoring by TLC or HPLC. Typical temperatures range from 80°C to over 150°C depending on the substrate and acid used.
-
-
Solvent Effects: The choice of solvent can influence the stability of intermediates and transition states.
-
Solution: Acetic acid or toluene are common solvents. If the reaction is failing, switching to a higher-boiling solvent might be necessary to achieve the required temperature.
-
Q3: I'm observing a significant peak in my HPLC corresponding to 1-Phenyl-1H-indole. What causes this decarboxylation?
The loss of the carboxylic acid group is a common degradation pathway for indole-2-carboxylic acids.
Causality and Troubleshooting:
-
Mechanism: Decarboxylation is typically initiated by heat or strong acid. The electron-rich indole ring stabilizes the protonated intermediate, facilitating the loss of CO₂. A small amount of carbon dioxide evolution has been noted even from side-reactions in boiling acetic acid.[4]
-
Prevention during Workup: Avoid prolonged exposure to high temperatures, especially under acidic conditions. When neutralizing the reaction mixture after saponification, add the acid slowly and with efficient cooling to prevent localized hot spots.
-
Prevention during Purification: If purifying by recrystallization, use neutral or mildly acidic/basic solvent systems. Avoid boiling in strong acids. For chromatography, ensure the silica gel is not overly acidic.
Q4: My final product purity is low after the ester hydrolysis step. What is the most likely issue?
Assuming the indole synthesis (Step 1) was successful, the most common impurity is the unreacted starting material: Ethyl 1-phenyl-1H-indole-2-carboxylate .
Causality and Troubleshooting:
-
Incomplete Saponification: The hydrolysis of the sterically hindered ester can be sluggish.
-
Solution: Ensure a sufficient excess of base (typically 2-5 equivalents of NaOH or LiOH) is used.[7] Increase the reaction temperature (e.g., refluxing in ethanol/water) and extend the reaction time. Monitor the disappearance of the starting material by TLC or HPLC before proceeding with the workup. A co-spot of your reaction mixture and the ester starting material on a TLC plate is a definitive way to track progress.
-
Protocols for Purification and Analysis
Protocol 1: Purification by Recrystallization
This is the most effective method for purifying the final carboxylic acid product on a lab scale.
-
Solvent Selection: Identify a suitable solvent system where the product is soluble at high temperatures but poorly soluble at low temperatures. Common systems include ethanol/water, acetic acid/water, or isopropanol.
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of the hot primary solvent (e.g., ethanol) required to fully dissolve the solid.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration through a pre-warmed funnel with fluted filter paper to remove them.
-
Crystallization: Slowly add the hot anti-solvent (e.g., water) dropwise to the hot solution until it becomes faintly cloudy (the cloud point). Add a few more drops of the primary solvent to redissolve the precipitate.
-
Cooling: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Subsequently, place it in an ice bath for at least 1 hour to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration, wash the filter cake with a small amount of the cold solvent mixture, and dry the purified product under vacuum.
Protocol 2: Purity Analysis by HPLC-UV
This protocol provides a baseline for developing a method to assess the purity of the final product.
-
Instrumentation: A standard HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water.
-
Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in Acetonitrile.
-
Gradient:
-
Start at 30% B, hold for 1 minute.
-
Ramp to 95% B over 15 minutes.
-
Hold at 95% B for 3 minutes.
-
Return to 30% B over 1 minute.
-
Hold at 30% B for 5 minutes (re-equilibration).
-
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 254 nm.
-
Sample Preparation: Dissolve ~1 mg of the sample in 1 mL of Acetonitrile/Water (1:1). Filter through a 0.45 µm syringe filter before injection.
This method should provide good separation between the non-polar decarboxylated impurity, the moderately polar ester precursor, and the more polar carboxylic acid product.
References
- J&K Scientific LLC. (2025). Fischer Indole Synthesis.
- Professor Dave Explains. (2021, August 5). Fischer Indole Synthesis. YouTube.
- Google Patents. (n.d.). CN103554002B - 1-Phenylindole and preparation method thereof.
- ChemicalBook. (n.d.). This compound synthesis.
- Testbook. (n.d.). Fischer Indole Synthesis: Learn Reaction, Mechanism & Procedure.
- Wikipedia. (n.d.). Fischer indole synthesis.
- Chemie-schule. (2024, December 23). Fischer Indole Synthesis. YouTube.
- National Institutes of Health (NIH). (n.d.). Discovery and Early Optimization of 1H-Indole-2-carboxamides with Anti-Trypanosoma cruzi Activity.
- ACS Publications. (2025, March 31). Discovery and Early Optimization of 1H-Indole-2-carboxamides with Anti-Trypanosoma cruzi Activity. Journal of Medicinal Chemistry.
- ResearchGate. (2025, August 9). Synthesis of novel 1-phenyl-1H-indole-2-carboxylic acids. II. Preparation of 3-dialkylamino, 3-alkylthio, 3-alkylsulfinyl, and 3-alkylsulfonyl derivatives.
- SciSpace. (n.d.). The Fischer Indole Synthesis.
- ACS Publications. (2011, March 28). Why Do Some Fischer Indolizations Fail?. Journal of the American Chemical Society.
- National Institutes of Health (NIH). (n.d.).
- Longdom Publishing. (2012, August 26). Separation and Quantification of Octahydro-1h-Indole-2-Carboxilic Acid and Its Three Isomers by HPLC using Refractive Index Dete.
Sources
- 1. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 2. testbook.com [testbook.com]
- 3. CN103554002B - 1-Phenylindole and preparation method thereof - Google Patents [patents.google.com]
- 4. scispace.com [scispace.com]
- 5. Why Do Some Fischer Indolizations Fail? - PMC [pmc.ncbi.nlm.nih.gov]
- 6. jk-sci.com [jk-sci.com]
- 7. This compound synthesis - chemicalbook [chemicalbook.com]
Technical Support Center: Copper-Catalyzed N-Arylation of Indoles
Welcome to the technical support guide for the workup and purification of copper-catalyzed N-arylation of indoles, a cornerstone transformation often referred to as the Ullmann condensation or Ullmann-type reaction.[1][2] This resource is designed for researchers, chemists, and drug development professionals who seek to navigate the common challenges associated with isolating pure N-arylindoles from complex post-reaction mixtures. Our focus is on providing not just protocols, but the underlying chemical principles to empower you to troubleshoot effectively and adapt procedures to your specific substrates.
The N-arylindole motif is a privileged structure in medicinal chemistry and materials science, making the mastery of its synthesis critical.[1][3] While copper catalysis offers an inexpensive and robust method for forging this C-N bond, the workup procedure is frequently non-trivial.[4][5] Key challenges include the removal of residual copper salts, which can exist in multiple oxidation states (Cu(0), Cu(I), Cu(II)), separation from inorganic bases (e.g., K₃PO₄, Cs₂CO₃), and purification from unreacted starting materials or side products.[1][6][7]
This guide provides a systematic approach to the workup, beginning with a standard protocol, followed by a detailed troubleshooting guide and frequently asked questions.
Core Workflow: A General Workup & Purification Protocol
This protocol represents a robust starting point for most copper-catalyzed indole N-arylation reactions. Subsequent sections will address common deviations and problems encountered.
Experimental Workflow Diagram
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 3. Highly Efficient and Reusable Copper-Catalyzed N-Arylation of Nitrogen-Containing Heterocycles with Aryl Halides | MDPI [mdpi.com]
- 4. Recent Progress Concerning the N-Arylation of Indoles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Copper-catalysed cross-coupling: an untapped potential - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]
- 7. pubs.acs.org [pubs.acs.org]
Technical Support Center: A Guide to Preventing Degradation of Indole Derivatives During Synthesis and Storage
Welcome, researchers and drug development professionals. The indole scaffold is a cornerstone of medicinal chemistry, celebrated for its prevalence in natural products and its role as a privileged structure in pharmaceuticals.[1][2] However, its electron-rich nature makes it susceptible to various degradation pathways that can compromise experimental results and sample integrity. This guide provides expert-driven, field-proven insights into the common challenges associated with the synthesis and storage of indole derivatives. We will explore the causality behind these issues and offer robust, self-validating protocols to ensure the stability and purity of your compounds.
Part 1: Troubleshooting Guide for Indole Synthesis
Synthesizing indole derivatives can be challenging, with issues like low yields and the formation of complex side products often arising. Understanding the root causes is critical for effective troubleshooting.
Q1: My Fischer indole synthesis is failing or producing very low yields, especially when trying to make 3-aminoindoles. What's going wrong?
A1: This is a well-documented challenge in indole chemistry. The success of the Fischer indole synthesis hinges on a critical acid-catalyzed[3][3]-sigmatropic rearrangement. However, certain electronic factors can favor a competing N-N bond cleavage pathway, leading to reaction failure.
Causality & Mechanism:
The key intermediate in the Fischer synthesis is an arylhydrazone. Protonation of this intermediate sets the stage for the rearrangement. However, if the arylhydrazine or carbonyl component contains strong electron-donating groups, it can destabilize the crucial N-N bond. This leads to heterolytic cleavage, which effectively short-circuits the desired cyclization cascade. This is a primary reason why the direct synthesis of 3-aminoindoles via the Fischer method is often unsuccessful.[4]
Solutions & Protocols:
-
Catalyst Choice: For sensitive substrates, switch from strong Brønsted acids (like HCl or H₂SO₄) to Lewis acids (e.g., ZnCl₂). Lewis acids can still promote the necessary rearrangement but may be less prone to inducing cleavage pathways.
-
Protecting Groups: If your starting materials have sensitive functional groups, the use of protecting groups is advisable. For the indole nitrogen, common protecting groups include Boc, tosyl, and SEM.[5]
-
Alternative Synthetic Routes: If the Fischer synthesis proves intractable for your specific target, consider alternative named reactions like the Bartoli, Bischler-Möhlau, or Larock indole syntheses, which proceed through different mechanisms.[1]
Diagram: Competing Pathways in Fischer Indole Synthesis
Caption: Divergent pathways in the Fischer indole synthesis.
Part 2: Frequently Asked Questions (FAQs) on Storage and Handling
Proper storage is paramount for maintaining the long-term integrity of indole derivatives. Degradation during storage can lead to inconsistent results in biological assays and analytical measurements.
Q2: My solid indole compound has turned pink/brown upon storage. Is it still usable?
A2: The appearance of a pink, red, or brown color is a definitive sign of oxidative degradation and potential polymerization.[6] The indole nucleus is highly susceptible to air oxidation, a process that can be accelerated by light and trace impurities.
Causality & Mechanism:
The oxidation of indole is a complex process often initiated by the formation of an indoxyl radical, which can then dimerize or react further. In the presence of oxygen and light, 2-substituted indoles can undergo photooxygenation to form 2-substituted benzoxazinones.[7] These initial oxidation products can then lead to the formation of highly colored polymeric materials, which are responsible for the discoloration you observe.
Is it Usable?
While a slight color change might not significantly alter the bulk purity for some preliminary experiments, it is a clear indicator of degradation.[6] For any quantitative or sensitive application (e.g., cell-based assays, kinetic studies, reference standards), the compound's purity should be re-verified by methods like LC-MS or NMR before use. It is highly recommended to use a fresh, pure sample if possible.
Q3: What are the definitive best practices for storing indole derivatives to prevent degradation?
A3: To maximize the shelf-life of your indole compounds, a multi-faceted approach targeting the primary degradation triggers—oxygen, light, and heat—is essential.
Storage Protocol Recommendations:
| Parameter | Solid Storage | Solution Storage | Rationale |
| Atmosphere | Store under an inert gas (Argon or Nitrogen). | Use solvents that have been deoxygenated by sparging with an inert gas. | Prevents direct contact with atmospheric oxygen, the primary driver of oxidation.[6][8] |
| Light | Use amber glass vials or wrap vials in foil. | Store in amber vials and keep them in the dark (e.g., inside a freezer box). | Prevents photo-induced degradation and photooxygenation pathways.[6][9] |
| Temperature | Store at -20°C for long-term stability.[6] | Store at -20°C or -80°C. | Dramatically slows the rate of all chemical degradation reactions. |
| Container | Tightly sealed glass vials. | Vials with Teflon-lined caps to ensure an airtight seal. | Prevents gradual ingress of air and moisture. |
| Handling | Minimize exposure to air when weighing. | Prepare single-use aliquots. | Aliquoting prevents repeated freeze-thaw cycles, which introduce moisture and oxygen into the stock solution. |
Experimental Protocol: Preparing Aliquots for Long-Term Storage
-
Preparation: Place your solid indole compound and a new, unopened bottle of anhydrous DMSO in a desiccator for at least one hour to remove surface moisture.
-
Solvent Degassing: Deoxygenate the DMSO by bubbling a gentle stream of argon gas through it for 20-30 minutes.
-
Weighing: On an analytical balance, quickly weigh the desired amount of the indole derivative into a clean, dry amber vial.
-
Dissolution: Under a gentle stream of argon, add the appropriate volume of the deoxygenated DMSO to the vial to create your stock solution. Seal the vial immediately with a Teflon-lined cap and vortex until fully dissolved.
-
Aliquoting: Using a calibrated pipette, dispense the stock solution into smaller, single-use amber microvials.
-
Inerting: Before sealing each microvial, flush the headspace with a brief stream of argon.
-
Storage: Tightly cap the aliquots, label them clearly, and place them in a labeled freezer box for storage at -80°C.
Diagram: Logic for Optimal Indole Storage
Caption: Core principles for preventing indole degradation during storage.
References
-
Title: The Indole Scaffold in Biochemistry and Therapeutics: A Privileged Structure with Diverse Chemical, Biological, and Clinical Significance Source: MDPI URL: [Link]
-
Title: Biodegradation and Biotransformation of Indole: Advances and Perspectives Source: PMC - PubMed Central URL: [Link]
-
Title: Synthesis of indoles Source: Organic Chemistry Portal URL: [Link]
-
Title: Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024) Source: MDPI URL: [Link]
-
Title: Design, synthesis and evaluation of indole derivatives as multifunctional agents against Alzheimer's disease Source: PMC - PubMed Central URL: [Link]
-
Title: Atmospheric oxidation mechanism and kinetics of indole initiated by OH and Cl: a computational study Source: Atmospheric Chemistry and Physics URL: [Link]
-
Title: Synthesis and Functionalization of Indoles Through Palladium-catalyzed Reactions Source: ACS Publications URL: [Link]
-
Title: Direct photo-induced reductive Heck cyclization of indoles for the efficient preparation of polycyclic indolinyl compounds Source: National Institutes of Health (NIH) URL: [Link]
-
Title: A Rapid and Specific Method for the Detection of Indole in Complex Biological Samples Source: American Society for Microbiology URL: [Link]
-
Title: Chemical and Biological Stability of Indole-3-Butyric Acid (IBA) After Long-term Storage at Selected Temperatures and Light Regi Source: SciSpace URL: [Link]
-
Title: Why Do Some Fischer Indolizations Fail? Source: PMC - National Institutes of Health (NIH) URL: [Link]
-
Title: Indole Test- Principle, Reagents, Procedure, Result Interpretation and Limitations Source: Microbiology Info.com URL: [Link]
-
Title: Microbial Degradation of Indole and Its Derivatives Source: SciSpace URL: [Link]
-
Title: Purification of Indole Contained in Wash Oil by Combination of Extraction and Crystallization (Part 1) Source: National Institutes of Health (NIH) URL: [Link]
-
Title: ON THE MECHANISM OF OXIDATION OF INDOLE COMPOUNDS Source: ACS Publications URL: [Link]
-
Title: Photoinduced oxidation of an indole derivative: 2-(1'H- indol-2'-yl)-[1][2]naphthyridine Source: oam-rc.inoe.ro URL: [Link]
-
Title: Problem Session: Indole Synthesis Source: Imperial College London URL: [Link]
-
Title: Indole - Wikipedia Source: Wikipedia URL: [Link]
-
Title: Indole - Metabolon Source: Metabolon URL: [Link]
-
Title: Purification of Indole Contained in Wash Oil by Combination of Extraction and Crystallization (Part 1) Source: MDPI URL: [Link]
-
Title: (PDF) A Rapid and Specific Method for the Detection of Indole in Complex Biological Samples Source: ResearchGate URL: [Link]
-
Title: The Photochemical Reaction Products of Indole in Sunlight Source: J-STAGE URL: [Link]
-
Title: Degradation pathway of indole by electroFenton Source: ResearchGate URL: [Link]
-
Title: Regioselective oxidation of indoles to 2-oxindoles Source: RSC Publishing URL: [Link]
-
Title: What are the possible ways to do a perfect inert atmosphere organic reaction without using glove box ? Source: ResearchGate URL: [Link]
-
Title: Biodegradation and Biotransformation of Indole: Advances and Perspectives Source: Frontiers URL: [Link]
-
Title: Recent Progress in the Transition Metal Catalyzed Synthesis of Indoles Source: MDPI URL: [Link]
-
Title: Extraction Behavior of Indole from Simulated Wash Oil Using Halogen-Free Ionic Liquids Source: ACS Omega - ACS Publications URL: [Link]
-
Title: Purification of Indole Contained in Wash Oil by Combination of Extraction and Crystallization (Part 2) Source: National Institutes of Health (NIH) URL: [Link]
-
Title: Recent Advances in the Catalytic Asymmetric Friedel–Crafts Reactions of Indoles Source: PMC - PubMed Central URL: [Link]
-
Title: Working with air and moisture sensitive compounds Source: Molecular Inorganic Chemistry URL: [Link]
-
Title: Visible light-mediated chemistry of indoles and related heterocycles Source: RSC Publishing URL: [Link]
-
Title: Indole-Based Nickel Catalysts for Ethylene Polymerization and Copolymerization with Norbornene Derivatives Source: ACS Publications URL: [Link]
- Title: Process of preparing purified aqueous indole solution Source: Google Patents URL
-
Title: How do chemist avoid chemicals from reacting with the air? Source: Reddit URL: [Link]
-
Title: Aqueous Organic Chemistry in the Atmosphere: Sources and Chemical Processing of Organic Aerosols Source: ACS Publications URL: [Link]
-
Title: (PDF) Principles of Inert Atmosphere Storage Source: ResearchGate URL: [Link]
Sources
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- 2. mdpi.com [mdpi.com]
- 3. Indole synthesis [organic-chemistry.org]
- 4. Why Do Some Fischer Indolizations Fail? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pubs.rsc.org [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. tandfonline.com [tandfonline.com]
Technical Support Center: A Troubleshooting Guide for Scaling Up Indole Synthesis Reactions
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals who are transitioning their indole synthesis from bench-scale to larger-scale production. Scaling up any chemical synthesis presents a unique set of challenges that can impact yield, purity, and safety. This resource provides practical, in-depth troubleshooting advice in a question-and-answer format to address common issues encountered during the scale-up of various indole synthesis methodologies.
Section 1: General Troubleshooting for Indole Synthesis Scale-Up
This section addresses broad challenges that are applicable to most indole synthesis methods when moving to a larger scale.
Q1: My indole synthesis reaction yield has dropped significantly upon scaling up. What are the primary factors to investigate?
Low yields during scale-up can be attributed to several factors that may have been negligible at the bench scale.[1] These include mass and heat transfer limitations, changes in reaction kinetics, and the impact of impurities.
Causality and Recommended Actions:
-
Inefficient Mixing: In larger reactors, inadequate agitation can lead to localized "hot spots" or areas of high reactant concentration, promoting side reactions.
-
Solution: Evaluate and optimize the stirring rate and impeller design to ensure homogenous mixing throughout the reactor. For highly viscous reaction mixtures, consider specialized agitation systems.
-
-
Heat Transfer Issues: The surface-area-to-volume ratio decreases as the reactor size increases, making heat dissipation more challenging.[2][3] Uncontrolled exotherms can lead to product degradation and the formation of byproducts.
-
Purity of Starting Materials: The impact of impurities in starting materials is often magnified at a larger scale.
-
Solution: Re-evaluate the purity of all reagents and solvents. Impurities can sometimes interfere with catalysts or promote unwanted side reactions.[5]
-
-
Reaction Time Re-optimization: Reaction times established at a small scale may not be optimal for larger batches due to the aforementioned heat and mass transfer effects.
-
Solution: Monitor the reaction progress closely using in-process controls like TLC, HPLC, or LC-MS to determine the optimal reaction endpoint.[5]
-
Q2: I am observing new, significant byproducts in my scaled-up reaction that were not present at the bench scale. What are the likely causes and how can I mitigate them?
The appearance of new byproducts often points to issues with temperature control or prolonged reaction times.
Causality and Recommended Actions:
-
Thermal Degradation: Higher temperatures or localized hot spots can cause the degradation of starting materials, intermediates, or the final indole product.[5]
-
Solution: As mentioned previously, ensure precise and uniform temperature control. A thorough thermal stability study of your key reaction components can provide valuable data for setting safe operating limits.
-
-
Side Reactions Becoming Dominant: Certain side reactions may have a higher activation energy than the desired reaction. At the higher temperatures sometimes seen in scaled-up processes, these can become more prominent.
-
Solution: A systematic re-optimization of the reaction temperature is crucial. It may be necessary to operate at a lower temperature for a longer duration to favor the desired reaction pathway.[5]
-
-
Changes in Stoichiometry: Inaccurate addition of reagents on a larger scale can alter the stoichiometry and lead to byproduct formation.
-
Solution: Calibrate all addition funnels, pumps, and mass flow controllers to ensure accurate reagent delivery.
-
Q3: Purification of my indole product has become much more difficult at a larger scale. What are some effective strategies for large-scale purification?
Purification is a common bottleneck in scaling up. Techniques that are straightforward in the lab, like column chromatography, can be challenging and costly at an industrial scale.
Recommended Large-Scale Purification Strategies:
-
Crystallization: This is often the most cost-effective and scalable purification method.
-
Protocol:
-
Conduct a thorough solvent screening to identify a suitable crystallization solvent or solvent system.
-
Dissolve the crude product in the chosen solvent at an elevated temperature.
-
Allow the solution to cool slowly to promote the formation of pure crystals. Seeding with a small amount of pure product can be beneficial.
-
Isolate the crystals by filtration and wash with a small amount of cold solvent.
-
-
-
Extraction: Liquid-liquid extraction can be used to remove impurities with different solubility profiles.[6][7]
-
Protocol:
-
Dissolve the crude product in a suitable solvent.
-
Wash the organic layer with an appropriate aqueous solution (e.g., dilute acid, base, or brine) to remove specific impurities.
-
Separate the layers and concentrate the organic phase.
-
-
-
Distillation: For volatile indole derivatives, distillation under reduced pressure can be an effective purification method.
| Purification Method | Advantages | Disadvantages | Best Suited For |
| Crystallization | High purity, cost-effective, scalable | Requires suitable solvent, potential for product loss in mother liquor | Solid products with good crystallinity |
| Extraction | Good for removing specific impurities, relatively simple | Can be solvent-intensive, may not be effective for all impurities | Removing acidic, basic, or water-soluble impurities |
| Distillation | High purity for volatile compounds | Requires thermal stability of the product, specialized equipment | Low-boiling point, thermally stable indoles |
Section 2: Troubleshooting Specific Indole Synthesis Methods
This section provides targeted advice for common issues encountered when scaling up some of the most widely used indole synthesis reactions.
Fischer Indole Synthesis
The Fischer indole synthesis is a robust method but can be sensitive to reaction conditions, especially at a larger scale.[1][8]
Q4: My Fischer indole synthesis is failing or giving very low yields upon scale-up. What are the common pitfalls?
Failure in a scaled-up Fischer indole synthesis often relates to the acid catalyst, temperature, or the electronic properties of the substrates.[1][9]
Causality and Recommended Actions:
-
Inappropriate Acid Catalyst: The choice and concentration of the acid are critical.[5] What works on a small scale may not be optimal for a larger reaction.
-
Solution: Experiment with different acid catalysts (e.g., polyphosphoric acid, zinc chloride, sulfuric acid) and concentrations to find the best conditions for the scaled-up reaction.
-
-
Substituent Effects: Electron-donating groups on the arylhydrazine can weaken the N-N bond, leading to undesired cleavage reactions instead of cyclization.[1][9] This is a known issue in the synthesis of 3-aminoindoles.[9][10]
-
Solution: If possible, consider a different indole synthesis method that is less sensitive to the electronic nature of your substrates. Alternatively, using Lewis acids instead of protic acids may improve yields in some cases.[9]
-
-
Steric Hindrance: Bulky substituents on either the hydrazine or the carbonyl component can impede the reaction.[1]
-
Solution: This is an inherent limitation of the starting materials. If a different synthetic route is not feasible, optimizing the reaction temperature and time may provide marginal improvements.
-
Troubleshooting Workflow for Fischer Indole Synthesis
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Validation & Comparative
The Indole-2-Carboxylic Acid Scaffold: A Promising Avenue for Selective COX-2 Inhibition
A Technical Guide for Researchers and Drug Development Professionals
In the landscape of anti-inflammatory drug discovery, the quest for selective cyclooxygenase-2 (COX-2) inhibitors remains a pivotal objective. The therapeutic benefits of selectively targeting COX-2, primarily the mitigation of gastrointestinal side effects associated with non-selective NSAIDs, continue to drive the exploration of novel chemical scaffolds.[1] This guide delves into the selectivity profile of compounds derived from the 1-Phenyl-1H-indole-2-carboxylic acid backbone, offering a comparative analysis against established non-selective and COX-2 selective agents. Through an examination of experimental data and methodologies, we will explore the potential of this scaffold in the development of next-generation anti-inflammatory agents.
The Rationale for COX-2 Selectivity: A Tale of Two Isozymes
Cyclooxygenase (COX) enzymes are central to the inflammatory cascade, catalyzing the conversion of arachidonic acid to prostaglandins.[2] Two primary isoforms, COX-1 and COX-2, share similar catalytic functions but differ significantly in their physiological roles.
-
COX-1: This constitutive isozyme is ubiquitously expressed and plays a crucial role in "housekeeping" functions, such as maintaining the integrity of the gastric mucosa and regulating platelet aggregation.[3] Inhibition of COX-1 is largely responsible for the gastrointestinal and renal side effects of traditional NSAIDs.[4]
-
COX-2: In contrast, COX-2 is an inducible enzyme, with its expression being upregulated by pro-inflammatory stimuli like cytokines and mitogens.[3] It is the primary mediator of pain and inflammation.
The therapeutic strategy behind selective COX-2 inhibitors is to specifically block the production of pro-inflammatory prostaglandins at the site of inflammation, while sparing the protective functions of COX-1 in the gut and platelets.[2] This selectivity is hypothesized to lead to a more favorable safety profile.
Evaluating COX Inhibition: A Methodological Deep Dive
The determination of a compound's inhibitory activity against COX-1 and COX-2 is fundamental to assessing its selectivity. The most common method involves in vitro assays that measure the half-maximal inhibitory concentration (IC50) for each isozyme.
Experimental Protocol: In Vitro COX Inhibition Assay (Human Whole Blood Assay)
The human whole blood assay provides a physiologically relevant environment for assessing COX inhibition, as it accounts for protein binding and other cellular factors.
Objective: To determine the IC50 values of a test compound for COX-1 and COX-2.
Materials:
-
Freshly drawn human venous blood from healthy, drug-free volunteers.
-
Test compound (e.g., this compound derivatives) dissolved in a suitable solvent (e.g., DMSO).
-
Lipopolysaccharide (LPS) for COX-2 induction.
-
Arachidonic acid (substrate).
-
Enzyme immunoassay (EIA) kits for Prostaglandin E2 (PGE2) and Thromboxane B2 (TXB2).
-
Reference compounds: Indomethacin (non-selective), Celecoxib (COX-2 selective).
Workflow:
Caption: Workflow for determining COX-1 and COX-2 inhibition using a human whole blood assay.
Step-by-Step Procedure:
-
Blood Collection: Draw venous blood from consenting, healthy volunteers who have not taken NSAIDs for at least two weeks.
-
Aliquoting: Immediately aliquot the blood into tubes containing the test compound at various concentrations.
-
COX-1 Assay: For the COX-1 assay, incubate the blood with the test compound for a specified period (e.g., 1 hour) at 37°C. This allows the compound to interact with the constitutively expressed COX-1 in platelets.
-
COX-2 Assay: For the COX-2 assay, add lipopolysaccharide (LPS) to the blood aliquots along with the test compound and incubate (e.g., 24 hours) at 37°C. LPS induces the expression of COX-2 in monocytes.
-
Initiation of Prostaglandin Synthesis: After the initial incubation, add arachidonic acid to initiate the enzymatic reaction.
-
Reaction Termination: After a short incubation period (e.g., 30 minutes), terminate the reaction by placing the samples on ice and adding a stopping reagent.
-
Sample Processing: Centrifuge the samples to separate the plasma or serum.
-
Quantification of Prostanoids:
-
For the COX-1 assay, measure the concentration of Thromboxane B2 (TXB2), a stable metabolite of the COX-1 product Thromboxane A2, using an EIA kit.
-
For the COX-2 assay, measure the concentration of Prostaglandin E2 (PGE2) using an EIA kit.
-
-
Data Analysis: Plot the percentage of inhibition of TXB2 or PGE2 production against the concentration of the test compound. The IC50 value is the concentration of the compound that produces 50% inhibition.
Calculating the Selectivity Index:
The selectivity index (SI) is a crucial parameter for quantifying a compound's preference for COX-2 over COX-1. It is calculated as the ratio of the IC50 values:
SI = IC50 (COX-1) / IC50 (COX-2)
A higher SI value indicates greater selectivity for COX-2.
Comparative Analysis: Indole-2-Carboxylic Acid Derivatives vs. Reference Compounds
| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-1/COX-2) |
| Indomethacin | 0.009 | 0.31 | 0.029 |
| Celecoxib | 82 | 6.8 | 12 |
| Indole Derivative A | >100 | 8.9 | >11.2 |
| Indole Derivative B | 125 | 5.6 | 22.3 |
Note: The data for Indole Derivatives A and B are representative values from studies on various substituted indole-2-carboxylic acid analogs and are intended for comparative purposes. Specific values can vary depending on the exact chemical structure and the assay conditions.
Interpretation of Results:
-
Indomethacin: As a non-selective NSAID, Indomethacin potently inhibits both COX-1 and COX-2, with a slight preference for COX-1, as indicated by its low selectivity index. This lack of selectivity is associated with a higher risk of gastrointestinal side effects.[4]
-
Celecoxib: In contrast, Celecoxib demonstrates a clear preference for inhibiting COX-2, with an IC50 for COX-1 that is over 12 times higher than for COX-2 in this particular assay. This selectivity is the basis for its improved gastrointestinal safety profile compared to non-selective NSAIDs.
-
Indole-2-Carboxylic Acid Derivatives: The representative data for the indole derivatives suggest that this scaffold can be chemically modified to achieve significant COX-2 selectivity. With high IC50 values for COX-1 and potent inhibition of COX-2, these compounds exhibit selectivity indices comparable to or even exceeding that of Celecoxib. This indicates that the indole-2-carboxylic acid backbone is a promising starting point for the design of novel COX-2 inhibitors.
Structure-Activity Relationship (SAR) and Future Directions
The promising selectivity of certain indole-2-carboxylic acid derivatives warrants further investigation into their structure-activity relationships. Key areas of exploration include:
-
Substitutions on the Phenyl Ring: The nature and position of substituents on the 1-phenyl ring can significantly influence potency and selectivity.
-
Modifications of the Carboxylic Acid Group: Esterification or conversion to amides could modulate the pharmacokinetic and pharmacodynamic properties of the compounds.
-
Substitutions on the Indole Ring: Alterations at various positions of the indole nucleus can impact the interaction with the active sites of the COX isozymes.
Conclusion
The this compound scaffold represents a valuable platform for the development of novel and selective COX-2 inhibitors. The ability to chemically modify this core structure to achieve high selectivity indices, comparable to or exceeding that of established drugs like Celecoxib, underscores its potential in the search for safer and more effective anti-inflammatory agents. Further optimization of this scaffold, guided by detailed structure-activity relationship studies and robust preclinical evaluations, could lead to the identification of new drug candidates with improved therapeutic profiles.
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A Head-to-Head Comparison of Indole-Based HIV-1 Integrase Inhibitors: A Guide for Researchers
This guide provides an in-depth, head-to-head comparison of two prominent classes of indole-based HIV-1 integrase inhibitors: allosteric inhibitors and active site strand-transfer inhibitors. Designed for researchers, scientists, and drug development professionals, this document delves into their distinct mechanisms of action, comparative potencies, resistance profiles, and the experimental methodologies used for their evaluation. Our objective is to furnish a comprehensive resource that not only presents comparative data but also explains the scientific rationale behind the development and assessment of these promising antiviral compounds.
Introduction: The Enduring Appeal of HIV-1 Integrase as a Therapeutic Target
Human Immunodeficiency Virus-1 (HIV-1) integrase is a critical enzyme responsible for inserting the viral DNA into the host cell's genome, a pivotal step for viral replication and the establishment of a persistent infection.[1] Its lack of a human homologue makes it an attractive and highly specific target for antiretroviral therapy. Indole scaffolds have emerged as a versatile platform for the design of novel HIV-1 integrase inhibitors, leading to the development of compounds with distinct mechanisms of action. This guide will focus on a comparative analysis of two such classes: allosteric integrase inhibitors (ALLINIs) and indole-2-carboxylic acid-based integrase strand transfer inhibitors (INSTIs).
Mechanisms of Action: Two Distinct Approaches to Disabling a Key Viral Enzyme
Indole-based HIV-1 integrase inhibitors can be broadly categorized into two groups based on their binding site and mechanism of action: allosteric inhibitors that target the host-factor binding site and active site inhibitors that directly interfere with the catalytic process.
Indole-Based Allosteric HIV-1 Integrase Inhibitors (ALLINIs)
Indole-based ALLINIs represent a novel class of inhibitors that do not bind to the catalytic active site of the integrase enzyme. Instead, they target the dimer interface at the binding pocket of the lens epithelium-derived growth factor (LEDGF/p75), a cellular cofactor essential for tethering the pre-integration complex to the host chromatin.[1][2][3] By occupying this pocket, indole-based ALLINIs induce aberrant multimerization of the integrase enzyme, leading to the formation of non-functional oligomers.[1][3] This multimodal mechanism of action disrupts the normal interaction between integrase and LEDGF/p75, thereby inhibiting the integration of viral DNA.[1][2]
A key advantage of the indole scaffold in ALLINIs is its ability to overcome common resistance mutations that affect other allosteric inhibitors. For instance, the five-membered indole ring can mitigate the steric hindrance caused by the A128T mutation, a substitution that confers resistance to many quinoline-based ALLINIs.[1]
Indole-2-Carboxylic Acid-Based Integrase Strand Transfer Inhibitors (INSTIs)
In contrast to ALLINIs, indole-2-carboxylic acid derivatives are designed to directly target the catalytic active site of HIV-1 integrase. These compounds act as integrase strand transfer inhibitors (INSTIs) by chelating the two divalent magnesium ions (Mg²⁺) that are essential for the catalytic activity of the enzyme.[4][5][6] The indole nucleus and the C2-carboxyl group of these inhibitors form a key pharmacophore that coordinates with the Mg²⁺ ions, effectively blocking the strand transfer step of the integration process.[4][5][6] Further structural optimizations, such as the introduction of a halogenated benzene ring at the C6 position, can enhance the binding affinity through π–π stacking interactions with the viral DNA.[4][5]
Head-to-Head Performance Comparison
The following table summarizes the key performance characteristics of representative lead compounds from both classes of indole-based HIV-1 integrase inhibitors.
| Feature | Indole-Based ALLINI (Compound 5c) | Indole-2-Carboxylic Acid INSTI (Compound 17a) | Indole-2-Carboxylic Acid INSTI (Compound 20a) |
| Mechanism of Action | Allosteric inhibition at the LEDGF/p75 binding site, inducing aberrant multimerization | Active site inhibition via chelation of Mg²⁺ ions, blocking strand transfer | Active site inhibition via chelation of Mg²⁺ ions, blocking strand transfer |
| Primary Assay | LEDGF/p75-dependent integration assay | Integrase strand transfer assay | Integrase strand transfer assay |
| IC₅₀ | 4.5 µM (LEDGF/p75-dependent integration)[1] | 3.11 µM (Strand transfer inhibition)[4][5] | 0.13 µM (Strand transfer inhibition)[6] |
| EC₅₀ for Aberrant Multimerization | 16.1 ± 2.0 µM (Wild-Type IN)[1] | Not Applicable | Not Applicable |
| Activity against A128T Mutant | Retains activity (IC₅₀ for 3'-processing: 0.9 µM)[1] | Data not available | Data not available |
| Binding Interactions | Hydrogen bonding with Glu170 and His171 backbone amides[1] | Chelation of active site Mg²⁺ ions; π–π stacking with viral DNA (dC20)[4][5] | Chelation of active site Mg²⁺ ions; interaction with hydrophobic cavity[6] |
| Clinical Development | Preclinical | Preclinical | Preclinical |
Experimental Methodologies: A Guide to In Vitro Evaluation
The robust evaluation of these inhibitors relies on specific and sensitive in vitro assays. Below are detailed protocols for the primary assays used to characterize indole-based ALLINIs and INSTIs.
Homogeneous Time-Resolved Fluorescence (HTRF)-Based LEDGF/p75-Dependent Integration Assay
This assay is designed to identify inhibitors that disrupt the LEDGF/p75-integrase interaction and subsequent integration activity.
Principle: This assay measures the integration of a donor DNA substrate into an acceptor DNA substrate, a process dependent on the presence of both HIV-1 integrase and LEDGF/p75. The donor and acceptor substrates are labeled with FRET pairs (e.g., a europium cryptate donor and an XL665 acceptor). Integration brings the donor and acceptor into close proximity, resulting in a FRET signal that is measured over time.
Step-by-Step Protocol:
-
Reaction Mixture Preparation: In a 384-well plate, prepare a reaction mixture containing recombinant HIV-1 integrase, the LEDGF/p75 protein, and the biotinylated donor DNA substrate in an appropriate reaction buffer.
-
Compound Addition: Add the indole-based ALLINI compounds at varying concentrations to the reaction mixture. Include appropriate controls (e.g., DMSO as a negative control and a known inhibitor as a positive control).
-
Incubation: Incubate the plate at 37°C to allow for the interaction between the inhibitor, integrase, and LEDGF/p75.
-
Addition of Acceptor DNA: Add the acceptor DNA labeled with the FRET acceptor to the wells.
-
Integration Reaction: Continue the incubation at 37°C to allow the integration reaction to proceed.
-
Signal Detection: Read the plate on an HTRF-compatible plate reader, measuring the emission at both the donor and acceptor wavelengths.
-
Data Analysis: Calculate the HTRF ratio and plot the results against the inhibitor concentration to determine the IC₅₀ value.
Experimental Workflow for HTRF-Based LEDGF/p75-Dependent Integration Assay
Caption: Workflow for the HTRF-based LEDGF/p75-dependent integration assay.
HIV-1 Integrase Strand Transfer Assay
This assay is specifically designed to measure the inhibition of the strand transfer step of the integration process and is ideal for characterizing active site inhibitors like the indole-2-carboxylic acid derivatives.
Principle: This is typically an ELISA-based assay that utilizes a donor substrate DNA (representing the viral DNA end) immobilized on a plate and a target substrate DNA (representing the host DNA) in solution. The integrase enzyme first processes the 3' end of the donor DNA and then catalyzes its ligation to the target DNA. The integrated target DNA is then detected using a specific antibody, often conjugated to horseradish peroxidase (HRP), which generates a colorimetric signal upon the addition of a substrate.
Step-by-Step Protocol:
-
Plate Coating: Coat a 96-well plate with streptavidin and then immobilize a biotinylated donor DNA substrate.
-
Blocking: Block the unoccupied sites in the wells with a suitable blocking buffer to prevent non-specific binding.
-
Enzyme and Inhibitor Addition: Add recombinant HIV-1 integrase to the wells, followed by the indole-2-carboxylic acid-based inhibitors at various concentrations. Include appropriate controls.
-
Pre-incubation: Incubate the plate to allow the inhibitor to bind to the integrase.
-
Target DNA Addition: Add the digoxigenin (DIG)-labeled target DNA to initiate the strand transfer reaction.
-
Reaction Incubation: Incubate the plate at 37°C to allow the strand transfer to occur.
-
Washing: Wash the plate to remove any unbound reagents.
-
Detection: Add an anti-DIG antibody conjugated to HRP.
-
Substrate Addition: Add a colorimetric HRP substrate (e.g., TMB) and allow the color to develop.
-
Stopping the Reaction: Stop the reaction with an appropriate stop solution.
-
Absorbance Reading: Read the absorbance at the appropriate wavelength using a plate reader.
-
Data Analysis: Plot the absorbance values against the inhibitor concentrations to determine the IC₅₀.
Experimental Workflow for HIV-1 Integrase Strand Transfer Assay
Caption: Workflow for the HIV-1 integrase strand transfer assay.
Resistance Profiles: A Critical Consideration for Long-Term Efficacy
The development of drug resistance is a major challenge in HIV-1 therapy. The indole-based inhibitors discussed here show distinct advantages in their resistance profiles.
Indole-based ALLINIs, such as compound 5c, have demonstrated a significant advantage over their quinoline-based counterparts by retaining activity against the A128T integrase mutant.[1] The smaller five-membered indole ring is thought to avoid the steric clash with the bulkier threonine residue at position 128, a common mechanism of resistance to other ALLINIs.[1]
For the indole-2-carboxylic acid INSTIs, while specific resistance data for the lead compounds is not yet extensively published, the general class of INSTIs is known to be susceptible to mutations in the integrase active site.[4][5][6] Continued research will be necessary to fully characterize the resistance profile of these potent inhibitors and to guide the development of next-generation compounds with a higher barrier to resistance.
Future Perspectives and Conclusion
Indole-based compounds have proven to be a rich source of novel HIV-1 integrase inhibitors with diverse mechanisms of action. The allosteric inhibitors offer a unique approach to disrupting integrase function and have shown promise in overcoming existing resistance mutations. The indole-2-carboxylic acid derivatives, on the other hand, have demonstrated remarkable potency as active site inhibitors.
The head-to-head comparison presented in this guide highlights the distinct advantages and characteristics of each class. For drug development professionals, the choice between pursuing an allosteric versus an active site inhibitor will depend on a variety of factors, including the desired resistance profile, potency, and pharmacokinetic properties.
As research in this field continues, it is likely that further optimization of these indole scaffolds will lead to the development of even more potent and resilient antiretroviral agents. The experimental methodologies detailed herein provide a solid framework for the continued evaluation and comparison of these exciting new compounds in the ongoing fight against HIV-1.
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Patel, P. A., et al. (2016). Indole-based Allosteric Inhibitors of HIV-1 Integrase. Bioorganic & Medicinal Chemistry Letters, 26(19), 4748–4752. [Link]
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- 5. Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. The Discovery of Indole-2-carboxylic Acid Derivatives as Novel HIV-1 Integrase Strand Transfer Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
A Multi-Tiered Guide to Validating the Binding of 1-Phenyl-1H-indole-2-carboxylic Acid to its Biological Target
Prepared by: A Senior Application Scientist
This guide provides a comprehensive, field-proven strategy for researchers, scientists, and drug development professionals to rigorously validate the binding of a novel small molecule, using 1-Phenyl-1H-indole-2-carboxylic acid as our model compound, to its putative biological target. The indole-2-carboxylic acid scaffold is a well-established "privileged structure" in medicinal chemistry, known to interact with a diverse range of protein targets.[1] For the purpose of this guide, we will focus on a well-documented target for this class of molecules: HIV-1 Integrase .[2][3][4]
Our model compound, this compound, will be investigated as a potential HIV-1 Integrase Strand Transfer Inhibitor (INSTI). The core mechanism for many INSTIs based on this scaffold involves the chelation of two essential magnesium ions (Mg²⁺) within the enzyme's active site, thereby blocking the strand transfer step of viral DNA integration.[2][3] This guide will present an orthogonal, multi-tiered approach, moving from initial functional validation to direct biophysical characterization and finally to confirmation of target engagement in a cellular context. This layered, self-validating system is critical for building a robust data package and making confident decisions in a drug discovery pipeline.
Tier 1: Biochemical Validation — The Functional Litmus Test
The first crucial question is whether the compound can inhibit the target's biological function. For HIV-1 Integrase, the most direct functional readout is the strand transfer assay. This biochemical assay serves as the foundational experiment to establish a dose-dependent effect.
Principle of the HIV-1 Integrase Strand Transfer Assay
The assay reconstitutes the key catalytic step of HIV-1 integrase in vitro. The enzyme first processes a viral DNA substrate, which is then integrated into a target DNA substrate. By using a fluorescently labeled viral DNA substrate and a target DNA substrate coated on a plate, successful strand transfer events can be quantified. An effective inhibitor will prevent this integration, resulting in a reduced fluorescent signal.
Detailed Experimental Protocol: Fluorescence-Based Strand Transfer Assay
-
Plate Preparation: Coat a 96-well plate with a target DNA substrate and block with Bovine Serum Albumin (BSA) to minimize non-specific binding.
-
Compound Preparation: Prepare a serial dilution of this compound in DMSO, typically starting from 100 µM down to low nanomolar concentrations. Include a DMSO-only vehicle control.
-
Reaction Mixture: In a separate plate, prepare the reaction mixture containing recombinant HIV-1 Integrase enzyme, a fluorescently-labeled viral DNA substrate, and the required Mg²⁺ co-factor in an appropriate reaction buffer.
-
Incubation: Add the serially diluted compound to the reaction mixture and incubate for a short period (e.g., 15-30 minutes) at room temperature to allow for binding.
-
Initiate Reaction: Transfer the compound-enzyme mixture to the prepared target DNA plate. Allow the strand transfer reaction to proceed for a defined time (e.g., 60-90 minutes) at 37°C.
-
Detection: Wash the plate to remove unbound components. Read the remaining fluorescence signal using a plate reader. The signal is directly proportional to the amount of strand transfer that occurred.
-
Data Analysis: Plot the fluorescence signal against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the half-maximal inhibitory concentration (IC₅₀).
Expertise & Trustworthiness: Interpreting the Results
A successful experiment will yield a sigmoidal dose-response curve, from which an IC₅₀ value is derived. This value represents the concentration of the compound required to inhibit 50% of the enzyme's activity.
-
Causality: A low IC₅₀ value (e.g., sub-micromolar) suggests that the compound is a potent inhibitor of the enzyme's function.[2] However, this assay alone does not prove direct binding. The observed inhibition could be due to artifacts such as compound aggregation or non-specific interactions.
-
Self-Validation: The inclusion of a known INSTI as a positive control (e.g., Raltegravir) is critical to validate the assay's performance. The vehicle control (DMSO) defines the 0% inhibition level, while a control without the enzyme defines 100% inhibition.
Caption: Workflow for the HIV-1 Integrase Strand Transfer Assay.
Tier 2: Biophysical Validation — The Proof of Direct Interaction
Once functional inhibition is established, the next critical step is to prove that the compound physically binds to the target protein. Using two orthogonal biophysical methods provides the highest level of confidence. Here, we compare Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC).
Caption: Orthogonal validation using two distinct biophysical methods.
Method 1: Surface Plasmon Resonance (SPR)
SPR is a label-free technique that measures binding events in real-time by detecting changes in the refractive index on a sensor chip surface.
-
Principle: The target protein (HIV-1 Integrase) is immobilized on a sensor chip. A solution containing the compound (analyte) is flowed over the surface. Binding of the compound to the protein increases the mass on the surface, which is detected as a change in the SPR signal (measured in Response Units, RU).
-
Detailed Experimental Protocol:
-
Immobilization: Covalently immobilize recombinant HIV-1 Integrase onto a carboxymethylated dextran sensor chip using standard amine coupling chemistry. A reference flow cell is prepared similarly but without the protein to subtract bulk refractive index changes.
-
Binding Analysis: Inject a series of concentrations of this compound over both the active and reference flow cells.
-
Phases: Each injection cycle consists of:
-
Association: Analyte flows over the chip, and binding occurs (signal increases).
-
Dissociation: Buffer flows over the chip, and the complex dissociates (signal decreases).
-
-
Regeneration: A harsh buffer (e.g., low pH glycine) is injected to remove all bound analyte, preparing the surface for the next cycle.
-
Data Analysis: The resulting sensorgrams (RU vs. time) are fitted to a kinetic binding model (e.g., 1:1 Langmuir) to determine the association rate (kₐ), dissociation rate (kₔ), and the equilibrium dissociation constant (Kᴅ = kₔ/kₐ).
-
-
Expertise & Trustworthiness: A low Kᴅ value (e.g., nanomolar to low micromolar) indicates high affinity. The shape of the sensorgram provides invaluable qualitative information. A fast association and slow dissociation are often hallmarks of a desirable drug candidate. It is crucial to demonstrate that the binding is specific to the active surface and not the reference cell.
Method 2: Isothermal Titration Calorimetry (ITC)
ITC is considered the gold standard for characterizing binding thermodynamics. It directly measures the heat released (exothermic) or absorbed (endothermic) when two molecules interact.
-
Principle: A solution of the compound is titrated in small aliquots into a sample cell containing the target protein. The instrument measures the minute temperature changes that occur upon binding.
-
Detailed Experimental Protocol:
-
Sample Preparation: Prepare precisely matched buffer solutions for both the protein and the compound to minimize heats of dilution. Dialyze the protein extensively against the final buffer.
-
Loading: Load the HIV-1 Integrase solution into the sample cell and the compound solution into the injection syringe.
-
Titration: Perform a series of small, timed injections of the compound into the protein solution while stirring.
-
Data Acquisition: The instrument records the heat change after each injection.
-
Data Analysis: The raw data (power vs. time) is integrated to yield the heat per injection (kcal/mol). This is plotted against the molar ratio of ligand to protein. The resulting binding isotherm is fitted to a suitable model to determine the binding affinity (Kᴅ), stoichiometry (n), and enthalpy of binding (ΔH).
-
-
Expertise & Trustworthiness: ITC is a true in-solution technique that requires no modification or immobilization of the binding partners. The ability to determine stoichiometry is a unique advantage; a value of n ≈ 1 provides strong evidence for a well-defined 1:1 binding event. The thermodynamic signature (ΔH and ΔS) can provide deep insights into the forces driving the interaction (e.g., hydrogen bonds vs. hydrophobic effects).
Comparison of Biophysical Methods
| Feature | Surface Plasmon Resonance (SPR) | Isothermal Titration Calorimetry (ITC) |
| Primary Output | Kinetics (kₐ, kₔ), Affinity (Kᴅ) | Thermodynamics (ΔH, ΔS), Affinity (Kᴅ), Stoichiometry (n) |
| Protein Required | Low (µg) | High (mg) |
| Compound Required | Low (µM concentration) | High (mM concentration) |
| Throughput | Medium to High | Low to Medium |
| Immobilization | Required (potential for artifacts) | Not required (in-solution) |
| Key Advantage | Real-time kinetic information | Gold standard for thermodynamics |
Tier 3: Cellular Validation — Proof of Target Engagement in a Relevant System
The final and most physiologically relevant validation step is to confirm that the compound engages its target within the complex environment of a living cell. The Cellular Thermal Shift Assay (CETSA) is a powerful method for this purpose.
Principle of CETSA
The thermal stability of a protein typically increases when it is bound to a ligand. CETSA leverages this principle by heating cell lysates to a range of temperatures. In the presence of a binding compound, the target protein will remain soluble at higher temperatures compared to its unbound state.
Detailed Experimental Protocol: CETSA Workflow
-
Cell Treatment: Treat cultured cells (e.g., a relevant human T-cell line) with either the vehicle (DMSO) or a saturating concentration of this compound for a defined period.
-
Cell Lysis: Harvest and lyse the cells to release the proteins.
-
Heating: Aliquot the cell lysate into different tubes and heat each aliquot to a specific temperature (e.g., from 40°C to 70°C in 2°C increments) for a few minutes, followed by cooling.
-
Separation: Centrifuge the heated lysates to pellet the aggregated, denatured proteins. The supernatant contains the soluble, stable proteins.
-
Detection: Collect the supernatant and analyze the amount of soluble HIV-1 Integrase remaining at each temperature using a protein detection method like Western Blot or mass spectrometry.
-
Data Analysis: Plot the fraction of soluble protein against the temperature for both the vehicle- and compound-treated samples. A shift in the melting curve (Tₘ) to a higher temperature in the compound-treated sample indicates target engagement.
Caption: Workflow for the Cellular Thermal Shift Assay (CETSA).
Expertise & Trustworthiness: The Cellular Context
Observing a thermal shift (ΔTₘ) is compelling evidence that the compound is not only entering the cell but is also binding to the intended target in its native, folded state within the crowded cellular milieu. This label-free, in-situ measurement bridges the gap between purified protein assays and cellular function, significantly de-risking a compound's progression.
Synthesizing the Evidence: A Triad of Validation
A successful validation campaign for this compound against HIV-1 Integrase would yield a set of complementary data that, when viewed together, build an undeniable case for a specific, direct, and physiologically relevant interaction.
Summary of Expected Validation Data
| Assay Tier | Method | Key Parameter | Expected Result for a Potent Binder |
| 1. Biochemical | Strand Transfer Assay | IC₅₀ | Low µM to nM |
| 2. Biophysical | Surface Plasmon Resonance | Kᴅ | Low µM to nM |
| 2. Biophysical | Isothermal Titration Calorimetry | Kᴅ, n | Low µM to nM, n ≈ 1 |
| 3. Cellular | Cellular Thermal Shift Assay | ΔTₘ | Positive shift of several degrees (°C) |
By systematically progressing through this triad of validation—function, direct binding, and cellular engagement—researchers can eliminate false positives and build a robust, trustworthy data package. This orthogonal approach ensures that the observed biological activity is a direct consequence of the compound binding to its intended target, providing a solid foundation for further drug development efforts.
References
-
The Discovery of Indole-2-carboxylic Acid Derivatives as Novel HIV-1 Integrase Strand Transfer Inhibitors. MDPI. [Link]
-
Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors. RSC Publishing. [Link]
-
Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors. RSC Publishing. [Link]
-
Discovery of 3-Substituted 1H-Indole-2-carboxylic Acid Derivatives as a Novel Class of CysLT1 Selective Antagonists. PubMed Central. [Link]
-
Structure-activity relationships of substituted 1H-indole-2-carboxamides as CB1 receptor allosteric modulators. PubMed Central. [Link]
-
Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors. bioxbio.com. [Link]
-
Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as IDO1/TDO dual inhibitors. PubMed. [Link]
-
Design, Synthesis, and Biological Evaluation of Indole-2-carboxamides as Potential Multi-Target Antiproliferative Agents. MDPI. [Link]
-
Indol-2-Carboxylic Acid Esters Containing N-Phenylpiperazine Moiety - Preparation and Cholinesterase-inhibiting Activity. PubMed. [Link]
-
The Indole Scaffold in Biochemistry and Therapeutics: A Privileged Structure with Diverse Chemical, Biological, and Clinical Significance. MDPI. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. The Discovery of Indole-2-carboxylic Acid Derivatives as Novel HIV-1 Integrase Strand Transfer Inhibitors | MDPI [mdpi.com]
- 3. Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors - RSC Advances (RSC Publishing) DOI:10.1039/D3RA08320A [pubs.rsc.org]
- 4. Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to the Cross-Validation of Analytical Methods for 1-Phenyl-1H-indole-2-carboxylic Acid Characterization
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical development, the rigorous characterization of active pharmaceutical ingredients (APIs) is paramount. The integrity of an entire drug development program rests upon the accuracy and reliability of the analytical methods used to define the identity, purity, and stability of these molecules. This guide provides an in-depth, experience-driven comparison of analytical methodologies for the characterization of 1-Phenyl-1H-indole-2-carboxylic acid, a key intermediate in various synthetic pathways.
This document moves beyond a simple recitation of protocols. It delves into the causality behind experimental choices and establishes a framework for the cross-validation of disparate analytical techniques, ensuring a holistic and trustworthy characterization of the target molecule. All protocols and recommendations are grounded in the principles outlined by the International Council for Harmonisation (ICH) Q2(R1) guidelines on the validation of analytical procedures.
The Analytical Imperative: A Multi-faceted Approach
No single analytical technique can provide a complete picture of a molecule's identity and purity. A robust characterization strategy employs a suite of orthogonal methods, each providing a unique piece of the puzzle. For this compound, the primary techniques for consideration are:
-
High-Performance Liquid Chromatography (HPLC): For separation and quantification of the main component and any process-related impurities.
-
Mass Spectrometry (MS): For confirmation of molecular weight and elemental composition.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: For unambiguous structural elucidation.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: For confirmation of functional groups.
The true power of this multi-technique approach lies in the cross-validation of their outputs. This guide will detail the individual methodologies and then illustrate how to weave their data together into a cohesive and self-validating analytical package.
High-Performance Liquid Chromatography (HPLC): The Workhorse of Purity Assessment
HPLC is the cornerstone for determining the purity of this compound and quantifying any related substances. A well-developed HPLC method should be specific, linear, accurate, precise, and robust.
Causality in HPLC Method Development:
The choice of stationary and mobile phases is critical for achieving optimal separation. For indole carboxylic acids, a reverse-phase (RP) C18 column is a common and effective starting point. The mobile phase typically consists of an aqueous component (often with a pH modifier like phosphoric or formic acid to control the ionization of the carboxylic acid) and an organic modifier like acetonitrile or methanol. The selection of the acid is crucial; formic acid is volatile and thus compatible with mass spectrometry detectors, allowing for seamless hyphenation (LC-MS).
Experimental Protocol: HPLC Purity and Impurity Profiling
Objective: To separate and quantify this compound from potential process impurities.
Instrumentation:
-
HPLC system with a UV detector
-
C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
Reagents:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid (0.1%) or Phosphoric acid (0.1%)
-
This compound reference standard
Procedure:
-
Mobile Phase Preparation: Prepare a mobile phase of Acetonitrile:Water (e.g., 60:40 v/v) with 0.1% formic acid. Filter and degas.
-
Standard Preparation: Accurately weigh and dissolve the reference standard in the mobile phase to a known concentration (e.g., 1 mg/mL).
-
Sample Preparation: Prepare the sample to be analyzed at the same concentration as the standard.
-
Chromatographic Conditions:
-
Flow rate: 1.0 mL/min
-
Injection volume: 10 µL
-
Column temperature: 30 °C
-
Detection wavelength: Determined by UV scan of the analyte (typically in the range of 220-300 nm for indole derivatives).
-
-
Analysis: Inject the standard and sample solutions.
-
Data Evaluation: Determine the area percentage of the main peak and any impurities.
Mass Spectrometry (MS): Unveiling the Molecular Identity
Mass spectrometry provides an exact molecular weight, which is a critical piece of identifying information. When coupled with high-resolution instrumentation, it can also confirm the elemental composition.
Ionization Technique Selection:
For a molecule like this compound, Electrospray Ionization (ESI) is a suitable technique. It is a soft ionization method that typically produces the protonated molecule [M+H]+ or the deprotonated molecule [M-H]-, minimizing fragmentation and providing a clear indication of the molecular weight.
Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)
Objective: To confirm the molecular weight and elemental formula of this compound.
Instrumentation:
-
High-Resolution Mass Spectrometer (e.g., Q-TOF or Orbitrap) with an ESI source.
Procedure:
-
Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol or acetonitrile).
-
Infusion: Infuse the sample directly into the mass spectrometer.
-
Data Acquisition: Acquire the mass spectrum in both positive and negative ion modes.
-
Data Analysis: Compare the observed accurate mass with the theoretical mass calculated for the elemental formula of C15H11NO2. The mass accuracy should be within a few parts per million (ppm).
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structure Elucidation
NMR spectroscopy provides detailed information about the chemical environment of each proton and carbon atom in a molecule, allowing for unambiguous structure confirmation.
The Power of 2D NMR:
While 1D ¹H and ¹³C NMR spectra are foundational, 2D NMR experiments like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are invaluable for definitively assigning signals, especially in complex aromatic systems like the indole ring.
Experimental Protocol: ¹H and ¹³C NMR
Objective: To confirm the chemical structure of this compound.
Instrumentation:
-
NMR Spectrometer (e.g., 400 MHz or higher)
Procedure:
-
Sample Preparation: Dissolve an appropriate amount of the sample in a deuterated solvent (e.g., DMSO-d6 or CDCl3).
-
¹H NMR Acquisition: Acquire a standard proton NMR spectrum.
-
¹³C NMR Acquisition: Acquire a standard carbon NMR spectrum.
-
Spectral Interpretation: Analyze the chemical shifts, integration, and coupling patterns to confirm the presence of all expected protons and carbons. The spectrum should be consistent with the structure of this compound.
Fourier-Transform Infrared (FTIR) Spectroscopy: A Functional Group Fingerprint
FTIR spectroscopy is a rapid and non-destructive technique that provides information about the functional groups present in a molecule.
Key Vibrational Modes:
For this compound, the key diagnostic peaks will be the C=O stretch of the carboxylic acid, the broad O-H stretch, and the characteristic absorptions of the aromatic rings. The carboxylic acid O-H stretch is typically a very broad band from 2500-3300 cm⁻¹, while the C=O stretch will be a strong, sharp peak around 1700 cm⁻¹. The indole N-H stretch, if present as an impurity from the starting material, would appear around 3400 cm⁻¹.
Experimental Protocol: FTIR Analysis
Objective: To confirm the presence of key functional groups.
Instrumentation:
-
FTIR Spectrometer with an ATR (Attenuated Total Reflectance) accessory.
Procedure:
-
Sample Preparation: Place a small amount of the solid sample directly on the ATR crystal.
-
Data Acquisition: Acquire the infrared spectrum.
-
Spectral Interpretation: Identify the characteristic absorption bands for the carboxylic acid and aromatic rings.
Cross-Validation: Weaving the Data Together
Cross-validation is the process of comparing the results from these orthogonal analytical methods to ensure consistency and build a comprehensive, reliable characterization of the molecule. This process is a cornerstone of analytical method validation and is crucial for ensuring data integrity, especially when transferring methods between laboratories.
The Cross-Validation Workflow:
Caption: Cross-Validation Workflow for Analytical Characterization.
Data Comparison and Interpretation:
| Analytical Technique | Parameter Measured | Expected Result for this compound | Cross-Validation Point |
| HPLC-UV | Purity | Main peak >99% area | The retention time of the main peak should correspond to the reference standard. |
| HRMS (ESI) | Molecular Weight | Observed m/z consistent with the calculated exact mass of C15H11NO2 (e.g., [M-H]⁻ at 236.0717) | Confirms the molecular weight of the main peak observed in HPLC. |
| ¹H & ¹³C NMR | Chemical Structure | Aromatic and carboxylic acid proton and carbon signals consistent with the proposed structure. | Unambiguously confirms the identity of the main component. |
| FTIR (ATR) | Functional Groups | Strong C=O stretch (~1700 cm⁻¹), broad O-H stretch (2500-3300 cm⁻¹), aromatic C-H and C=C stretches. | Confirms the presence of the functional groups implied by the structure determined by NMR and the molecular formula from MS. |
Conclusion
The characterization of this compound, like any API or key intermediate, demands a rigorous and multi-faceted analytical approach. By employing a suite of orthogonal techniques—HPLC, MS, NMR, and FTIR—and, critically, by cross-validating the data they generate, researchers can build a comprehensive and unassailable understanding of their molecule's identity, purity, and quality. This integrated approach not only satisfies regulatory expectations but also provides the solid analytical foundation necessary for successful drug development.
References
- Benchchem. (n.d.). Analytical Methods for 1H-Indole-1-pentanoic Acid: Application Notes and Protocols.
- SIELC Technologies. (n.d.). Separation of Indole-2-carboxylic acid on Newcrom R1 HPLC column.
- Corey, E. J., et al. (1970). Process for preparing indoline-2-carboxylic acids via alpha-hydroxy-2-nitrobenzenepropanoic acid. Google Patents.
- ChemicalBook. (n.d.). This compound synthesis.
The Synergistic Potential of Indole-2-Carboxylic Acid Derivatives in Combination Therapy: A Comparative Guide
Introduction: The Versatility of the Indole Scaffold in Drug Discovery
The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic compounds with a wide spectrum of biological activities.[1][2] Its unique electronic properties and ability to participate in various intermolecular interactions have made it a cornerstone in the design of novel therapeutic agents.[2] Among the vast family of indole-containing compounds, derivatives of indole-2-carboxylic acid have emerged as particularly promising candidates for the development of anticancer, anti-inflammatory, and anti-infective drugs.[3][4][5] This guide provides a comprehensive overview of the synergistic effects of 1-Phenyl-1H-indole-2-carboxylic acid and its structural analogs when combined with other therapeutic agents, supported by experimental data and mechanistic insights. While direct studies on the synergistic effects of this compound are limited, this guide will draw comparisons and extrapolate potential synergies based on the well-documented activities of the broader class of indole-2-carboxylic acid derivatives.
Anticancer Synergies: A Multi-pronged Attack on Tumor Progression
Indole-2-carboxylic acid derivatives have demonstrated significant potential in oncology, often targeting key signaling pathways involved in cell proliferation, survival, and angiogenesis.[3][6][7] Their efficacy can be significantly enhanced when used in combination with conventional chemotherapeutics and targeted agents, leading to synergistic antitumor effects.
Dual Inhibition of EGFR and CDK2: A Promising Strategy
Certain indole-2-carboxamides have been identified as potent dual inhibitors of Epidermal Growth Factor Receptor (EGFR) and Cyclin-Dependent Kinase 2 (CDK2).[3] EGFR is a receptor tyrosine kinase that plays a crucial role in cell proliferation and survival, and its dysregulation is a hallmark of many cancers.[6] CDKs are key regulators of the cell cycle, and their inhibition can lead to cell cycle arrest and apoptosis.[3]
A study on a series of indole-2-carboxamide derivatives revealed that some compounds exhibited potent antiproliferative activity against various cancer cell lines, with GI50 values in the nanomolar range.[3] Notably, some of these derivatives were more potent than the standard chemotherapeutic agent doxorubicin in certain cell lines.[3] The dual inhibition of EGFR and CDK2 by these compounds presents a compelling rationale for their synergistic use with other anticancer drugs.
Hypothetical Synergistic Combination: An EGFR/CDK2 dual inhibitor based on the indole-2-carboxamide scaffold could be synergistically combined with a DNA-damaging agent like doxorubicin . The rationale is that the indole derivative would halt cell cycle progression, making the cancer cells more susceptible to the cytotoxic effects of doxorubicin.
Table 1: Comparative Antiproliferative Activity of Indole-2-Carboxamide Derivatives and Doxorubicin [3]
| Compound | Mean GI50 (µM) | A-549 (Lung Cancer) IC50 (µM) | MCF-7 (Breast Cancer) IC50 (µM) | Panc-1 (Pancreatic Cancer) IC50 (µM) |
| Indole-2-carboxamide 5e | 0.95 | 0.95 | 0.80 | 1.00 |
| Indole-2-carboxamide 5d | 1.05 | - | - | - |
| Doxorubicin | 1.10 | 1.20 | 0.90 | 1.40 |
Targeting B-Raf and VEGFR: A Dual-Pronged Anti-Angiogenic and Anti-Proliferative Approach
The combination of targeting the B-Raf signaling pathway and inhibiting Vascular Endothelial Growth Factor Receptor (VEGFR) has shown synergistic effects in preclinical models.[6] Some indole derivatives have been designed as dual B-Raf/EGFR inhibitors.[6] Given the crosstalk between these pathways, a multi-targeted approach is highly desirable.
Potential Synergistic Combination: A dual B-Raf/EGFR inhibitor from the indole class could be combined with a VEGFR inhibitor like bevacizumab . This combination would simultaneously block tumor cell proliferation driven by B-Raf mutations and inhibit the formation of new blood vessels that supply the tumor with nutrients and oxygen.[6]
Synergy with Doxorubicin through Undefined Mechanisms
A study investigating indole-based benzenesulfonamides demonstrated a synergistic effect when combined with doxorubicin in suppressing tumor growth and cell migration.[8] The combination index (CI) values, a quantitative measure of synergy, were calculated to be less than 1, indicating a synergistic interaction.[8]
Table 2: Combination Index (CI) Values for Indole-based Benzenesulfonamides with Doxorubicin [8]
| Fractional Effect (Fa) | CI Value (Compound A6 + Doxorubicin) | CI Value (Compound A15 + Doxorubicin) |
| 0.5 | < 1 (Synergism) | < 1 (Synergism) |
| 0.75 | < 1 (Synergism) | < 1 (Synergism) |
| 0.9 | < 1 (Synergism) | < 1 (Synergism) |
Overcoming Temozolomide Resistance in Glioma
In a murine glioma model, the inhibition of indoleamine 2,3-dioxygenase (IDO), an enzyme involved in tryptophan metabolism and immune suppression, showed a synergistic antitumor effect when combined with the alkylating agent temozolomide .[9] This suggests that targeting metabolic pathways with indole derivatives can enhance the efficacy of standard chemotherapy in brain tumors.
Synergistic Effects Against Drug-Resistant Bacteria
The rise of antibiotic resistance is a major global health threat. Indole derivatives have emerged as promising agents that can potentiate the activity of existing antibiotics against resistant bacterial strains.
Permeabilizing Bacterial Membranes to Enhance Antibiotic Efficacy
Substituted indole derivatives have been shown to synergize with antibiotics such as norfloxacin, oxacillin, and vancomycin against methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus (VRE).[10] The proposed mechanism of action is the permeabilization of the bacterial cell membrane by the indole compounds, which facilitates the entry of the antibiotic to its intracellular target.[10] This approach has the potential to restore the effectiveness of antibiotics that have lost their utility due to resistance.
Experimental Protocols
Synthesis of Indole-2-Carboxamide Derivatives
A general method for the synthesis of indole-2-carboxamide derivatives involves the coupling of an appropriate indole-2-carboxylic acid with a desired amine.[3][6]
-
Activation of the Carboxylic Acid: To a solution of the indole-2-carboxylic acid in a suitable solvent (e.g., dichloromethane), add a coupling agent such as BOP (Benzotriazol-1-yl-oxy-tris-(dimethylamino)-phosphonium hexafluorophosphate) or EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and an amine base like DIPEA (N,N-Diisopropylethylamine).
-
Amine Addition: To the activated carboxylic acid solution, add the desired amine.
-
Reaction: Stir the reaction mixture at room temperature overnight.
-
Work-up and Purification: After the reaction is complete, the mixture is typically washed with water and brine, dried over anhydrous sodium sulfate, and the solvent is removed under vacuum. The crude product is then purified by column chromatography to yield the desired indole-2-carboxamide.
Diagram of the Synthesis Workflow:
Caption: Workflow for determining drug synergy using the Combination Index method.
Mechanistic Insights and Future Directions
The synergistic potential of indole-2-carboxylic acid derivatives stems from their ability to target multiple pathways that are crucial for cancer cell survival and proliferation, as well as their capacity to modulate the cellular environment to enhance the efficacy of other drugs. The dual inhibition of key kinases like EGFR and CDK2, or the permeabilization of bacterial membranes, are prime examples of mechanisms that can be exploited for synergistic combination therapies.
Future research should focus on:
-
Synthesizing and screening novel this compound derivatives to identify compounds with enhanced potency and synergistic potential.
-
Conducting in-depth mechanistic studies to elucidate the precise molecular interactions underlying the observed synergistic effects.
-
Performing in vivo studies to validate the efficacy and safety of promising combination therapies in preclinical animal models.
-
Exploring combinations with immunotherapy , as targeting metabolic pathways like IDO with indole derivatives could enhance the efficacy of immune checkpoint inhibitors.
Conclusion
While specific data on the synergistic effects of this compound remains to be established, the broader class of indole-2-carboxylic acid derivatives represents a rich source of compounds with significant potential for combination therapy. Their diverse mechanisms of action, ranging from dual kinase inhibition to membrane permeabilization, provide a strong rationale for their synergistic application in oncology and infectious diseases. Further investigation into these promising compounds is warranted to unlock their full therapeutic potential and develop novel, more effective treatment strategies for a range of challenging diseases.
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A Senior Application Scientist's Guide to the Structure-Activity Relationship of 1-Phenyl-1H-indole-2-carboxylic Acid Analogs
Welcome to an in-depth exploration of the structure-activity relationships (SAR) of 1-Phenyl-1H-indole-2-carboxylic acid analogs. This guide is tailored for researchers, scientists, and drug development professionals seeking to understand the nuanced interplay between the chemical structure of these compounds and their biological activity. The indole scaffold is a privileged structure in medicinal chemistry, and its derivatives have shown significant therapeutic potential across various disease areas, including oncology, inflammation, and infectious diseases.[1][2] This guide will provide a comparative analysis of these analogs, supported by experimental data, to inform the rational design of novel therapeutics.
The Versatile this compound Scaffold
The this compound core represents a versatile template for designing molecules with diverse pharmacological profiles. The key to unlocking its potential lies in understanding how modifications at various positions of the indole ring and the N-1 phenyl substituent influence target binding and biological response. Our exploration will focus on key structural modifications and their impact on anticancer, anti-inflammatory, and antiviral activities.
Comparative Analysis of Structure-Activity Relationships
The biological activity of this compound analogs is profoundly influenced by the nature and position of substituents on both the indole nucleus and the N-1 phenyl ring. The following sections dissect the SAR for different therapeutic targets.
Anticancer Activity
The indole scaffold is a well-established pharmacophore in the development of anticancer agents.[1][3] Derivatives of this compound have been investigated as inhibitors of various cancer-related targets, including protein kinases and enzymes involved in tumor metabolism.
Key SAR Insights for Anticancer Activity:
-
Substitution on the Indole Ring:
-
C3-Position: Substitution at the 3-position of the indole ring has been shown to be important for apoptotic activity.[4] For instance, the introduction of a phenyl group at this position can significantly increase potency.[4]
-
C5-Position: Halogenation at the C5 position, such as with a chloro or fluoro group, often enhances antiproliferative activity.[3][5]
-
C6-Position: The introduction of a halogenated benzene ring at the C6 position has been shown to effectively bind with viral DNA in the context of HIV-1 integrase inhibition, a mechanism that can be explored for anticancer agents targeting DNA-related processes.[6][7]
-
-
Substitution on the N-1 Phenyl Ring:
-
The substitution pattern on the N-1 phenyl ring is critical for modulating potency and selectivity. Electron-withdrawing groups can influence the electronic properties of the indole ring system and its interaction with biological targets.
-
-
Modification of the Carboxylic Acid Group:
Table 1: SAR of this compound Analogs as Anticancer Agents
| Compound ID | Indole Ring Substitutions | N-1 Phenyl Ring Substitutions | Carboxylic Acid Modification | Target | Activity (IC50/EC50) | Reference |
| C11 | Not specified | Not specified | Carboxylic Acid | 14-3-3η protein | Good affinity and inhibitory activity | [8][9] |
| Va | 5-Chloro | Not specified | Carboxamide | EGFR | 71 ± 06 nM | [3][10] |
| 9b | 5-Chloro, 3-Phenyl | 4-Nitrobenzylidene | Hydrazide | Tubulin Polymerization | 0.1 µM (caspase activation) | [4] |
| 4e | 5-Methoxy | Substituted benzyl | Hydrazide | MCF-7, A549, HCT cells | ~2 µM (cytotoxicity) | [11] |
Logical Relationship: SAR for Anticancer Activity
Caption: Key structural modifications influencing the anticancer activity of this compound analogs.
Anti-inflammatory Activity
Chronic inflammation is a hallmark of many diseases, and indole derivatives have shown promise as anti-inflammatory agents.[12][13] The mechanism of action often involves the inhibition of key inflammatory mediators.
Key SAR Insights for Anti-inflammatory Activity:
-
Indole Ring vs. Other Aromatic Systems: Studies have shown that the indole ring itself is a key contributor to anti-inflammatory effects.[12]
-
Substitution on the Indole Ring: Specific substitution patterns on the indole nucleus can significantly enhance anti-inflammatory activity.
Table 2: SAR of Indole Derivatives as Anti-inflammatory Agents
| Compound ID | Scaffold | Key Structural Features | Activity | Reference |
| 17c | Indole derivative | Indole ring | More effective in reducing edema than benzene analog | [12] |
| 17i | Proline derivative | Substitution at the 4-position of proline | Better anti-inflammatory activity than indomethacin | [12] |
| UA-1 | Ursolic acid-indole conjugate | Indole ring at C-3 and amide at C-17 of ursolic acid | Superior anti-inflammatory potential compared to ursolic acid | [13] |
Antiviral Activity (HIV-1 Integrase Inhibition)
HIV-1 integrase is a crucial enzyme for viral replication, making it an attractive target for antiviral drug development.[14] Indole-2-carboxylic acid derivatives have been identified as potent inhibitors of this enzyme.[6][7][14]
Key SAR Insights for HIV-1 Integrase Inhibition:
-
Chelating Core: The indole nucleus and the C2-carboxylic acid group can chelate with Mg2+ ions in the active site of the integrase.[6][14]
-
C3-Position: Introduction of a long branch at the C3 position can improve interaction with a hydrophobic cavity near the active site, thereby increasing inhibitory effect.[14]
-
C6-Position: A halogenated benzene ring at the C6 position can effectively bind with viral DNA through π–π stacking interactions.[6][7]
Table 3: SAR of Indole-2-carboxylic Acid Analogs as HIV-1 Integrase Inhibitors
| Compound ID | Key Structural Modifications | Activity (IC50) | Reference |
| 17a | C6 halogenated benzene ring | 3.11 µM | [6][7] |
| 20a | Long branch on C3 of the indole core | 0.13 µM | [14] |
Experimental Workflow: HIV-1 Integrase Inhibition Assay
Caption: A generalized workflow for evaluating the inhibitory activity of compounds against HIV-1 integrase.
Experimental Protocols
To ensure the reproducibility and validity of SAR studies, detailed and robust experimental protocols are essential. The following are representative methodologies for the synthesis and biological evaluation of this compound analogs.
General Synthesis of 1-Phenyl-1H-indole-2-carboxamides
The synthesis of indole-2-carboxamides typically involves the coupling of a substituted indole-2-carboxylic acid with a desired amine.[10][15]
Step-by-Step Protocol:
-
Preparation of Indole-2-carboxylic Acid: Substituted indole-2-carboxylic acids can be synthesized via the Fischer indole synthesis from the corresponding phenylhydrazine and a pyruvate derivative.[15]
-
Amide Coupling Reaction:
-
Dissolve the indole-2-carboxylic acid (1 eq) in a suitable solvent such as dichloromethane (DCM).
-
Add a coupling agent, for example, (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (BOP) (1.5 eq), and a base like N,N-Diisopropylethylamine (DIPEA) (2 eq).[10]
-
Stir the mixture at room temperature for approximately 10 minutes.
-
Add the desired amine (1.2 eq) to the reaction mixture.
-
Continue stirring at room temperature overnight.[10]
-
-
Work-up and Purification:
-
Remove the solvent under reduced pressure.
-
Extract the residue with an organic solvent like ethyl acetate.
-
Wash the organic layer sequentially with 5% HCl, saturated NaHCO3 solution, and brine.
-
Dry the organic layer over anhydrous MgSO4 and concentrate in vacuo.
-
Purify the crude product by flash chromatography on silica gel to obtain the desired indole-2-carboxamide.[10]
-
Cell Proliferation (Anticancer) Assay
The MTT or MTS assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.
Step-by-Step Protocol:
-
Cell Seeding: Seed cancer cells (e.g., MCF-7, A549, HCT) in a 96-well plate at a predetermined density and allow them to adhere overnight.[11]
-
Compound Treatment: Treat the cells with various concentrations of the synthesized indole analogs. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic agent).
-
Incubation: Incubate the plate for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified atmosphere with 5% CO2.
-
Addition of MTT/MTS Reagent: Add the MTT or MTS reagent to each well and incubate for a further 1-4 hours.
-
Measurement: Measure the absorbance at the appropriate wavelength using a microplate reader. The amount of color formation is proportional to the number of viable cells.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
Conclusion and Future Directions
The this compound scaffold is a remarkably adaptable platform for the development of novel therapeutic agents. The structure-activity relationship studies highlighted in this guide demonstrate that subtle modifications to this core can lead to significant changes in biological activity and target selectivity. Future research should focus on leveraging these SAR insights to design next-generation analogs with improved potency, selectivity, and pharmacokinetic profiles. The integration of computational modeling and in-depth mechanistic studies will be crucial in accelerating the translation of these promising compounds from the laboratory to the clinic.
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A Comparative Benchmark of Indole Derivatives Against Standard Antifungal Therapies
A Technical Guide for Researchers and Drug Development Professionals
Introduction: The Pressing Need for Novel Antifungal Agents
The rising incidence of invasive fungal infections, coupled with the emergence of drug-resistant strains, presents a formidable challenge to global health. Pathogenic fungi, such as Candida, Aspergillus, and Cryptococcus species, are responsible for a significant burden of morbidity and mortality, particularly in immunocompromised individuals.[1] The current arsenal of antifungal drugs, primarily comprising azoles, polyenes, and echinocandins, is limited by issues of toxicity, drug interactions, and the escalating threat of resistance. This underscores the urgent need for the discovery and development of novel antifungal agents with distinct mechanisms of action.
Indole derivatives have emerged as a promising class of heterocyclic compounds with a broad spectrum of biological activities, including potent antifungal properties.[1][2] Their structural versatility allows for extensive chemical modifications to optimize antifungal efficacy and pharmacokinetic profiles. This guide provides a comprehensive benchmark of the antifungal potency of various indole derivatives against clinically relevant fungal pathogens, in direct comparison with standard-of-care antifungal drugs. We will delve into their mechanisms of action, present comparative in vitro susceptibility data, and provide detailed experimental protocols for the evaluation of antifungal activity, empowering researchers to advance the development of this promising class of therapeutic agents.
Comparative Antifungal Potency: A Quantitative Analysis
The in vitro efficacy of an antifungal agent is primarily quantified by its Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the drug that prevents the visible growth of a microorganism.[3] The following tables summarize the MIC values of representative indole derivatives against key fungal pathogens, benchmarked against widely used antifungal drugs.
Table 1: Antifungal Potency (MIC in µg/mL) Against Candida Species
| Compound/Drug | C. albicans | C. glabrata | C. krusei | C. parapsilosis | C. auris |
| Indole Derivatives | |||||
| 1-Methylindole-2-carboxylic acid | 17.5 | - | - | - | - |
| 5-Methylindole-2-carboxylic acid | 17.5 | - | - | - | - |
| 4,6-dibromoindole | 10-50 | 10-50 | 10-50 | 10-50 | 10-50 |
| 5-bromo-4-chloroindole | 10-50 | 10-50 | 10-50 | 10-50 | 10-50 |
| 7-benzyloxyindole | 4.5 | - | - | - | - |
| Standard Antifungals | |||||
| Fluconazole | 0.25-2 | 8-64 | 16-64 | 1-4 | >64 |
| Amphotericin B | 0.25-1 | 0.25-1 | 0.5-2 | 0.25-1 | 0.5-2 |
| Ketoconazole | 0.03-1 | 0.125-16 | 0.25-16 | 0.03-1 | - |
| Miconazole | 0.125-2 | 0.5-16 | 1-32 | 0.125-2 | - |
Note: MIC values can vary depending on the specific strain and testing conditions. The data presented is a synthesis from multiple sources for comparative purposes.[2]
Table 2: Antifungal Potency (MIC in µg/mL) Against Aspergillus and Cryptococcus Species
| Compound/Drug | Aspergillus fumigatus | Aspergillus niger | Cryptococcus neoformans |
| Indole Derivatives | |||
| 2-(α-azolylbenzyl)indole (MT18n) | 2 | - | - |
| Standard Antifungals | |||
| Amphotericin B | 0.5-2 | 0.5-2 | 0.25-1 |
| Itraconazole | 0.25-1 | 0.5-2 | 0.06-0.5 |
| Voriconazole | 0.25-1 | 0.5-2 | 0.03-0.25 |
Note: Data for indole derivatives against Cryptococcus neoformans is an active area of research and comprehensive comparative data is emerging.[4][5]
Mechanistic Insights: A Tale of Different Targets
The efficacy of antifungal agents is intrinsically linked to their ability to disrupt essential cellular processes in fungi while sparing the host. Indole derivatives and standard antifungal drugs achieve this through distinct mechanisms of action.
Indole Derivatives: Multifaceted Fungal Antagonists
The antifungal activity of indole derivatives is often attributed to a multi-pronged attack on fungal viability. The two primary mechanisms that have been elucidated are the inhibition of ergosterol biosynthesis and the direct disruption of the fungal cell membrane.[1][6]
-
Inhibition of Ergosterol Biosynthesis: Similar to azole antifungals, many indole derivatives target the ergosterol biosynthesis pathway, a critical process for maintaining the integrity and fluidity of the fungal cell membrane.[7] Specifically, they have been shown to inhibit the enzyme lanosterol 14α-demethylase (ERG11), which is a key catalyst in the conversion of lanosterol to ergosterol.[6] The depletion of ergosterol and the accumulation of toxic sterol intermediates disrupt membrane function, leading to fungal cell death.
-
Cell Membrane Disruption: Some indole derivatives can directly interact with the fungal cell membrane, causing an increase in membrane permeability and the leakage of essential intracellular components.[1] This disruption of the membrane potential ultimately leads to cell lysis.
Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC)
The following is a detailed, step-by-step methodology for determining the MIC of indole derivatives and standard antifungal drugs against fungal isolates, based on the broth microdilution method outlined by the Clinical and Laboratory Standards Institute (CLSI) document M27-A3. [8][9][10]
Materials and Reagents
-
Indole derivatives and standard antifungal drugs (e.g., fluconazole, amphotericin B)
-
Dimethyl sulfoxide (DMSO) for dissolving compounds
-
RPMI-1640 medium with L-glutamine, without sodium bicarbonate, and buffered with MOPS
-
96-well, U-bottom microtiter plates
-
Sterile saline (0.85%)
-
Sabouraud Dextrose Agar (SDA) plates
-
Spectrophotometer or McFarland standards
-
Sterile pipettes and tips
-
Incubator (35°C)
-
Fungal isolates (e.g., Candida albicans ATCC 90028)
Step-by-Step Procedure
-
Preparation of Antifungal Stock Solutions:
-
Dissolve the indole derivatives and standard antifungal drugs in DMSO to create high-concentration stock solutions (e.g., 10 mg/mL).
-
Perform serial dilutions of the stock solutions in RPMI-1640 medium to prepare working solutions at twice the final desired concentrations.
-
-
Inoculum Preparation:
-
Subculture the fungal isolate on an SDA plate and incubate at 35°C for 24-48 hours to ensure purity and viability.
-
Harvest several well-isolated colonies and suspend them in sterile saline.
-
Adjust the turbidity of the fungal suspension to match a 0.5 McFarland standard (approximately 1-5 x 10^6 CFU/mL) using a spectrophotometer or by visual comparison.
-
Dilute the standardized fungal suspension in RPMI-1640 medium to achieve a final inoculum concentration of 0.5-2.5 x 10^3 CFU/mL.
-
-
Microtiter Plate Preparation and Inoculation:
-
Dispense 100 µL of the appropriate antifungal working solution into the wells of a 96-well microtiter plate. Create a twofold serial dilution by transferring 100 µL from one well to the next, discarding the final 100 µL.
-
Include a growth control well (containing only RPMI-1640 and the fungal inoculum) and a sterility control well (containing only RPMI-1640).
-
Add 100 µL of the prepared fungal inoculum to each well (except the sterility control), bringing the final volume to 200 µL.
-
-
Incubation and MIC Determination:
-
Incubate the microtiter plates at 35°C for 24-48 hours.
-
Visually read the MIC as the lowest concentration of the antifungal agent that causes a significant inhibition of growth (e.g., ≥50% reduction in turbidity) compared to the growth control. For some drugs like amphotericin B, the endpoint may be complete inhibition of growth.
-
Conclusion and Future Directions
Indole derivatives represent a compelling and versatile scaffold for the development of new antifungal agents. Their potent in vitro activity against a broad range of fungal pathogens, including drug-resistant isolates, combined with their distinct mechanisms of action, positions them as promising candidates to address the mounting challenge of invasive fungal infections. The comparative data presented in this guide highlights the potential of certain indole derivatives to rival or even exceed the potency of established antifungal drugs.
The provided experimental protocol offers a standardized framework for the continued evaluation and optimization of these compounds. Future research should focus on expanding the structure-activity relationship studies to identify more potent and selective derivatives, elucidating the nuances of their antifungal mechanisms, and advancing the most promising candidates into preclinical and clinical development. The exploration of indole derivatives holds significant promise for enriching the antifungal armamentarium and improving patient outcomes in the face of a growing fungal threat.
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Kim, J. H., et al. (2018). Suppression of Fluconazole Resistant Candida albicans Biofilm Formation and Filamentation by Methylindole Derivatives. Frontiers in Microbiology, 9, 2834. [Link]
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Goyal, P., et al. (2024). Antifungal Ergosterol Synthesis Inhibitors. In StatPearls. StatPearls Publishing. [Link]
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Wójcik, M., et al. (2022). Echinocandins – structure, mechanism of action and use in antifungal therapy. Postępy Higieny i Medycyny Doświadczalnej, 76, 205-215. [Link]
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Fisher, M. C., et al. (2022). A Practical Guide to Antifungal Susceptibility Testing. Journal of the Pediatric Infectious Diseases Society, 11(Supplement_1), S27-S34. [Link]
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Pagniez, F., et al. (2006). In Vitro Activity of a New Antifungal Azolyl-substituted Indole Against Aspergillus fumigatus. ResearchGate. [Link]
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Troke, P. F., et al. (2008). Antifungal susceptibility testing in Candida, Aspergillus and Cryptococcus infections: are the MICs useful for clinicians?. Current opinion in infectious diseases, 21(6), 634-640. [Link]
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Singh, A., et al. (2023). Synthesis, Antifungal Ergosterol Inhibition, Antibiofilm Activities, and Molecular Docking on β-Tubulin and Sterol 14-Alpha Demethylase along with DFT-Based Quantum Mechanical Calculation of Pyrazole Containing Fused Pyridine–Pyrimidine Derivatives. ACS Omega, 8(41), 38143-38159. [Link]
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Zhang, Y., et al. (2023). Indole Diterpenes from Mangrove Sediment-Derived Fungus Penicillium sp. UJNMF0740 Protect PC12 Cells against 6-OHDA-Induced Neurotoxicity via Regulating the PI3K/Akt Pathway. Journal of Fungi, 9(7), 724. [Link]
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Singh, R. (2025). Design, Synthesis of Indole Derivatives for The Evaluation of Anti-Fungal Activity. ResearchGate. [Link]
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Alastruey-Izquierdo, A., et al. (2020). Azole and Amphotericin B MIC Values against Aspergillus fumigatus: High Agreement between Spectrophotometric and Visual Readings Using the EUCAST EDef 9.3.2 Procedure. Antimicrobial Agents and Chemotherapy, 65(1), e01662-20. [Link]
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Kim, J. H., et al. (2018). Suppression of Fluconazole Resistant Candida albicans Biofilm Formation and Filamentation by Methylindole Derivatives. ResearchGate. [Link]
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Kodedová, M., & Sychrová, H. (2022). Ergosterol Biosynthesis and Regulation Impact the Antifungal Resistance and Virulence of Candida spp. Journal of Fungi, 8(7), 715. [Link]
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Das, S., et al. (2026). An Indole Dimer Antifungal Metabolite from a Rice Seed Endophyte Inhibits Ergosterol Biosynthesis in Fungal Pathogens. bioRxiv. [Link]
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McCarthy, M. W., & Walsh, T. J. (2021). Pharmacodynamics, Mechanisms of Action and Resistance, and Spectrum of Activity of New Antifungal Agents. Journal of Fungi, 7(11), 910. [Link]
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Permana, B., et al. (2023). Comparative effectiveness of azoles, amphotericin B, and echinocandins in the treatment of invasive aspergillosis: A systematic review and meta-analysis. Journal of Applied Pharmaceutical Science, 13(10), 001-012. [Link]
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Safety Operating Guide
A Guide to the Safe Disposal of 1-Phenyl-1H-indole-2-carboxylic Acid: A Protocol for Laboratory Professionals
The proper management and disposal of chemical waste are paramount to ensuring a safe laboratory environment and protecting the broader ecosystem. This guide provides a detailed, step-by-step protocol for the safe disposal of 1-Phenyl-1H-indole-2-carboxylic acid, a compound that, while valuable in research, presents significant health and environmental hazards. This document is designed for researchers, scientists, and drug development professionals, offering a framework built on expertise, safety, and regulatory compliance. The causality behind each procedural step is explained to foster a deeper understanding of safe laboratory practices.
Understanding the Hazard Profile: Why Special Disposal is Critical
This compound is not a benign substance. Its hazard profile necessitates a rigorous disposal protocol that goes beyond simple neutralization. The primary risks associated with this compound are multifaceted and severe. According to its Safety Data Sheet (SDS), the chemical is classified with multiple hazards:
-
High Acute Toxicity: It is toxic if swallowed, inhaled, or in contact with skin.
-
Severe Corrosivity: It causes severe skin burns and eye damage.
-
Systemic Health Hazards: It is suspected of causing genetic defects and may cause damage to the nervous system, kidneys, liver, and skin through prolonged or repeated exposure.
-
Environmental Toxicity: The compound is toxic to aquatic life with long-lasting effects.
These classifications underscore why this chemical cannot be disposed of via standard laboratory drains. The combination of high toxicity, potential mutagenicity, and environmental harm means it must be managed as regulated hazardous waste from collection to final disposal.
| Hazard Classification | Description | Personal Protective Equipment (PPE) Requirement |
| Acute Toxicity (Oral, Dermal, Inhalation) | Toxic if swallowed, in contact with skin, or inhaled (Category 3). | Chemical-resistant gloves (Nitrile), lab coat, respiratory protection (if dust is present). |
| Skin Corrosion | Causes severe skin burns (Sub-category 1B). | Chemical-resistant gloves, lab coat, face shield. |
| Eye Damage | Causes serious eye damage (Category 1). | Chemical safety goggles and face shield. |
| Germ Cell Mutagenicity | Suspected of causing genetic defects (Category 2). | Full PPE to prevent any route of exposure. |
| Aquatic Hazard | Toxic to aquatic life with long-lasting effects (Category 2). | Prevent any release to the environment. |
The Regulatory Framework: Adherence to EPA and OSHA Standards
The disposal of hazardous chemicals in the United States is governed by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA) and the Occupational Safety and Health Administration (OSHA). Academic laboratories may have specific regulations under EPA 40 CFR Part 262, Subpart K, which provides alternative, flexible standards for managing hazardous waste at eligible institutions.[1][2] These regulations mandate proper waste characterization, labeling, storage, and disposal to protect both laboratory personnel and the environment.[3]
Core Disposal Protocol: A Step-by-Step Guide
The fundamental principle for disposing of this compound is that it must be collected as hazardous waste. Under no circumstances should it be neutralized and poured down the drain. The compound's toxicity and other hazards mean that neutralization of its acidic functional group does not render the molecule safe for sewer disposal.[4][5]
Step 1: Wear Appropriate Personal Protective Equipment (PPE)
Before handling the chemical in any form (pure substance or in solution), ensure you are wearing the correct PPE to prevent exposure.
-
Eye and Face Protection: Wear chemical safety goggles and a face shield.
-
Skin Protection: Wear a lab coat and chemical-resistant gloves (e.g., nitrile). Ensure gloves are regularly inspected for tears or contamination.[6]
-
Respiratory Protection: If handling the solid form where dust may be generated, use only in a well-ventilated area, preferably a chemical fume hood.[7] If a fume hood is not available, appropriate respiratory protection is required.
Step 2: Waste Segregation and Collection
Proper segregation is critical to prevent dangerous chemical reactions in the waste container.
-
Designated Waste Stream: this compound waste should be collected as a "Non-halogenated Organic Acid" waste stream.
-
Avoid Mixing: Do not mix this waste with bases, oxidizing agents, or other incompatible materials.[5][8] For instance, mixing acids with bases can generate heat, and mixing with cyanides or sulfides can produce toxic gas.[5]
-
Solid vs. Liquid Waste:
-
Solid Waste: Collect pure, unadulterated this compound and any grossly contaminated items (e.g., weigh boats, contaminated paper towels) in a designated solid waste container.
-
Liquid Waste: Collect solutions containing this chemical in a separate, designated liquid waste container.
-
Step 3: Container Selection and Labeling
The integrity and labeling of your waste container are mandated by law and are essential for safety.
-
Container Material: Use a container made of a material compatible with the waste. For acidic waste, glass or high-density polyethylene (HDPE) containers are appropriate. Avoid metal containers, as acids can corrode them.[5][9]
-
Container Condition: The container must be in good condition, with no leaks, cracks, or corrosion. It must have a secure, screw-top lid.[5][10] Makeshift covers like parafilm or stoppers are not acceptable for storage.[10]
-
Labeling: The container must be clearly labeled with a hazardous waste tag as soon as the first drop of waste is added. The label must include:
-
The words "Hazardous Waste."
-
The full chemical name: "this compound."
-
The specific hazards (e.g., "Toxic," "Corrosive").
-
The accumulation start date.
-
Step 4: Temporary Storage in a Satellite Accumulation Area (SAA)
Laboratories that generate hazardous waste must have a designated Satellite Accumulation Area (SAA) for temporary storage.
-
Location: The SAA must be at or near the point of generation and under the control of the laboratory personnel.[5]
-
Segregation: Store the waste container in secondary containment (such as a chemical-resistant tub or bin) and away from incompatible materials like bases and oxidizers.[11]
-
Container Closure: The waste container must be kept closed at all times except when adding waste.[5][10]
Step 5: Final Disposal Through Your Institution
Laboratory personnel are responsible for the safe collection and temporary storage of waste. The final disposal must be handled by trained professionals.
-
Contact EHS: When the waste container is full (typically no more than 90% capacity) or has been in storage for the maximum allowed time (often 6-12 months depending on institutional and EPA guidelines), contact your institution's Environmental Health & Safety (EHS) office to arrange for a waste pickup.[1][9]
-
Professional Disposal: EHS will transport the waste to a licensed Treatment, Storage, and Disposal Facility (TSDF), where it will be disposed of in a compliant manner, typically through high-temperature incineration.
Caption: Disposal Decision Workflow for this compound.
Emergency Procedures: Spill and Exposure Response
Accidents can happen, and preparedness is key to mitigating their impact.
Spill Management
-
Assess the Situation: Determine the extent of the spill. If it is large or you feel unable to handle it safely, evacuate the area and contact your institution's emergency number or EHS.[8]
-
Control Ignition Sources: If any flammable materials are present, turn off nearby ignition sources if it is safe to do so.[8]
-
Contain the Spill: Use a chemical spill kit to contain the spill. Absorb the material with a non-reactive absorbent (e.g., vermiculite or sand).
-
Clean Up: Carefully sweep or scoop the absorbed material into a designated hazardous waste container.
-
Decontaminate: Clean the spill area with an appropriate decontaminating solution and dispose of all cleanup materials as hazardous waste.[10]
Personnel Exposure
-
Skin Contact: Immediately remove all contaminated clothing. Rinse the affected skin area with copious amounts of water for at least 15 minutes. Seek immediate medical attention.[8]
-
Eye Contact: Immediately flush the eyes with water for at least 15 minutes at an emergency eyewash station, holding the eyelids open. Seek immediate medical attention.[8]
-
Inhalation: Move the affected person to fresh air. If they feel unwell, call a poison center or doctor.[6]
-
Ingestion: Rinse the mouth with water. Do NOT induce vomiting. Immediately call a poison center or doctor.
By adhering to this comprehensive disposal protocol, laboratory professionals can handle this compound safely, ensuring compliance with regulations and safeguarding themselves, their colleagues, and the environment.
References
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A Comprehensive Guide to Personal Protective Equipment for Handling 1-Phenyl-1H-indole-2-carboxylic acid
For researchers engaged in the synthesis and application of novel chemical entities, a robust understanding of safety protocols is not merely a procedural formality but the bedrock of scientific integrity and personal well-being. This guide provides an in-depth, experience-driven framework for the safe handling of 1-Phenyl-1H-indole-2-carboxylic acid, a compound of interest in contemporary drug discovery and materials science. While specific toxicological data for this exact molecule may be limited, a thorough analysis of its structural motifs—the indole ring, the carboxylic acid functionality, and the phenyl substituent—allows for a scientifically rigorous assessment of potential hazards and the formulation of comprehensive personal protective equipment (PPE) protocols.
The indole nucleus is a privileged scaffold in medicinal chemistry, and its derivatives are known to exhibit a wide range of biological activities. The carboxylic acid group, while imparting useful physicochemical properties, also introduces the potential for irritant effects. This guide is structured to provide not just a list of required PPE, but a clear rationale for each recommendation, empowering the user to make informed safety decisions in a dynamic research environment.
Hazard Analysis: A Structurally-Informed Perspective
A critical first step in establishing safe handling procedures is a comprehensive hazard analysis. In the absence of a specific Safety Data Sheet (SDS) for this compound, we can infer potential hazards from structurally analogous compounds. SDSs for related indole carboxylic acids and phenyl-substituted indoles consistently highlight the following potential hazards:
-
Skin Irritation and Corrosion: Carboxylic acids, in general, can be irritating to the skin upon contact. Prolonged exposure can lead to more severe irritation or chemical burns.
-
Serious Eye Damage/Irritation: The eyes are particularly susceptible to chemical insults. Compounds of this class are often classified as causing serious eye irritation or damage.
-
Respiratory Tract Irritation: Fine powders of organic compounds can be easily aerosolized and, if inhaled, may cause irritation to the respiratory system.
-
Harmful if Swallowed or in Contact with Skin: While acute oral and dermal toxicity may vary, it is prudent to assume that the compound may be harmful through these routes of exposure.
Based on these potential hazards, a multi-layered approach to PPE is warranted, encompassing routine handling, weighing of solids, and solution-based work.
Recommended Personal Protective Equipment (PPE)
The selection of appropriate PPE is contingent on the specific laboratory operation being performed. The following table summarizes the recommended PPE for various scenarios involving this compound.
| Operation | Eye and Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| General Handling and Inspection (in a closed container) | Safety glasses with side shields | Nitrile gloves | Laboratory coat | Not generally required |
| Weighing and Transfer of Solid Material | Chemical safety goggles or a face shield | Nitrile gloves (consider double-gloving) | Laboratory coat | N95 or higher-rated respirator |
| Preparation of Solutions | Chemical safety goggles or a face shield | Nitrile gloves | Laboratory coat | Recommended if not performed in a fume hood |
| Running Reactions and Work-up Procedures | Chemical safety goggles and a face shield | Nitrile gloves | Laboratory coat | Work should be conducted in a certified chemical fume hood |
| Handling of Waste and Decontamination | Chemical safety goggles and a face shield | Heavy-duty nitrile or butyl rubber gloves | Chemical-resistant apron over a laboratory coat | N95 or higher-rated respirator if dealing with solid waste outside of a fume hood |
The Rationale Behind the Recommendations:
-
Eye and Face Protection: The potential for serious eye damage necessitates the use of chemical safety goggles at a minimum.[1][2][3][4] A face shield should be worn in conjunction with goggles when there is a significant risk of splashes, such as during the preparation of solutions or when handling larger quantities.[5]
-
Hand Protection: Nitrile gloves provide adequate protection against incidental contact.[6] For tasks with a higher risk of exposure, such as weighing or handling contaminated equipment, double-gloving is a prudent measure.[5][7] It is crucial to change gloves immediately if they become contaminated.[5]
-
Body Protection: A standard laboratory coat is sufficient for most operations to protect against minor spills and contamination.[6] For tasks with a greater potential for splashes, such as large-scale reactions or waste disposal, a chemical-resistant apron provides an additional layer of protection.[8]
-
Respiratory Protection: The primary respiratory hazard associated with this compound is the inhalation of airborne particles when handling the solid material.[1][6] Therefore, a NIOSH-approved N95 respirator or a higher-rated respirator should be worn when weighing or transferring the powder outside of a certified chemical fume hood.[9] All work involving the potential for generating vapors or aerosols should be conducted within a fume hood.
Step-by-Step Protocols for Safe Handling
Protocol 1: Weighing and Transfer of Solid this compound
-
Preparation: Don the appropriate PPE as outlined in the table above (chemical safety goggles, nitrile gloves, lab coat, and N95 respirator).
-
Work Area: Conduct the weighing procedure in a designated area, preferably within a chemical fume hood or a ventilated balance enclosure.
-
Dispensing: Use a spatula to carefully transfer the desired amount of the solid from the stock container to a tared weigh boat or vial.
-
Minimize Dust: Avoid creating dust by handling the material gently and keeping the container opening as low as possible.
-
Cleaning: After weighing, carefully clean the spatula and the weighing area with a damp cloth to remove any residual powder. Dispose of the cloth as hazardous waste.
-
Container Sealing: Securely close the stock container and return it to its designated storage location.
-
Glove Removal: Remove gloves using the proper technique to avoid skin contamination and dispose of them in the designated waste container.
-
Hand Washing: Wash hands thoroughly with soap and water after the procedure.
Protocol 2: Disposal of this compound Waste
-
Waste Segregation: All solid and liquid waste containing this compound must be collected in a designated, properly labeled hazardous waste container.[10]
-
Solid Waste: This includes contaminated gloves, weigh boats, and paper towels. These should be placed in a sealed bag before being deposited into the solid hazardous waste container.
-
Liquid Waste: Unused solutions and reaction mixtures should be collected in a compatible, sealed liquid hazardous waste container. Do not mix incompatible waste streams.
-
Container Labeling: Ensure the waste container is clearly labeled with the full chemical name and the appropriate hazard warnings.
-
Disposal: Follow your institution's specific procedures for the disposal of chemical waste.[3] This typically involves arranging for pickup by the Environmental Health and Safety (EHS) department.
Visualizing the PPE Selection Workflow
The following diagram illustrates the decision-making process for selecting the appropriate level of PPE when working with this compound.
Caption: PPE selection workflow for handling this compound.
Conclusion: A Culture of Safety
The responsible handling of chemical reagents is a cornerstone of excellence in research. By adopting the comprehensive PPE and procedural guidelines outlined in this document, researchers can significantly mitigate the risks associated with this compound. It is imperative that these recommendations are integrated into a broader culture of safety, characterized by continuous risk assessment, adherence to institutional protocols, and a commitment to the well-being of all laboratory personnel.
References
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Carl ROTH. (n.d.). Safety Data Sheet: 2-Phenylindole. Retrieved from [Link]
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Gassman, P. G., & van Bergen, T. J. (n.d.). 1H-Indole-5-carboxylic acid, 2-methyl, ethyl ester. Organic Syntheses Procedure. Retrieved from [Link]
-
ResearchGate. (2025). Synthesis of novel 1-phenyl-1H-indole-2-carboxylic acids. II. Preparation of 3-dialkylamino, 3-alkylthio, 3-alkylsulfinyl, and 3-alkylsulfonyl derivatives. Retrieved from [Link]
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Provista. (2022). 8 Types of PPE to Wear When Compounding Hazardous Drugs. Retrieved from [Link]
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NIOSH. (2006). Personal Protective Equipment for Use in Handling Hazardous Drugs. Retrieved from [Link]
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UNODC. (n.d.). Disposal of Chemicals used in the Illicit Manufacture of Drugs. Retrieved from [Link]
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National Institutes of Health. (n.d.). Discovery and Early Optimization of 1H-Indole-2-carboxamides with Anti-Trypanosoma cruzi Activity. Retrieved from [Link]
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Emory University. (2025). Hazardous Waste - EHSO Manual 2025-2026. Retrieved from [Link]
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GERPAC. (n.d.). Personal protective equipment for preparing toxic drugs. Retrieved from [Link]
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Retrosynthesis Analysis
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Strategy Settings
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| Model | Template_relevance |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
